myo-Inositol trispyrophosphate hexa-triethylamine
Description
BenchChem offers high-quality myo-Inositol trispyrophosphate hexa-triethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about myo-Inositol trispyrophosphate hexa-triethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H102N6O21P6 |
|---|---|
Molecular Weight |
1213.1 g/mol |
IUPAC Name |
hexakis(N,N-diethylethanamine);4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide |
InChI |
InChI=1S/6C6H15N.C6H12O21P6/c6*1-4-7(5-2)6-3;7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h6*4-6H2,1-3H3;1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
SRMYHMTWPJDKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Myo-Inositol Trispyrophosphate Hexa-Triethylamine (ITPP-TEA): Structure, Synthesis, and Applications
Executive Summary: Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has garnered significant interest for its ability to enhance oxygen delivery to tissues.[1] By binding to hemoglobin, ITPP reduces its affinity for oxygen, facilitating oxygen release in hypoxic environments.[1][2] This technical guide provides a comprehensive overview of the chemical architecture of the hexa-triethylamine salt of ITPP (ITPP-TEA), its synthesis and characterization, mechanism of action, and its therapeutic potential in conditions marked by tissue hypoxia, such as cancer and cardiovascular diseases.[3][4]
The Chemical Architecture of ITPP-TEA
Myo-inositol trispyrophosphate is a derivative of phytic acid, characterized by a myo-inositol ring scaffold with three pyrophosphate groups attached.[5] The hexa-triethylamine form refers to the salt produced to enhance the compound's solubility and handling properties.
1.1. The Myo-Inositol Scaffold: The core of the molecule is myo-inositol, a stereoisomer of cyclohexane-1,2,3,4,5,6-hexol.[6] This specific isomer is the most abundant in nature and serves as a fundamental structure for numerous signaling molecules.[6] Its unique stereochemistry is crucial for the precise spatial orientation of the pyrophosphate groups, enabling effective binding to hemoglobin.
1.2. Trispyrophosphate Moieties: The molecule features three pyrophosphate groups, which are responsible for its biological activity. These highly charged groups mimic the natural allosteric effector 2,3-bisphosphoglycerate (2,3-BPG), allowing ITPP to bind to the same allosteric pocket on hemoglobin.[1][7] The molecular formula of the ITPP anion is C₆H₁₂O₂₁P₆.[5]
1.3. Hexa-Triethylamine Counterions: Due to the highly anionic nature of the trispyrophosphate groups, ITPP is typically synthesized and utilized as a salt. The hexa-triethylamine salt (ITPP-TEA) is formed by the ionic association of one ITPP molecule with six triethylamine (TEA) molecules.[4][8] This formulation improves the compound's stability and solubility in organic solvents, which can be advantageous for certain formulation and administration routes. The complete molecular formula for the salt is C₆H₁₂O₂₁P₆·6C₆H₁₅N, with a molecular weight of 1213.13 g/mol .[8]
Caption: Conceptual diagram of ITPP-TEA ionic association.
Synthesis and Characterization
The synthesis of ITPP is a multi-step process that requires careful control of reaction conditions to achieve the desired phosphorylation.[2] While various methods exist, a common approach involves the phosphorylation of myo-inositol with a suitable phosphorylating agent.[2][9]
2.1. General Synthesis Workflow: A generalized workflow for producing a certified reference standard of ITPP has been developed, which can be adapted for laboratory synthesis.[9]
-
Phosphorylation of Myo-Inositol: Myo-inositol is reacted with a phosphorylating agent, such as a phosphoric acid derivative, under controlled temperature and pH to introduce the phosphate groups.[2]
-
Formation of Pyrophosphate Linkages: Further reaction steps are employed to form the pyrophosphate bridges.
-
Purification of ITPP: The crude product is purified using techniques like ion-exchange chromatography to isolate the ITPP molecule.
-
Salt Formation: The purified ITPP is then reacted with triethylamine to form the hexa-triethylamine salt.
-
Final Purification and Lyophilization: The final salt is purified and lyophilized to yield a stable powder.
Caption: Synthesis and purification workflow for ITPP-TEA.
2.2. Analytical Characterization: Ensuring the identity and purity of the synthesized ITPP-TEA is critical. Due to its highly polar nature, specialized analytical techniques are required.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (LC-MS/MS) is a robust method for the detection and quantification of ITPP in biological matrices.[10][11][12]
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the compound.[10]
-
NMR Spectroscopy: ³¹P NMR spectroscopy is a valuable tool for characterizing the phosphate and pyrophosphate groups on the inositol ring.[13]
Mechanism of Action: Allosteric Modulation of Hemoglobin
ITPP's primary therapeutic effect stems from its function as an allosteric modulator of hemoglobin (Hb).[1]
-
Cellular Uptake: ITPP is membrane-permeant and enters red blood cells (RBCs), a process that is believed to be mediated by the band 3 anion transporter.[3][14]
-
Binding to Hemoglobin: Inside the erythrocyte, ITPP binds to the 2,3-BPG binding site on deoxyhemoglobin.[1]
-
Stabilization of the T-State: This binding stabilizes the T (tense) state of hemoglobin, which has a lower affinity for oxygen.[1]
-
Rightward Shift of the Oxygen-Hemoglobin Dissociation Curve: The stabilization of the T-state leads to a rightward shift in the oxygen-hemoglobin dissociation curve, meaning a higher partial pressure of oxygen (p50) is required for 50% hemoglobin saturation.[7]
-
Enhanced Oxygen Release: Consequently, oxygen is more readily released from hemoglobin into peripheral tissues, particularly in hypoxic environments where the oxygen demand is high.[2][5] This mechanism effectively counteracts the effects of hypoxia.[3]
Caption: ITPP enhances O₂ release by stabilizing the T-state of hemoglobin.
Applications and Preclinical Efficacy
The ability of ITPP to increase oxygen delivery has been explored in various disease models characterized by hypoxia.
4.1. Cardiovascular Disease: In preclinical models of heart failure, ITPP administration has been shown to increase the maximal exercise capacity.[7] By improving oxygen supply to the myocardium, ITPP may protect against ischemia-induced injury and adverse cardiac remodeling.[15][16] Studies in mice with severe heart failure demonstrated that ITPP increased exercise capacity by up to 57%.[7]
4.2. Oncology: Tumor hypoxia is a major driver of cancer progression, metastasis, and resistance to therapy.[17] ITPP can counteract tumor hypoxia by enhancing oxygen delivery, which in turn can suppress hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the hypoxic response.[7][18] This leads to a "normalization" of the tumor vasculature and can inhibit tumor growth.[17] In rat models of hepatocellular carcinoma, ITPP treatment led to tumor eradication and long-term survival.[18]
Table 1: Quantitative Efficacy Data of ITPP in Preclinical Models
| Model System | ITPP Dose | Key Finding | Percent Change | Reference |
| Normal Mice | 2 g/kg (i.p.) | Increase in Hb p50 | +37% | [7] |
| Heart Failure Mice | 1-2 g/kg (oral) | Increase in maximal exercise capacity | +34% | [7] |
| Rat Hepatocellular Carcinoma | Weekly (i.v.) | Shift in Hb p50 | +30% | [18] |
| Normal Mice | 0.5-3 g/kg (i.p.) | Increase in maximal exercise capacity | +57% | [7] |
Experimental Protocol: In Vivo Administration in Mice
The following is a representative protocol for the in vivo administration of ITPP, based on published studies.[1][7]
Objective: To evaluate the effect of ITPP on hemoglobin-oxygen affinity (p50) and exercise capacity in mice.
Materials:
-
Myo-inositol trispyrophosphate salt (e.g., hexasodium or hexa-triethylamine)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
C57BL/6 mice (or other appropriate strain)
-
Syringes and needles for intraperitoneal (i.p.) injection or oral gavage
-
Metabolic treadmill for exercise capacity measurement
-
Blood gas analyzer or Hemox Analyzer for p50 measurement
Protocol:
-
ITPP Solution Preparation: Dissolve the ITPP salt in sterile saline to the desired concentration (e.g., 100-300 mg/mL). Ensure complete dissolution.[1]
-
Animal Dosing:
-
Time Course: Allow 18-24 hours for the ITPP to exert its effect before conducting measurements.[7]
-
Blood Sampling and p50 Measurement:
-
Anesthetize the mice and collect a blood sample via cardiac puncture.
-
Measure the p50 of the whole blood using a Hemox Analyzer or similar instrument to determine the oxygen-binding affinity of hemoglobin.
-
-
Exercise Capacity Testing:
-
Place the mice on a metabolic treadmill.
-
Use a graded exercise protocol (e.g., gradually increasing speed and/or incline) until the mice reach exhaustion.
-
Record the total distance run or time to exhaustion as a measure of maximal exercise capacity.
-
-
Data Analysis: Compare the p50 values and exercise capacity between the ITPP-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Self-Validation: The protocol's integrity is maintained by the direct correlation between the administered dose, the measurable change in the pharmacodynamic marker (p50), and the functional outcome (exercise capacity). A dose-dependent increase in both p50 and exercise performance would validate the biological activity of the compound.[7]
Conclusion
Myo-inositol trispyrophosphate, particularly in its hexa-triethylamine salt form, is a potent allosteric effector of hemoglobin with significant therapeutic potential. Its well-defined mechanism of action, involving the enhancement of oxygen release to tissues, addresses the fundamental problem of hypoxia in a range of diseases. The robust preclinical data, demonstrating improved physiological function in models of heart failure and cancer, underscore its promise as a novel therapeutic agent. Further research and clinical development are warranted to translate these findings into effective treatments for patients.
References
-
Duarte, C. D., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem, 11(18), 2543-8. [Link]
-
Fylaktakidou, K. C., et al. (2005). Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin. Bioorganic & Medicinal Chemistry Letters, 15(6), 1605-8. [Link]
-
ResearchGate. (n.d.). Inositol tripyrophosphate: A new membrane permeant allosteric effector of haemoglobin | Request PDF. [Link]
-
ResearchGate. (n.d.). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane | Request PDF. [Link]
-
Wikipedia. (2023). myo-Inositol trispyrophosphate. [Link]
-
Biolo, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(6), 1926-1931. [Link]
-
Le-Tinh, B. T., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(13), 7374-7387. [Link]
-
Dr. Oracle. (n.d.). Is myo-inositol (myo-inositol) effective in increasing oxygen levels? [Link]
-
UK Ag Equine Programs. (2011). Gluck Center Researchers Synthesize ITPP for Upenn. [Link]
-
Kieda, C., et al. (2021). Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. The Journal of Pathology, 254(3), 249-262. [Link]
-
ResearchGate. (n.d.). Myo-InositolTrisPyroPhosphate Treatment Leads to HIF-1α Suppression and Eradication of Early Hepatoma Tumors in Rats | Request PDF. [Link]
-
Le, T. L., et al. (2012). Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography. Drug Testing and Analysis, 4(1), 41-47. [Link]
-
Görgens, C., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. Drug Testing and Analysis, 6(11-12), 1102-7. [Link]
-
German Sport University Cologne. (n.d.). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. [Link]
-
ResearchGate. (n.d.). Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophilic interaction chromatography-tandem mass spectrometry | Request PDF. [Link]
-
ResearchGate. (n.d.). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. [Link]
-
Mills, S. J., et al. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Angewandte Chemie International Edition, 55(51), 15540-15593. [Link]
-
Le-Tinh, B. T., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(13), 7374-7387. [Link]
-
ResearchGate. (n.d.). Chemical structure of myo-inositol. | Download Scientific Diagram. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 3. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. myo-Inositol trispyrophosphate hexa-triethylamine 851086-77-6 | MCE [medchemexpress.cn]
- 9. Gluck Center Researchers Synthesize ITPP for Upenn | Equine Programs [equine.mgcafe.uky.edu]
- 10. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]
- 11. rmtcnet.com [rmtcnet.com]
- 12. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Allosteric Modulator Myo-Inositol Trispyrophosphate (ITPP): A Technical Guide to its Biochemical Properties and Therapeutic Potential
Foreword: Beyond Oxygen Transport, A Paradigm Shift in Tissue Oxygenation
For decades, the field of therapeutic oxygenation has been dominated by interventions focused on increasing the oxygen-carrying capacity of blood. However, a paradigm shift is underway, moving from simply transporting more oxygen to enhancing its release where it is most needed. At the vanguard of this shift is myo-inositol trispyrophosphate (ITPP), a synthetic, membrane-permeant allosteric effector of hemoglobin. This technical guide provides an in-depth exploration of the core biochemical properties of ITPP, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and harness its therapeutic potential. We will delve into the causality behind its mechanism, provide field-proven experimental protocols for its study, and present a logical framework for its application in treating hypoxia-related pathologies.
The Core Mechanism: Allosteric Regulation of Hemoglobin and Enhanced Oxygen Delivery
ITPP's primary therapeutic action lies in its ability to modulate the oxygen-binding affinity of hemoglobin (Hb). Unlike its precursor, phytic acid, ITPP can traverse the red blood cell (RBC) membrane, a critical step for its biological activity.[1][2][3] Once inside the erythrocyte, ITPP functions as an allosteric modulator, binding to the same site as the natural effector 2,3-bisphosphoglycerate (2,3-BPG).[1] This binding event stabilizes the T-state (tense state) of hemoglobin, which has a lower affinity for oxygen.[1] The direct consequence of this stabilization is a rightward shift in the hemoglobin-oxygen dissociation curve, leading to an increased partial pressure of oxygen at which hemoglobin is 50% saturated (p50).[4][5][6] This shift facilitates the release of oxygen from hemoglobin into peripheral tissues, particularly in hypoxic environments where the oxygen gradient is steepest.[1][7][8]
The entry of ITPP into red blood cells is not a passive process. Evidence strongly suggests that it is mediated by the band 3 anion transporter, a protein highly localized to the RBC membrane.[9][10] This selective uptake is a key feature for its potential therapeutic use, as it concentrates the molecule's effect within the target cell population.[9][10]
The downstream effect of enhanced oxygen release is the mitigation of tissue hypoxia. This has profound implications for a range of pathologies. In preclinical models of heart failure, ITPP has been shown to increase maximal exercise capacity.[4][6][11] Furthermore, by alleviating tumor hypoxia, ITPP has demonstrated anti-cancer properties and is being investigated in clinical trials for various tumors.[7][12]
Visualizing the Mechanism: ITPP's Allosteric Modulation of Hemoglobin
Caption: ITPP enters red blood cells via the Band 3 transporter and stabilizes the T-state of hemoglobin, promoting oxygen release.
Quantitative Analysis of ITPP's Biochemical Effects
The efficacy of ITPP as a hemoglobin modulator can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data from preclinical studies, providing a comparative overview for researchers.
Table 1: In Vivo Effects of ITPP on Hemoglobin Oxygen Affinity (p50) in Mice
| ITPP Dose | Route of Administration | Mean Increase in p50 | Reference |
| 1 g/kg | Intraperitoneal (i.p.) | 22% | [4][5] |
| 2 g/kg | Intraperitoneal (i.p.) | 37% | [4][5] |
| 0.5-3 g/kg | Intraperitoneal (i.p.) | Up to 31% | [11] |
| Oral (in drinking water) | Oral | Data not specified | [4][11] |
Table 2: In Vivo Effects of ITPP on Maximal Exercise Capacity in Mice
| ITPP Dose | Animal Model | Mean Increase in Exercise Capacity | Reference |
| 0.5-3 g/kg | Normal Mice | 57 ± 13% | [11] |
| Not Specified | Mice with Severe Heart Failure | 63 ± 7% | [11] |
| Oral (in drinking water) | Normal and Failing Mice | 34 ± 10% | [11] |
Experimental Protocols for the Study of ITPP
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments in ITPP research. These protocols are designed to be self-validating systems, with clear causality behind each experimental choice.
Measurement of Hemoglobin-Oxygen Dissociation Curve
Objective: To determine the effect of ITPP on the oxygen-binding affinity of hemoglobin by measuring the p50 value.
Causality: The HEMOX™ Analyzer utilizes dual-wavelength spectrophotometry to measure changes in hemoglobin oxygenation as a function of oxygen partial pressure, providing a direct assessment of ITPP's allosteric effect.[13][14]
Materials:
-
Freshly drawn whole blood (anticoagulated with heparin or EDTA)
-
Myo-inositol trispyrophosphate (ITPP) solution
-
HEMOX™ Analyzer (TCS Scientific Corp.)
-
HEMOX™ solution (pH 7.4 buffer)[13]
-
Compressed air and nitrogen gas cylinders
Protocol:
-
Sample Preparation:
-
For in vitro analysis, incubate whole blood with the desired concentration of ITPP at 37°C for a specified time (e.g., 1 hour).
-
For ex vivo analysis, collect blood from animals previously treated with ITPP.[6]
-
-
HEMOX™ Analyzer Setup:
-
Calibrate the HEMOX™ Analyzer according to the manufacturer's instructions.
-
Add 50 µL of the blood sample to 5 mL of HEMOX™ solution in the provided cuvette.[13]
-
-
Oxygenation and Deoxygenation:
-
Data Acquisition and Analysis:
Visualizing the Experimental Workflow: Hemoglobin-Oxygen Dissociation Analysis
Sources
- 1. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 4. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rmtcnet.com [rmtcnet.com]
- 8. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 12. rbclab.ucsf.edu [rbclab.ucsf.edu]
- 13. Hemox Analyzer - TCS Scientific Corp [tcssci.com]
- 14. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Allosteric Modulation of Hemoglobin by Myo-Inositol Trispyrophosphate (ITPP)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeable small molecule that functions as a potent allosteric modulator of hemoglobin. By binding to hemoglobin within red blood cells, ITPP effectively reduces its affinity for oxygen, promoting enhanced oxygen release into peripheral tissues. This mechanism holds significant therapeutic potential for a range of pathologies characterized by tissue hypoxia, including heart failure, cancer, and various ischemic diseases. This technical guide provides a comprehensive overview of the core mechanism of ITPP, summarizes key quantitative data from preclinical studies, details relevant experimental protocols for its evaluation, and explores its therapeutic implications.
The Principle of Allosteric Regulation in Hemoglobin
Hemoglobin (Hb), the primary oxygen carrier in vertebrates, is a classic model for understanding allosteric regulation[1][2][3]. Allostery describes the process by which the binding of a ligand (an effector) to one site on a protein influences the binding properties of a distant site on the same protein[1][2][3]. Hemoglobin's tetrameric structure (α2β2) exists in a dynamic equilibrium between two main conformational states:
-
T (Tense) State: Characterized by low oxygen affinity.
-
R (Relaxed) State: Characterized by high oxygen affinity.
The binding of oxygen is cooperative; as one oxygen molecule binds, it induces conformational changes that shift the equilibrium towards the R state, making it easier for subsequent oxygen molecules to bind. This relationship is described by the sigmoid-shaped oxygen-hemoglobin dissociation curve (ODC).
Natural allosteric effectors, such as protons (H+), carbon dioxide (CO2), and 2,3-bisphosphoglycerate (2,3-BPG), stabilize the T state, decrease hemoglobin's oxygen affinity, and shift the ODC to the right[4]. This facilitates oxygen unloading in metabolically active tissues where these effectors are abundant. ITPP functions as a synthetic mimetic of 2,3-BPG but with distinct advantages, including the ability to permeate the red blood cell membrane[5][6].
Myo-Inositol Trispyrophosphate (ITPP): A Potent Exogenous Effector
ITPP (C₆H₁₂O₂₁P₆) is a pyrophosphate derivative of phytic acid[6]. Its unique structure allows it to cross the red blood cell (RBC) membrane, a feat its precursor, phytic acid, cannot achieve due to its charge distribution[5][6]. This membrane permeability is a critical feature for its therapeutic utility.
Core Mechanism of Action
The primary mechanism of ITPP involves the direct allosteric regulation of hemoglobin within the erythrocyte[5].
-
Membrane Permeation: ITPP enters red blood cells, a process believed to be mediated by the band 3 anion transporter protein[5][7][8]. This provides high tissue selectivity towards RBCs[7][8].
-
Allosteric Binding: Inside the RBC, ITPP binds to the same allosteric site as the natural effector 2,3-BPG, located in a central cavity between the β-globin chains[5][9].
-
Stabilization of the T-State: This binding event stabilizes the low-affinity T (tense) state of hemoglobin[5][9].
-
Rightward Shift of the ODC: Consequently, the hemoglobin-oxygen dissociation curve shifts to the right. This shift increases the partial pressure of oxygen at which hemoglobin is 50% saturated (P50), signifying a reduced affinity for oxygen[10][11][12].
-
Enhanced Oxygen Release: The lower oxygen affinity facilitates more efficient unloading of oxygen from hemoglobin into peripheral tissues, particularly in hypoxic environments where the oxygen gradient is steep[5][11].
This mechanism effectively enhances the oxygen-carrying system's ability to deliver its payload where it is most needed, without altering the total oxygen-carrying capacity of the blood[10][13].
Caption: Logical framework of ITPP's therapeutic potential.
Quantitative Data Summary from Preclinical Studies
Numerous studies have quantified the dose-dependent effects of ITPP. The data consistently show a direct correlation between the administered dose, the increase in P50, and the resulting physiological benefit.
| Study Model | ITPP Dose (i.p.) | Mean P50 Value (mmHg) | % Increase in P50 | Physiological Outcome | Source |
| Normal Mice | Placebo | 37.3 ± 1.5 | - | Baseline | [10][14] |
| Normal Mice | 1 g/kg | ~45.5 | ~22% | 34% increase in exercise capacity | [10] |
| Normal Mice | 2 g/kg | ~51.1 | ~37% | 71% increase in exercise capacity | [10] |
| Heart Failure Mice (Gαq) | Placebo | 37 ± 2 | - | Baseline | [12] |
| Heart Failure Mice (Gαq) | Low Dose (0.03mg) | 44 ± 1 | 18% | 43% increase in exercise capacity | [12] |
| Heart Failure Mice (Gαq) | High Dose (0.06mg) | 51 ± 2 | 31% | 63% increase in exercise capacity | [12] |
| 9L-glioma Rats | 2 g/kg (single dose) | N/A | N/A | 83.6% increase in tumor pO₂ at 2 hrs | [15] |
| FSaII fibrosarcoma Mice | 2 g/kg (single dose) | N/A | N/A | 29.6% increase in tumor pO₂ at 2 hrs | [15] |
| 4T1 breast carcinoma Mice | 3-dose protocol | 27.7 ± 9.94 | N/A | Peak pO₂ after 2nd dose | [16] |
Key Experimental Protocols
The following protocols are generalized from established methodologies in the literature for the preclinical evaluation of ITPP.
Protocol 1: In Vivo Administration of ITPP in Mice
-
Objective: To assess the systemic effects of ITPP on physiological parameters following administration.
-
Materials:
-
Myo-inositol trispyrophosphate hexasodium salt (e.g., CAS 23103-35-7) [17] * Sterile 0.9% saline or sterile water for injection
-
Drinking water (for oral administration)
-
Laboratory mice (e.g., C57BL/6 or specific disease models)
-
Appropriate syringes (e.g., 1 mL) and needles (e.g., 27-gauge for i.p.)
-
Gavage needles (for oral administration)
-
Analytical balance
-
-
Intraperitoneal (i.p.) Injection Protocol:
-
Preparation: Aseptically prepare ITPP solutions by dissolving the compound in sterile saline to the desired concentration (e.g., 100-300 mg/mL). Ensure complete dissolution.
-
Dose Calculation: Calculate the required injection volume for each mouse based on its body weight and the target dose (e.g., 0.5-3 g/kg).[5][10]
-
Administration: Restrain the mouse appropriately. Administer the calculated volume of ITPP solution via intraperitoneal injection into the lower abdominal quadrant, avoiding the midline.
-
Control Group: Administer an equivalent volume of the vehicle (sterile saline) to the control group.
-
-
Oral Administration Protocol:
-
Preparation: Dissolve the calculated total daily dose of ITPP in the drinking water of the mice.[10]
-
Administration: Provide the ITPP-containing water as the sole source of hydration for the duration of the study period.
-
Monitoring: Monitor daily water consumption to estimate the actual dose ingested per mouse.
-
Control Group: Provide normal drinking water to the control group.
-
Protocol 2: Measurement of Hemoglobin-Oxygen Dissociation (P50)
-
Objective: To quantify the effect of ITPP on the oxygen-binding affinity of hemoglobin.
-
Materials:
-
Protocol:
-
Sample Collection: At a defined time point post-ITPP administration (e.g., 18-24 hours), collect a small volume of whole blood (e.g., 50 µL) from the mouse via a suitable method (e.g., cardiac puncture, tail vein) into a heparinized tube.[5][10]
-
Instrument Setup: Calibrate the HEMOX™ Analyzer according to the manufacturer's instructions.
-
Sample Preparation: Add the whole blood sample to the specified volume of pre-warmed (37°C) HEMOX™ buffer in the instrument's sample cuvette.
-
Oxygenation/Deoxygenation Cycle: The instrument will first saturate the sample with oxygen (from air) and then deoxygenate it with nitrogen. During this process, it continuously measures the partial pressure of oxygen (pO₂) and the optical absorbance of the sample at specific wavelengths to determine oxygen saturation (% sat).
-
Data Acquisition: The analyzer automatically plots the ODC (% sat vs. pO₂) and calculates the P50 value—the pO₂ at which hemoglobin is 50% saturated.[9]
-
Analysis: Compare the P50 values from ITPP-treated animals to those from the vehicle-treated control group. A statistically significant increase in P50 indicates a rightward shift of the ODC.
-
Caption: General workflow for in vivo ITPP studies.
Conclusion and Future Directions
Myo-inositol trispyrophosphate is a potent, membrane-permeant allosteric modulator of hemoglobin with a well-defined mechanism of action. Preclinical data strongly support its ability to increase oxygen delivery to tissues, leading to significant functional improvements in models of heart failure and cancer.[5][12][15] The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals.
Future research will likely focus on transitioning these promising preclinical findings into clinical settings. Key areas of investigation include establishing human safety and efficacy, optimizing dosing regimens for different pathologies, and exploring combination therapies where alleviating hypoxia could provide synergistic benefits.
References
-
Title: Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Source: PNAS URL: [Link]
-
Title: Modulation of red blood cell oxygen affinity with a novel allosteric modifier of hemoglobin is additive to the Bohr effect. Source: PubMed URL: [Link]
-
Title: How ITPP Works: Scientific Breakdown of Its Oxygen-Enhancing Potential. Source: BTFS URL: [Link]
-
Title: Abstract 1885: Decreasing Hemoglobin Oxygen Affinity With Inositol Tripyrophosphate (itpp) Increases Maximal Exercise Capacity In Mice With Severe Heart Failure. Source: Circulation URL: [Link]
-
Title: ITPP increases Hb oxygen dissociation in vivo. ITPP was administrated... Source: ResearchGate URL: [Link]
-
Title: Treatment of hypoxia‐dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells. Source: NIH URL: [Link]
-
Title: Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Source: PMC - NIH URL: [Link]
-
Title: Hemoglobin: Structure, Function and Allostery. Source: PubMed - NIH URL: [Link]
-
Title: Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Source: PMC - NIH URL: [Link]
-
Title: myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. Source: ResearchGate URL: [Link]
-
Title: Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. Source: PLOS One URL: [Link]
-
Title: Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Source: PubMed URL: [Link]
-
Title: myo-Inositol trispyrophosphate. Source: Wikipedia URL: [Link]
-
Title: What is the time frame for Inositol Triphosphate (ITPP) to take effect? Source: Dr.Oracle URL: [Link]
-
Title: Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. Source: ResearchGate URL: [Link]
-
Title: Modulation of Allosteric Control and Evolution of Hemoglobin. Source: PMC - NIH URL: [Link]
-
Title: The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice. Source: PubMed URL: [Link]
-
Title: Modulation of Allosteric Control and Evolution of Hemoglobin. Source: PubMed URL: [Link]
-
Title: Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin. Source: PubMed URL: [Link]
-
Title: Experimental protocol. MI‐myocardial infarction; ITPP‐myo‐inositol trispyrophosphate. Source: ResearchGate URL: [Link]
-
Title: myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Source: PubMed URL: [Link]
-
Title: 12: Hemoglobin and allosteric effects. Source: Biology LibreTexts URL: [Link]
-
Title: Modulation of hemoglobin dynamics by an allosteric effector. Source: PMC - PubMed Central URL: [Link]
-
Title: Oxygen–hemoglobin dissociation curve. Source: Wikipedia URL: [Link]
-
Title: 030-000-362 Myo-inositol Trispyrophosphate (CAS: 623552-11-4). Source: Stanford Chemicals URL: [Link]
-
Title: Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin. Source: Semantic Scholar URL: [Link]
-
Title: Section 1: Introduction Hemoglobin biology and the functional importance of the oxyhemoglobin dissociation curve Hemoglobin is. Source: UCL Discovery URL: [Link]
-
Title: High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach. Source: PubMed Central URL: [Link]
-
Title: (PDF) Modulation of Hemoglobin Dynamics by an Allosteric Effector. Source: ResearchGate URL: [Link]
-
Title: Modulation of allosteric control and evolution of hemoglobin. Source: IRIS Uniroma1 URL: [Link]
-
Title: Thermodynamics of Inositol Hexakisphosphate Interaction with Human Oxyhemoglobin. Source: Journal of Biological Chemistry URL: [Link]
Sources
- 1. Modulation of Allosteric Control and Evolution of Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Allosteric Control and Evolution of Hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. docs.btfs.io [docs.btfs.io]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Modulation of red blood cell oxygen affinity with a novel allosteric modifier of hemoglobin is additive to the Bohr effect - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Myo-Inositol Trispyrophosphate (ITPP): A Pyrophosphate Derivative of Phytic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myo-inositol trispyrophosphate (ITPP) is a synthetic, cell-permeable pyrophosphate derivative of phytic acid that has emerged as a potent allosteric effector of hemoglobin. By binding to hemoglobin, ITPP reduces its affinity for oxygen, promoting oxygen release into tissues, particularly in hypoxic environments. This technical guide provides a comprehensive overview of ITPP, from its chemical origins as a derivative of phytic acid to its synthesis, mechanism of action, and preclinical evaluation. We will delve into detailed experimental protocols, quantitative data from key studies, and the therapeutic potential of this molecule in conditions characterized by tissue hypoxia, such as cancer and cardiovascular diseases.
Introduction: From Phytic Acid to a Potent Allosteric Modulator
Phytic acid, or inositol hexakisphosphate (IP6), is a naturally occurring compound and the primary storage form of phosphorus in many plant tissues, especially seeds and grains.[1][2] It consists of a myo-inositol ring with six phosphate groups.[1][3] While phytic acid itself has been investigated for various biological activities, its highly charged nature at physiological pH limits its ability to cross cell membranes.[4][5] This inherent limitation paved the way for the development of synthetic derivatives with enhanced cell permeability.
Myo-inositol trispyrophosphate (ITPP) is one such derivative, a synthetic molecule with the chemical formula C6H12O21P6.[4] Unlike its precursor, ITPP is designed to be membrane-permeant, allowing it to enter red blood cells (RBCs) and exert its biological effects.[4][6] Once inside the erythrocyte, ITPP acts as an allosteric modulator of hemoglobin, a mechanism that has garnered significant interest for its therapeutic potential in a range of hypoxia-driven pathologies.[7][8]
The Chemistry of ITPP: Synthesis and Characterization
The synthesis of ITPP involves the chemical modification of myo-inositol, a process that can be achieved through various synthetic routes. A common approach involves the phosphorylation of myo-inositol to create the precursor, followed by pyrophosphorylation to yield ITPP.
Generalized Synthesis Workflow
While specific protocols may vary, a general workflow for ITPP synthesis can be conceptualized as follows:
Caption: Generalized workflow for the synthesis of ITPP.
Experimental Protocol: Synthesis of ITPP Hexasodium Salt
This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and available reagents. It is based on principles described in the literature.[6]
Materials:
-
myo-Inositol hexakisphosphate dodecasodium salt (Phytic acid sodium salt)
-
Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium iodide (NaI)
-
Acetone
-
Ion-exchange resin (e.g., Dowex 50WX8)
Procedure:
-
Activation of Phytic Acid: Dissolve phytic acid sodium salt in anhydrous DMF. Add CDI in excess and stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for several hours to form the imidazolide intermediate.
-
Pyrophosphate Formation: In a separate flask, prepare a solution of inorganic pyrophosphate in anhydrous DMF.
-
Reaction: Slowly add the pyrophosphate solution to the activated phytic acid solution. The reaction is typically stirred at an elevated temperature (e.g., 60-80°C) for 24-48 hours.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add a solution of NaI in acetone to precipitate the crude ITPP sodium salt.
-
Purification: The crude product is then purified using ion-exchange chromatography to remove unreacted starting materials and byproducts.
-
Characterization: The final product is characterized by analytical techniques such as ³¹P NMR, ¹H NMR, and mass spectrometry to confirm its structure and purity.
Analytical Characterization
Due to its highly polar nature, the analysis of ITPP requires specialized techniques.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for the separation and detection of ITPP in biological matrices like urine.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with HILIC, is used for accurate mass determination and structural confirmation.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for characterizing the pyrophosphate linkages in the ITPP molecule.
Mechanism of Action: Allosteric Regulation of Hemoglobin
The primary therapeutic effect of ITPP stems from its ability to allosterically regulate hemoglobin (Hb).[7]
Cellular Uptake and Target Engagement
ITPP selectively enters red blood cells, a process thought to be mediated by the band 3 anion transporter.[8][11] This tissue-selective uptake is a crucial feature for its potential therapeutic applications, minimizing off-target effects.[8] Once inside the erythrocyte, ITPP binds to the same site as 2,3-bisphosphoglycerate (2,3-BPG), the natural allosteric effector of hemoglobin.[7]
Shifting the Oxygen-Hemoglobin Dissociation Curve
The binding of ITPP to hemoglobin stabilizes the T (tense) state of the protein, which has a lower affinity for oxygen.[7] This stabilization results in a rightward shift of the oxygen-hemoglobin dissociation curve.[4][12][13] Consequently, at any given partial pressure of oxygen, hemoglobin releases more oxygen into the surrounding tissues. This enhanced oxygen offloading is particularly beneficial in hypoxic environments where oxygen demand is high.[14][15]
Caption: Mechanism of ITPP-mediated oxygen delivery.
In Vitro and In Vivo Evaluation
The efficacy of ITPP has been demonstrated in numerous preclinical studies, both in vitro and in vivo.
In Vitro Assessment of Hemoglobin-Oxygen Affinity
A key in vitro experiment to assess the activity of ITPP involves measuring the oxygen-hemoglobin dissociation curve in whole blood or with purified hemoglobin. The partial pressure of oxygen at which hemoglobin is 50% saturated (P50) is a critical parameter. An increase in P50 indicates a rightward shift of the curve and reduced hemoglobin-oxygen affinity.
Experimental Protocol: Measurement of P50
-
Blood Collection: Obtain fresh whole blood samples.
-
Incubation: Incubate blood samples with varying concentrations of ITPP or a vehicle control for a specified period.
-
Hemoximetry: Use a hemoximeter to measure the oxygen saturation of hemoglobin at different partial pressures of oxygen.
-
Data Analysis: Plot the oxygen saturation against the partial pressure of oxygen to generate the dissociation curve and determine the P50 value for each condition.
In Vivo Studies: Demonstrating Therapeutic Efficacy
In vivo studies in animal models have provided compelling evidence for the therapeutic potential of ITPP.
Key Findings from Preclinical Studies:
-
Increased Exercise Capacity: In normal mice and in a mouse model of heart failure, administration of ITPP led to a dose-dependent increase in maximal exercise capacity.[6]
-
Improved Tissue Oxygenation: ITPP treatment has been shown to increase tissue oxygen levels in various disease models, including cancer and heart failure.[6][16]
-
Anti-tumor Effects: By alleviating tumor hypoxia, ITPP has demonstrated anti-cancer properties and has been shown to enhance the efficacy of therapies that require oxygen, such as radiotherapy.[15][17][18]
-
Cardioprotective Effects: In models of myocardial infarction, ITPP treatment has been shown to protect against heart failure and improve left ventricular remodeling.[16][19]
Quantitative Data from a Preclinical Heart Failure Study [6]
| Treatment Group | Dose (g/kg, i.p.) | Change in P50 (%) | Change in Max. Exercise Capacity (%) |
| Placebo | - | - | - |
| ITPP | 1 | +22 | +35 |
| ITPP | 2 | +37 | +57 |
Downstream Signaling Pathways
The increased oxygen delivery mediated by ITPP can influence various downstream signaling pathways. A notable effect is the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α).[6][11] HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and drives the expression of genes involved in angiogenesis, cell survival, and metabolism. By restoring tissue normoxia, ITPP can reduce HIF-1α levels, thereby mitigating its downstream effects.[19]
Caption: Downstream effects of ITPP-mediated oxygenation.
Therapeutic Potential and Future Directions
The ability of ITPP to enhance oxygen delivery to tissues opens up a wide range of therapeutic possibilities.
Potential Therapeutic Applications:
-
Cardiovascular Diseases: Treatment of conditions such as heart failure and myocardial infarction where tissue hypoxia is a major contributor to pathology.[14][16]
-
Oncology: Alleviation of tumor hypoxia to enhance the efficacy of conventional cancer therapies like radiation and chemotherapy, and potentially immunotherapy.[14][15][20]
-
Ischemic Diseases: Management of diseases characterized by restricted blood flow and oxygen supply, such as peripheral artery disease and stroke.
-
Performance Enhancement: While not a therapeutic application, the potential for ITPP to be used as a performance-enhancing substance in sports has been recognized, and detection methods have been developed.[4][9][10]
Future Research and Development: Further research is needed to fully elucidate the long-term safety and efficacy of ITPP in clinical settings. The development of oral formulations and a deeper understanding of its pharmacokinetic and pharmacodynamic properties in humans are key areas for future investigation. The drug candidate OXY111A, which is myo-inositol trispyrophosphate, has been in clinical trials for chronic heart failure and cancer.[10]
Conclusion
Myo-inositol trispyrophosphate, a synthetic pyrophosphate derivative of phytic acid, represents a novel and promising approach to treating diseases associated with tissue hypoxia. Its unique ability to permeate red blood cells and allosterically modulate hemoglobin to enhance oxygen release provides a targeted mechanism of action with broad therapeutic potential. The preclinical data strongly support its efficacy in various disease models. As research progresses, ITPP may offer a valuable new tool in the armamentarium for combating a range of challenging medical conditions.
References
-
Wikipedia. myo-Inositol trispyrophosphate. Available from: [Link]
-
Duarte CD, Greferath R, Nicolau C, Lehn JM. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem. 2010 Dec 10;11(18):2543-8. Available from: [Link]
-
Fylaktakidou KC, Lehn JM, Greferath R, Nicolau C. Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin. Bioorg Med Chem Lett. 2005 Mar 15;15(6):1605-8. Available from: [Link]
-
ResearchGate. Inositol tripyrophosphate: A new membrane permeant allosteric effector of haemoglobin | Request PDF. Available from: [Link]
-
Persechini C, et al. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS. 2008;105(31):11063-8. Available from: [Link]
-
ResearchGate. myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane | Request PDF. Available from: [Link]
-
Patsnap Synapse. Myoinositol Trispyrophosphate - Drug Targets, Indications, Patents. Available from: [Link]
-
Maczewski M, et al. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. J Cell Mol Med. 2020 Feb;24(4):2410-2419. Available from: [Link]
-
Oknińska M, et al. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomed Pharmacother. 2022 Oct;154:113544. Available from: [Link]
-
ResearchGate. Optimization of ITPP treatment schedule. (A) Various doses of ITPP from... Available from: [Link]
-
Maczewski M, et al. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells. J Cell Mol Med. 2020;24(4):2410-2419. Available from: [Link]
-
Kieda C, et al. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. Cancer Sci. 2021;112(5):1843-1857. Available from: [Link]
-
ResearchGate. Anti-angiogenic properties of myo-inositol trispyrophosphate in ovo and growth reduction of implanted glioma | Request PDF. Available from: [Link]
-
Dasgupta D, et al. Effect of myo-inositol(l ,4,5)trisphosphate on the hydrolysis of phytic acid by phytase. Available from: [Link]
-
Dytfeld D, et al. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS One. 2023;18(5):e0285519. Available from: [Link]
-
Jordan BF, et al. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. J Cell Mol Med. 2018;22(12):6196-6205. Available from: [Link]
-
Görgens C, et al. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. Drug Test Anal. 2015;7(6):508-15. Available from: [Link]
-
ResearchGate. Structure of phytic acid (myo-inositol, 1,2,3,4,5,6-hexakisphosphate (IP6, IUPAC).[6]. Available from: [Link]
-
Sureshbabu R, et al. Drug-likeness of Phytic Acid and Its Analogues. J App Pharm Sci. 2015; 5 (11): 113-119. Available from: [Link]
-
ResearchGate. Impact of myo-inositol trispyrophosphate (ITPP) on in vitro oxygen... Available from: [Link]
-
MDPI. Inositol Restores Appropriate Steroidogenesis in PCOS Ovaries Both In Vitro and In Vivo Experimental Mouse Models. Available from: [Link]
-
ResearchGate. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. Available from: [Link]
-
Grases F, et al. Phytate Dephosphorylation Products Also Act as Potent Inhibitors of Calcium Oxalate Crystallization. Nutrients. 2018;10(9):1154. Available from: [Link]
-
Sci-Hub. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid. Available from: [Link]
-
Adepu V, et al. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants?. Int J Mol Sci. 2020;21(12):4349. Available from: [Link]
-
German Sport University Cologne. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. Available from: [Link]
-
Wikipedia. Phytic acid. Available from: [Link]
-
Drabińska N, et al. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules. 2021;26(18):5619. Available from: [Link]
-
University of Bath's research portal. Synthesis of (±)->myo>-inositol 1,4,5-trisphosphate and the novel analogue (±). Available from: [Link]
-
Science.gov. phytic acid myo-inositol: Topics. Available from: [Link]
-
Gigg J, Gigg R, Payne S, Conant R. The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5-trisphosphate, a second messenger for signal transduction in cells. J Chem Soc Perkin Trans 1. 1987;(3):423-9. Available from: [Link]
-
WebMD. Foods High in Phytic Acid. Available from: [Link]
-
Sparvoli F, Cominelli E. Phytic acid accumulation in plants: Biosynthesis pathway regulation and role in human diet. J Integr Plant Biol. 2021;63(5):862-877. Available from: [Link]
Sources
- 1. Phytic acid - Wikipedia [en.wikipedia.org]
- 2. 4 Foods High in Phytic Acid and Why You Should Avoid It [webmd.com]
- 3. researchgate.net [researchgate.net]
- 4. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 5. Drug-likeness of Phytic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 18. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Myo-Inositol Trispyrophosphate (ITPP) as a Hypoxia-Targeted Therapeutic: A Mechanistic and Methodological Guide
Abstract
Tissue hypoxia is a central pathological driver in a spectrum of critical diseases, including heart failure, cancer, and ischemic disorders, where inadequate oxygen supply compromises cellular function and promotes disease progression.[1] Myo-inositol trispyrophosphate (ITPP) has emerged as a novel, first-in-class therapeutic agent designed to directly counteract tissue hypoxia.[2] This technical guide provides an in-depth exploration of the theoretical basis for ITPP as a hypoxia treatment. We will dissect its core mechanism of action as a membrane-permeant allosteric effector of hemoglobin, detail its downstream physiological consequences, summarize key preclinical and clinical data, and provide validated experimental protocols for its study. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of ITPP's unique therapeutic potential.
The Challenge of Tissue Hypoxia
Hypoxia, a state of reduced oxygen partial pressure (pO₂) in tissues, is a common denominator in many prevalent and life-threatening diseases.[1] In conditions like heart failure, the cardiovascular system's inability to meet metabolic demands leads to myocardial hypoxia, driving adverse remodeling and reducing exercise capacity.[3][4] In solid tumors, chaotic and insufficient vasculature creates a hypoxic microenvironment that fuels malignant progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[5][6][7]
Therapeutic strategies to augment tissue oxygenation have historically been met with limited success.[8] The discovery of myo-inositol trispyrophosphate (ITPP), a synthetic molecule capable of modulating the fundamental properties of oxygen transport, represents a significant paradigm shift in addressing this unmet clinical need.[9]
ITPP: Chemical Identity and Unique Properties
ITPP, chemically known as myo-inositol cyclic 1,2:3,4:5,6-tris(dihydrogen pyrophosphate), is a pyrophosphate derivative of phytic acid.[10] Its structure is notable for the high density of negative charges at physiological pH, conferred by the three pyrophosphate groups attached to the myo-inositol core.[11] This unique chemical architecture is central to its biological function and distinguishes it from related inositol phosphates like myo-inositol hexakisphosphate (IP₆). While IP₆ is a potent allosteric effector of hemoglobin, its high charge prevents it from crossing the red blood cell (RBC) membrane, limiting its therapeutic utility to ex vivo applications.[3] In contrast, ITPP is engineered to be membrane-permeant, a critical feature that allows for systemic administration and targeted action within erythrocytes.[10][12]
| Property | Specification | Reference(s) |
| Chemical Name | myo-inositol cyclic 1,2:3,4:5,6-tris(P,P'-dihydrogen diphosphate) | [13] |
| Molecular Formula | C₆H₁₂O₂₁P₆ (Acid Form) | [10][13] |
| Molar Mass | 605.98 g/mol (Acid Form) | [10] |
| Molar Mass (Hexasodium Salt) | 737.88 g/mol | [14] |
| Key Feature | Membrane-permeant, unlike its precursor phytic acid (IP₆) | [10] |
Table 1: Key Chemical and Physical Properties of ITPP.
Core Mechanism of Action: Allosteric Regulation of Hemoglobin
The primary therapeutic action of ITPP is its function as an allosteric modulator of hemoglobin (Hb).[15] The entire process is predicated on its ability to selectively enter red blood cells and directly influence the oxygen-carrying protein.
Selective Entry into Red Blood Cells
A pivotal aspect of ITPP's design is its selective uptake into erythrocytes. Research has demonstrated that ITPP's entry is mediated by the Band 3 anion transporter (also known as Anion Exchanger 1), a protein highly and predominantly expressed on the RBC membrane.[2][12] This transport-mediated entry was confirmed by experiments showing that inhibitors of Band 3, such as 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS), block the effects of ITPP on RBCs.[2][12] This tissue-selective uptake is of major therapeutic importance, as it concentrates the molecule's activity where it is needed—inside the oxygen-carrying cells—thereby minimizing potential off-target effects.
Shifting the Oxygen-Hemoglobin Dissociation Curve
Once inside the RBC, ITPP binds to hemoglobin at the same allosteric site as the natural effector, 2,3-bisphosphoglycerate (2,3-BPG).[16] This binding preferentially stabilizes the low-affinity "tense" (T) conformation of hemoglobin. The consequence of stabilizing the T-state is a decrease in hemoglobin's overall affinity for oxygen.[15]
This change is quantitatively measured as a "rightward shift" in the oxygen-hemoglobin dissociation curve. The key parameter for this shift is the p50 , which represents the partial pressure of oxygen at which hemoglobin is 50% saturated.[3] An increase in p50 signifies a lower oxygen affinity, meaning that hemoglobin will release its bound oxygen more readily at any given pO₂.[7] This enhanced oxygen off-loading is particularly pronounced in tissues with low oxygen tension (hypoxic environments), where the demand for oxygen is greatest.[17]
Caption: The physiological cascade initiated by ITPP administration.
Preclinical and Clinical Evidence
The therapeutic rationale for ITPP is strongly supported by a robust body of preclinical and emerging clinical data.
Preclinical Efficacy
Animal studies have consistently demonstrated ITPP's ability to enhance tissue oxygenation and improve physiological function in models of disease. In a seminal study, administration of ITPP to both normal mice and transgenic mice with severe heart failure resulted in a dose-dependent increase in Hb p50 and a remarkable improvement in maximal exercise capacity. [3][4]These findings underscore the direct link between ITPP-mediated oxygen delivery and functional recovery.
In oncology, ITPP has been shown to reduce tumor hypoxia rapidly after administration. [5][8]This re-oxygenation sensitizes tumors to radiotherapy, as hypoxic cells are known to be up to three times more resistant to radiation-induced DNA damage. [5]Furthermore, ITPP-induced vascular normalization has been shown to potentiate the effects of chemotherapy. [6][18]
| Model / Condition | ITPP Administration / Dose | Key Quantitative Outcome | Reference |
|---|---|---|---|
| Normal Mice | 0.5–3 g/kg (i.p.) | Dose-related increase in Hb p50 (max increase of 31%) | [3][4] |
| Normal Mice | 0.5–3 g/kg (i.p.) | Dose-related increase in maximal exercise capacity (max of 57%) | [3][4] |
| Mice with Severe Heart Failure | i.p. injection | Maximal increase in exercise capacity of 63% | [4] |
| Normal and Failing Mice | Oral (in drinking water) | Increased Hb p50 and maximal exercise capacity (+34%) | [4] |
| Tumor Models (e.g., B16, 4T1) | Systemic injection | Rapid and stable increase in tumor pO₂ for up to 72h | [8] |
Table 2: Summary of Key Preclinical Efficacy Data for ITPP.
Clinical Studies
ITPP has progressed into human clinical trials, primarily in oncology. A phase Ib dose-escalation study (NCT02528526) in patients with advanced hepatopancreatobiliary tumors established the safety, tolerability, and maximum tolerated dose (MTD) of ITPP. [6][19]The study found that ITPP was well-tolerated, with hypercalcemia being the most common, manageable side effect. [19][20]Notably, 52% of patients experienced morphological disease stabilization with ITPP monotherapy. [6][20]When followed by standard chemotherapy, 60% had stable disease and 10% showed partial responses. [6]Decreases in angiogenic markers were also observed, consistent with the anti-hypoxic mechanism of action. [20]These early clinical results are promising and support further development of ITPP as an adjuvant to standard cancer therapies. [17]
Key Experimental Methodologies
For researchers investigating ITPP, standardized and validated protocols are essential. The following sections detail core methodologies for preclinical evaluation.
Protocol: In Vivo Administration of ITPP in Mice
Objective: To assess the systemic effects of ITPP on physiological parameters such as Hb p50 and exercise tolerance. [16] Materials:
-
Myo-inositol trispyrophosphate hexasodium salt (ITPP) * Sterile 0.9% saline
-
Laboratory mice (e.g., C57BL/6)
-
Appropriate syringes and needles for intraperitoneal (i.p.) injection
-
Animal balance
Methodology (Intraperitoneal Injection):
-
Preparation of Dosing Solution: Aseptically dissolve ITPP hexasodium salt in sterile saline to the desired concentration (e.g., 100-300 mg/mL). Ensure complete dissolution. The causality for using saline is to maintain isotonicity and prevent cellular stress at the injection site.
-
Animal Handling and Dosing: Weigh each mouse accurately to calculate the precise volume for the target dose (e.g., 1 g/kg or 2 g/kg).
-
Administration: Restrain the mouse appropriately. Administer the calculated volume of ITPP solution via intraperitoneal (i.p.) injection. The i.p. route is chosen for its rapid systemic absorption and ease of administration in rodent models.
-
Monitoring: Observe the animals post-injection for any signs of distress. House them under standard conditions.
-
Timing of Analysis: For downstream analysis, such as blood collection for p50 measurement, a time point of 18-24 hours post-injection is typically used to allow for distribution and cellular uptake. [3]
Protocol: Measurement of Hemoglobin p50
Objective: To quantify the effect of ITPP on the oxygen-binding affinity of hemoglobin.
Materials:
-
HEMOX™ Analyzer or similar instrument
-
HEMOX™ Solution (buffer)
-
Pressurized gas cylinders (Nitrogen, Compressed Air)
-
Heparinized capillary tubes or syringes for blood collection
-
Whole blood sample from ITPP-treated and control animals
Methodology:
-
Blood Collection: At the designated time point (e.g., 24 hours post-ITPP administration), collect a small volume of whole blood (e.g., 50-100 µL) via cardiac puncture or tail vein into a heparinized container. Heparin is critical to prevent coagulation, which would interfere with the analysis.
-
Sample Preparation: Dilute a small aliquot of the whole blood (e.g., 5-10 µL) into the HEMOX™ buffer solution according to the instrument manufacturer's instructions. This step lyses the RBCs and prepares the hemoglobin for analysis in a controlled buffer system.
-
Instrument Analysis: Introduce the prepared sample into the HEMOX™ Analyzer's measurement cuvette. The instrument works on a spectrophotometric principle. It first saturates the hemoglobin with oxygen (using compressed air) and then deoxygenates it with nitrogen, continuously measuring the optical absorbance at specific wavelengths to determine the percent oxygen saturation.
-
Data Acquisition: The analyzer generates a complete oxygen-hemoglobin dissociation curve and automatically calculates the p50 value—the pO₂ at which the hemoglobin is 50% saturated.
-
Self-Validation: The trustworthiness of this protocol is ensured by the instrument's internal calibration and the use of standardized buffer solutions. Running control (placebo-treated) animal samples in parallel is mandatory to establish a baseline p50 and accurately determine the magnitude of the ITPP-induced shift.
Caption: A generalized workflow for preclinical in vivo evaluation of ITPP.
Conclusion and Future Directions
Myo-inositol trispyrophosphate represents a highly innovative and scientifically grounded approach to treating hypoxia-related pathologies. Its well-defined mechanism of action—selectively entering red blood cells to allosterically modulate hemoglobin and enhance oxygen release—is supported by compelling preclinical data in both cardiovascular and oncology models. Early clinical trials have established its safety profile and provided encouraging signals of efficacy.
Future research should continue to explore the full therapeutic potential of ITPP. This includes optimizing dosing schedules in combination with other therapies, investigating its utility in other ischemic conditions (e.g., stroke, peripheral artery disease), and further elucidating the long-term effects of sustained vascular normalization in cancer treatment. As a potent and selective modulator of tissue oxygenation, ITPP stands as a promising candidate to address fundamental and unmet needs across a range of critical diseases.
References
-
O'Connell, C., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS. [Link]
-
ResearchGate. (n.d.). ITPP increases Hb oxygen dissociation in vivo. ResearchGate. [Link]
-
Maczewski, M., & Kieda, C. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy. [Link]
-
Duarte, C. D., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem. [Link]
-
Giger, S., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics. [Link]
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. Wikipedia. [Link]
-
BTFS. (n.d.). How ITPP Works: Scientific Breakdown of Its Oxygen-Enhancing Potential. BTFS. [Link]
-
ResearchGate. (n.d.). HIF‐1α in cardiomyocytes is reduced by ITPP‐charged red blood cells... ResearchGate. [Link]
-
Stępien, P., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS One. [Link]
-
Schneider, M. A., et al. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. Nature Communications. [Link]
-
Oknińska, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine. [Link]
-
ResearchGate. (n.d.). myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ResearchGate. [Link]
-
ResearchGate. (n.d.). Long-term impact of ITPP on hypoxic response and tumor vasculature in... ResearchGate. [Link]
-
Dr.Oracle. (2025). What is the recommended use of ITPP (Inhaled Triiodothyronine) in conditions with impaired tissue oxygenation?. Dr.Oracle. [Link]
-
Lall, S. A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed. [Link]
-
ResearchGate. (n.d.). Effect of ITPP treatment (2 g/kg once daily for 2 days) on tumour... ResearchGate. [Link]
-
ResearchGate. (n.d.). Download scientific diagram | HIF‐1α in cardiomyocytes is reduced by ITPP‐charged red blood cells (RBC‐ITPP⁺)‐ mediated oxygen delivery in flow conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reduction of hypoxia in cancer bearing mice treated by ITPP. ResearchGate. [Link]
-
PubChem. (n.d.). Itpp sodium salt. PubChem. [Link]
-
Dr.Oracle. (2025). What is the time frame for Inositol Triphosphate (ITPP) to take effect?. Dr.Oracle. [Link]
-
BioWorld. (2021). Phase Ib data reported for ITPP in patients with hepatopancreatobiliary tumors. BioWorld. [Link]
-
Schneider, M. A., et al. (2022). Phase Ib dose-escalation study of the hypoxia-modifier myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. British Journal of Surgery. [Link]
-
NIH. (2020). Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells. NIH. [Link]
-
ResearchGate. (n.d.). Study setup and pharmacokinetics. ResearchGate. [Link]
-
UK Ag Equine Programs. (2011). Gluck Center Researchers Synthesize ITPP for Upenn. UK Ag Equine Programs. [Link]
-
Wong, C., et al. (2012). Detection of myo‐inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography. Drug Testing and Analysis. [Link]
-
NIH. (n.d.). Molecular pathways in cardiovascular disease under hypoxia: Mechanisms, biomarkers, and therapeutic targets. PubMed Central. [Link]
-
Shears, S. B. (1991). Synthesis and Metabolism of Bis-diphosphoinositol Tetrakisphosphate in Vitro and in Vivo. Journal of Biological Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Modulation of the Oxygenation State and Intracellular pH of Erythrocytes by Inositol‐Trispyrophosphate Investigated by P NMR Study of 2,3‐DPG. ResearchGate. [Link]
-
Isaacks, R. E., et al. (1977). Studies on avian erythrocyte metabolism. VII. Effect of inositol pentaphosphate and other organic phosphates on oxygen affinity of the embryonic and adult-type hemoglobins of the turkey embryo. PubMed. [Link]
Sources
- 1. Molecular pathways in cardiovascular disease under hypoxia: Mechanisms, biomarkers, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 9. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 11. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 12. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. Itpp sodium salt | C6H6Na6O21P6 | CID 10439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. docs.btfs.io [docs.btfs.io]
- 16. benchchem.com [benchchem.com]
- 17. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. | BioWorld [bioworld.com]
- 20. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the In Vivo Administration of myo-Inositol Trispyrophosphate (ITPP) in Mouse Models
Introduction: A Paradigm Shift in Modulating Tissue Oxygenation
Tissue hypoxia is a critical pathophysiological component of numerous diseases, including cancer, heart failure, and ischemic disorders.[1][2][3] It is a formidable barrier to the efficacy of conventional therapies, such as radiotherapy in oncology, and a primary driver of disease progression.[2][4] myo-Inositol trispyrophosphate (ITPP), a synthetic, membrane-permeable allosteric effector of hemoglobin, has emerged as a novel therapeutic agent to counteract tissue hypoxia.[1][5] Unlike its precursor, phytic acid, ITPP can traverse the red blood cell (RBC) membrane. Once inside the erythrocyte, it modulates the oxygen-binding affinity of hemoglobin, facilitating the release of oxygen into peripheral tissues.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of ITPP in mouse models. The protocols and insights herein are synthesized from peer-reviewed literature and are designed to ensure scientific integrity and reproducibility.
Core Mechanism of Action: Allosteric Modulation of Hemoglobin
The primary mechanism of ITPP revolves around its ability to act as an allosteric regulator of hemoglobin (Hb). It enters the red blood cells, a process thought to be facilitated by the band 3 anion transporter.[1] Within the RBC, ITPP binds to the same site as 2,3-bisphosphoglycerate (2,3-BPG), the natural allosteric effector of hemoglobin. This binding stabilizes the low-oxygen-affinity "tense" (T) state of hemoglobin. Consequently, the oxygen-hemoglobin dissociation curve shifts to the right, leading to a decrease in hemoglobin's affinity for oxygen and an enhanced release of oxygen in hypoxic tissues.[3][5] This targeted oxygen delivery to areas of need underpins the therapeutic potential of ITPP.
In the context of oncology, long-term administration of ITPP has also been demonstrated to promote the normalization of tumor vasculature.[6][7] This is achieved through the downregulation of hypoxia-inducible factors (HIFs) and vascular endothelial growth factor (VEGF).[4] This dual action of immediate reoxygenation and subsequent vascular normalization makes ITPP a particularly promising agent for combination cancer therapies.[2]
Caption: Mechanism of ITPP-mediated oxygen delivery to hypoxic tissues.
Quantitative Data Summary: Dosing and Efficacy in Mouse Models
The following tables summarize key quantitative data from preclinical studies involving ITPP administration in various mouse models. These provide a foundational reference for experimental design.
Table 1: ITPP Dosing Regimens and Effects on Tumor Oxygenation
| Tumor Model | Mouse Strain | ITPP Dose & Regimen | Route | Change in Tumor pO₂ (mm Hg) | Time to Max. Effect | Reference(s) |
| 4T1 Breast Carcinoma | BALB/c | 1.5 g/kg, 3 doses (days 8, 12, 16 post-inoculation) | IP | Increase to 27.7 ± 9.94 | After 2nd dose | [1][6] |
| B16 Melanoma | C57BL/6J | 2 g/kg, 6 doses (e.g., days 5, 6, 11, 12, 17, 18) | IP | Increase to 14.6 ± 9.55 | After 5th dose | [1][6] |
| 9L-Glioma | Rat Model | 2 g/kg, single dose | IP | 83.6% increase | 2 hours | [1][4] |
| FSaII Fibrosarcoma | C3H | 2 g/kg, single dose | IP | 29.6% increase | 2 hours | [1][4] |
Table 2: ITPP Effects on Physiological Parameters in Heart Failure and Normal Mice
| Mouse Model | Parameter Measured | ITPP Dose & Regimen | Route | Observed Effect | Reference(s) |
| Normal Mice | Hemoglobin p50 | 0.5-3 g/kg, single dose | IP | Dose-related increase, max of 31% | [8][9] |
| Normal Mice | Maximal Exercise Capacity | 0.5-3 g/kg, single dose | IP | Dose-related increase, max of 57 ± 13% | [8][10] |
| Gαq Transgenic (Heart Failure) | Maximal Exercise Capacity | 1-2 g/kg, single dose | IP | Maximal increase of 63 ± 7% | [8][9] |
| Normal & Heart Failure Mice | Maximal Exercise Capacity | In drinking water | Oral | 34 ± 10% increase | [8][9] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of ITPP in mouse models, based on established methodologies.
Protocol 1: Preparation of ITPP Solution for Injection
Objective: To prepare a sterile, pH-adjusted ITPP solution for in vivo administration.
Materials:
-
myo-Inositol trispyrophosphate hexasodium salt (or other salt forms)[1][11]
-
Sterile, injectable water or saline (0.9% NaCl)[4]
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filters
Procedure:
-
Weighing ITPP: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of ITPP powder.
-
Dissolution: Dissolve the ITPP powder in sterile injectable water or saline to the target concentration. Concentrations typically range from 100-300 mg/mL.[1] Note that sonication may be required to fully dissolve the compound.[11]
-
pH Adjustment (Critical Step): The pH of the ITPP solution must be adjusted to physiological neutrality (pH ≈ 7.0-7.4).[4] Use a sterile pH meter or pH strips to monitor the pH. Add 0.1 M NaOH dropwise while gently vortexing until the desired pH is reached. This step is crucial to prevent injection site irritation and ensure the stability of the compound.
-
Sterile Filtration: Draw the pH-adjusted ITPP solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a sterile vial. This removes any potential microbial contamination.
-
Storage: The prepared ITPP solution should be stored appropriately. For short-term storage, 4°C is acceptable. For long-term storage, aliquots should be stored at -20°C or -80°C and protected from light.[11][12] Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (IP) Injection of ITPP in Mice
Objective: To administer ITPP systemically via intraperitoneal injection.
Rationale: IP injection is a common and effective route for systemic administration of ITPP in preclinical mouse studies, allowing for rapid absorption into the bloodstream.[4][8][13]
Materials:
-
Prepared sterile ITPP solution
-
Appropriate syringes (e.g., 1 mL)
-
25-30 gauge needles[14]
-
70% ethanol and sterile gauze
-
Mouse restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse. One common method is to grasp the loose skin over the shoulders and neck (scruffing) with the non-dominant hand to immobilize the head and body.[14][15]
-
Injection Site Identification: Turn the mouse to expose its abdomen. The ideal injection site is in the lower right quadrant of the abdomen.[14][16] This location avoids major organs such as the cecum, bladder, and spleen.
-
Site Preparation: Gently wipe the injection site with 70% ethanol on a sterile gauze pad.
-
Injection: Tilt the mouse's head downwards at a 30-45° angle. This helps to move the abdominal organs away from the injection site.[14] Insert the needle, bevel up, into the identified lower right quadrant at a 30-45° angle.[14]
-
Aspiration (Optional but Recommended): Gently pull back on the syringe plunger to ensure no fluid (blood or urine) or air is aspirated. This confirms that the needle is correctly placed in the peritoneal cavity and not in a blood vessel or organ.
-
Substance Administration: Inject the calculated volume of ITPP solution smoothly and steadily. The maximum recommended injection volume for a mouse is typically <10 mL/kg.[16]
-
Withdrawal and Monitoring: Withdraw the needle swiftly and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals.
Caption: Workflow for intraperitoneal (IP) administration of ITPP in mice.
Protocol 3: Oral Administration of ITPP in Drinking Water
Objective: To administer ITPP chronically via drinking water.
Rationale: Oral administration is a non-invasive method suitable for long-term studies, reducing the stress associated with repeated injections. It has been shown to be effective in increasing hemoglobin p50 and exercise capacity.[8][9]
Materials:
-
ITPP powder
-
Drinking water
-
Calibrated water bottles
Procedure:
-
Calculate Dosage: Determine the target daily dose of ITPP for the mice.
-
Measure Water Consumption: Before starting the treatment, measure the average daily water consumption per mouse or per cage to accurately calculate the required concentration of ITPP in the drinking water.
-
Prepare ITPP Solution: Dissolve the calculated amount of ITPP in the total volume of drinking water to be provided. Ensure the powder is fully dissolved. The pH may need to be adjusted as in Protocol 1, although this is less critical for oral administration.
-
Administer Medicated Water: Replace the regular drinking water with the ITPP-containing water.
-
Monitor and Refresh: Monitor the water consumption daily. Prepare fresh ITPP solution and replace the water bottles every 2-3 days to ensure the stability and potency of the compound.
-
Control Group: The control group should receive drinking water with the vehicle and any pH adjustments made to the treatment group's water.
Conclusion and Future Directions
The in vivo administration of ITPP in mouse models offers a powerful tool to investigate the therapeutic potential of modulating tissue oxygenation. The protocols outlined in this guide provide a robust framework for conducting such studies in a reproducible and scientifically sound manner. The ability of ITPP to alleviate hypoxia holds significant promise for enhancing the efficacy of existing cancer therapies and for treating a range of cardiovascular diseases.[2][3][9] Future research should continue to explore optimal dosing strategies, combination therapies, and the long-term effects of ITPP administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 6. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes & Protocols: A Comprehensive Guide to the Sterile Preparation of Myo-Inositol Trispyrophosphate (ITPP) Hexa-Triethylamine for Injection
Abstract
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has garnered significant interest in biomedical research.[1] By binding to hemoglobin, ITPP reduces its oxygen affinity, thereby shifting the oxygen-hemoglobin dissociation curve to the right and enhancing oxygen release into tissues.[2][3] This mechanism holds therapeutic potential for conditions characterized by hypoxia, such as cardiovascular diseases and certain cancers.[3][4][5] The hexa-triethylamine salt form of ITPP is utilized to improve its handling and formulation characteristics. This document provides a detailed, field-proven protocol for the sterile reconstitution of lyophilized ITPP hexa-triethylamine powder to prepare a solution suitable for parenteral administration in preclinical research settings. The protocols herein emphasize aseptic techniques, rigorous quality control, and the scientific rationale underpinning each step to ensure the final preparation is safe, stable, and effective for its intended research applications.
Scientific Foundation: Mechanism of Action
Understanding the molecular basis of ITPP's activity is crucial for its proper application. ITPP functions as a heterotropic allosteric modulator of hemoglobin, a concept central to understanding how physiological conditions regulate oxygen transport.[6]
Causality of Experimental Choices: The primary goal of preparing ITPP for injection is to deliver the molecule systemically so it can permeate red blood cells and interact with hemoglobin. Unlike its precursor, phytic acid, ITPP is designed to be membrane-permeant, allowing it to exert its effect within erythrocytes.[2] The formulation protocol is therefore designed to create a sterile, isotonic solution with a physiological pH to ensure that the compound is delivered safely and effectively without causing cellular damage or compromising its biological activity.
ITPP binds to hemoglobin and stabilizes it in a low-oxygen-affinity (T-state) conformation, even when oxygen is bound.[7][8][9] This action is additive to the Bohr effect, where a decrease in pH also promotes oxygen release.[10] The practical outcome is a significant increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), leading to enhanced oxygen offloading in peripheral tissues, particularly those experiencing hypoxic stress.[3][11]
Figure 2: Aseptic Workflow for ITPP Reconstitution. This diagram details the critical steps from calculating the diluent volume to the final sterile filtration of the drug product.
Detailed Procedure:
-
Calculate Solvent Volume: Determine the volume of WFI needed to achieve the desired final concentration. For example, to make a 100 mg/mL solution from a 500 mg vial, you would add 5.0 mL of WFI.
-
Add Diluent: Using a sterile syringe, slowly inject the calculated volume of WFI into the ITPP vial. Direct the stream against the side of the vial to minimize foaming. [12]3. Dissolution: Gently swirl the vial. If necessary, use a vortex mixer at a low setting or a tube roller until all powder is completely dissolved. [13]Avoid vigorous shaking, which can denature proteins (a general precaution, though less critical for small molecules like ITPP) and introduce air. [14]The process should take 15-30 minutes. The final solution should be clear and free of visible particulates. [13]4. Sterile Filtration:
-
Using a new sterile syringe, draw up the entire volume of the reconstituted ITPP solution.
-
Securely attach a 0.22 µm sterile syringe filter to the Luer-lock tip of the syringe.
-
Carefully uncap the final sterile receiving vial.
-
Puncture the vial's rubber stopper with the needle attached to the filter outlet and slowly depress the syringe plunger to filter the solution into the vial. This step removes any potential microbial contamination.
-
-
Sealing and Labeling: Aseptically remove the needle. Secure the rubber stopper and apply an aluminum crimp seal. Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.
Quality Control for a Self-Validating Protocol
For any parenteral preparation, quality control is not optional; it is integral to ensuring safety and experimental validity. [15]The following tests should be performed on the final product.
| Critical Quality Attribute (CQA) | Test Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection against black & white backgrounds | Clear, colorless solution, free of visible particulates | Ensures product is fully dissolved and free from foreign matter. [16] |
| pH | Potentiometry (Calibrated pH meter) | 7.0 - 7.8 | Ensures the solution is near physiological pH to prevent injection site irritation and maintain compound stability. [17] |
| Osmolality | Freezing Point Depression Osmometry | 280 - 310 mOsm/kg | Ensures the solution is isotonic with blood, preventing hemolysis or cell crenation. [16][18] |
| Sterility | Membrane Filtration or Direct Inoculation | No microbial growth | Confirms the absence of microbial contamination, a critical safety requirement for injectables. [16] |
| Purity & Identity (Advanced) | HILIC-MS/MS | Conforms to reference standard | Confirms the chemical identity and purity of ITPP post-reconstitution. [19][20][21] |
Storage and Stability
Proper storage is essential to maintain the chemical integrity of the reconstituted ITPP solution.
-
Short-Term Storage (Recommended): Aliquot the sterile solution into smaller, single-use volumes in sterile polypropylene tubes. Store at -20°C for up to 1 month. [1][5]* Long-Term Storage: For longer durations, store the aliquots at -80°C for up to 6 months. [1][5]* Critical Note: Avoid repeated freeze-thaw cycles, as this can degrade the pyrophosphate moieties of the molecule. [1]Once an aliquot is thawed, it should be used immediately and any remainder discarded.
Safety Precautions
-
Compound Handling: While ITPP itself has a low acute toxicity profile, the lyophilized powder can be easily aerosolized. Handle in a contained environment (e.g., laminar flow hood) and wear appropriate PPE (gloves, mask, lab coat).
-
Triethylamine Component: The compound is a salt of triethylamine. While the salt form is stable, triethylamine itself is a volatile and corrosive base. [22][23][24]Standard chemical handling precautions are advised.
-
Aseptic Technique: The most significant risk in this procedure is microbial contamination of the final product. Strict adherence to aseptic technique is paramount to prevent introducing pathogens that could be harmful upon injection.
References
- Myo-Inositol Trispyrophosph
- Kwok, W. H., et al.
- Evans, B. T., et al. (2020). Modulation of red blood cell oxygen affinity with a novel allosteric modifier of hemoglobin is additive to the Bohr effect.PubMed.
- Schanzer, W., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid.Sci-Hub.
- Thevis, M., et al. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes.German Sport University Cologne.
- Thevis, M., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes.PubMed.
- Myo-inositol trispyrophosphate as an anti-obesity agent.
- Myo inositol trispyrophosphate ITPP CAS 23103-35-7 for sale.Princeton Powder.
- Thevis, M., et al. (2025). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes.
- Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3.EvitaChem.
- myo-Inositol trispyrophosphate hexa-triethylamine.MedchemExpress.com.
- myo-Inositol trispyrophosphate hexasodium (ITPP hexasodium).MedChemExpress.
- S, Dhananjay, et al. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.Indian Journal of Pharmaceutical Sciences.
- How to Reconstitute Lyophilized Proteins.R&D Systems.
- Jovanović, M., et al.
- Processes for reconstituting lyophilized erythrocytes and/or hemosomes.
- 32 Triethylamine Hydrochloride Manufacturers in 2025.Metoree.
- Triethylamine (2 mL/ampule; 4 ampules).USP Store.
- myo-Inositol trispyrophosph
- CAS 554-68-7: Triethylamine, hydrochloride.CymitQuimica.
- Processes for reconstituting lyophilized erythrocytes and/or hemosomes.
- Bonaventura, C., et al. Heterotropic Effectors Control the Hemoglobin Function by Interacting With Its T and R States--A New View on the Principle of Allostery.PubMed.
- How to Reconstitute Lyophilized Proteins.R&D Systems (YouTube).
- IN PROCESS QUALITY CONTROL OF INJECTABLES.
- How to Reconstitute Lyophilized Proteins.Future Fields (YouTube).
- Nomination Background: Triethylamine (CASRN: 121-44-8).
- Myo-Inositol Trispyrophosphate (ITPP): An In-depth Technical Guide on its In Vivo Function.Benchchem.
- Gigg, J., and R. Gigg (1992). The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5-trisphosphate, a second messenger for signal transduction in cells.PubMed.
- Brunori, M., and B. Vallone (2023). Modulation of Allosteric Control and Evolution of Hemoglobin.MDPI.
- Bu, Z., and D. D. Busath. Modulation of hemoglobin dynamics by an allosteric effector.PubMed Central.
- Aksu, B., et al. The Place of Drug Product Critical Quality Parameters in Quality by Design (QBD).Turkish Journal of Pharmaceutical Sciences.
- Bu, Z., and D. D. Busath. Modulation of hemoglobin dynamics by an allosteric effector.PubMed.
- Maguire, J., and D. Peng (2015). How to Identify Critical Quality Attributes and Critical Process Parameters.PQRI.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 4. Myo inositol trispyrophosphate ITPP CAS 23103-35-7 for sale - Princeton Powder [princetonpowder.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulation of Allosteric Control and Evolution of Hemoglobin | MDPI [mdpi.com]
- 7. Heterotropic effectors control the hemoglobin function by interacting with its T and R states--a new view on the principle of allostery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of hemoglobin dynamics by an allosteric effector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of hemoglobin dynamics by an allosteric effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of red blood cell oxygen affinity with a novel allosteric modifier of hemoglobin is additive to the Bohr effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 12. m.youtube.com [m.youtube.com]
- 13. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 14. youtube.com [youtube.com]
- 15. turkjps.org [turkjps.org]
- 16. pharmastate.academy [pharmastate.academy]
- 17. benchchem.com [benchchem.com]
- 18. Comparative quality control of 99mTc-Pyrophosphate and 99mTc-diphosphonate radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rmtcnet.com [rmtcnet.com]
- 20. moscow.sci-hub.cat [moscow.sci-hub.cat]
- 21. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. us.metoree.com [us.metoree.com]
- 23. store.usp.org [store.usp.org]
- 24. CAS 554-68-7: Triethylamine, hydrochloride | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: A Researcher's Guide to Determining Optimal ITPP Dosage for Preclinical Cancer Studies
Abstract
Myo-inositol trispyrophosphate (ITPP) is an innovative therapeutic agent that alleviates tumor hypoxia by acting as an allosteric effector of hemoglobin, thereby enhancing oxygen release to tissues.[1][2] This mechanism holds significant promise for increasing the efficacy of conventional cancer therapies such as radiotherapy and chemotherapy, which are often limited by the hypoxic tumor microenvironment.[1][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal dosage of ITPP for preclinical cancer studies. We will detail the core principles of dose-finding, provide step-by-step protocols for critical experiments, and explain the scientific rationale behind each methodological choice to ensure robust and reproducible results.
Introduction: The Rationale for ITPP in Oncology
Solid tumors are characterized by regions of severe oxygen deprivation, or hypoxia, a condition that drives malignancy, metastasis, and resistance to therapy.[3][5] ITPP is a synthetic, membrane-permeant molecule that enters red blood cells and reduces hemoglobin's affinity for oxygen.[2][6] This action shifts the oxygen-hemoglobin dissociation curve to the right, leading to a greater release of oxygen into peripheral tissues, including poorly vascularized tumors.[7][8][9]
The primary therapeutic strategy for ITPP is not as a standalone cytotoxic agent, but as a "normalizing" agent that sensitizes tumors to other treatments.[1] By increasing intratumor oxygen tension (pO2), ITPP can:
-
Enhance Radiotherapy: The cell-killing effects of ionizing radiation are highly dependent on the presence of oxygen to generate cytotoxic free radicals. ITPP-mediated tumor oxygenation can significantly improve radiation response.[1][10]
-
Potentiate Chemotherapy: By normalizing the tumor vasculature and alleviating hypoxia, ITPP can improve the delivery and efficacy of chemotherapeutic agents.[3]
-
Modulate the Immune Microenvironment: Hypoxia promotes an immunosuppressive tumor microenvironment.[11] ITPP-induced reoxygenation has been shown to reduce the expression of immune checkpoint molecules like PD-L1 on endothelial cells, potentially increasing the infiltration and activity of anti-tumor immune cells.[11]
The following sections will guide you through the logical progression of experiments required to define a safe and effective ITPP dosing regimen for your specific preclinical cancer model.
The Overall Experimental Workflow
Determining the optimal dose is a multi-step process that balances safety and efficacy. The workflow begins with establishing a safe dose range, moves to confirming the drug's mechanism of action in vivo, and culminates in efficacy studies at well-tolerated, biologically active doses.
Caption: Overall workflow for determining optimal ITPP dosage.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of ITPP that can be administered without causing unacceptable side effects (dose-limiting toxicities) in a specific animal model.[12] This is a critical first step to establish a safe therapeutic window.
Rationale: While preclinical studies report ITPP as having no apparent toxicity, this must be systematically confirmed in your specific model and strain.[3][6] The MTD is traditionally the highest dose used in subsequent efficacy studies for agents assumed to have a dose-dependent anti-tumor effect.[13]
Methodology: Modified 3+3 Dose-Escalation Design
The 3+3 design is a standard, rule-based approach that is simple and widely used in early-phase oncology studies.[14]
Step-by-Step Protocol:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as those planned for efficacy studies (e.g., C57BL/6 or BALB/c, 8-10 weeks old).
-
ITPP Formulation: Dissolve ITPP powder in sterile injectable water or saline and adjust the pH to ~7.0 with a small volume of 0.1 M NaOH.[15] Prepare fresh on each day of dosing.
-
Dose Level Selection: Based on published data, a starting dose of 0.5 g/kg can be used, with escalation steps to 1.0, 2.0, and 4.0 g/kg.[9][15] These levels have been used in prior rodent studies.
-
Administration: Administer ITPP via intraperitoneal (i.p.) injection. This route has been shown to be effective in preclinical models.[9][15]
-
Dosing Schedule: Administer ITPP once daily for 5 consecutive days. This sub-chronic schedule is more informative for identifying cumulative toxicity than a single dose.
-
Cohort Enrollment (See Diagram Below):
-
Enroll 3 mice at the first dose level (0.5 g/kg).
-
Observe animals for a predefined period (e.g., 14 days) for signs of toxicity.
-
If 0 of 3 mice experience a Dose-Limiting Toxicity (DLT): Escalate to the next dose level and enroll a new cohort of 3 mice.
-
If 1 of 3 mice experiences a DLT: Expand the current dose level by enrolling 3 additional mice.
-
If 1 of 6 mice experiences a DLT, escalate to the next dose level.
-
If ≥2 of 6 mice experience a DLT, the MTD has been exceeded. The MTD is defined as the prior dose level.
-
-
If ≥2 of 3 mice experience a DLT: The MTD has been exceeded. The MTD is defined as the prior dose level.[14]
-
-
Monitoring & DLT Definition: Monitor animals daily. DLTs must be strictly defined before the study begins.
-
Body Weight Loss: >20% loss of initial body weight that is not regained.
-
Clinical Signs: Severe lethargy, ruffled fur, hunched posture, or other signs of distress that persist for >48 hours.
-
Organ-Specific Toxicity: Based on human data showing a risk of hypercalcemia, monitor for relevant clinical signs.[3] At study termination, collect blood for serum chemistry and major organs for histopathology.
-
Caption: Decision workflow for a 3+3 MTD study design.
Protocol 2: Pharmacodynamic (PD) Biomarker Study
Objective: To confirm that ITPP is performing its intended biological function—increasing tumor oxygenation—at doses determined to be safe in the MTD study.
Rationale: An MTD only tells you what is toxic, not what is effective. A PD study is essential to demonstrate target engagement and identify the lowest dose that produces the desired biological effect, often referred to as the Optimal Biological Dose (OBD).[14] This is particularly important for non-cytotoxic agents like ITPP.
Methodology: In Vivo Tumor Oxygenation Measurement
Several methods can measure tumor pO2 in vivo. Electron Paramagnetic Resonance (EPR) oximetry is a highly quantitative and repeatable method, while photoacoustic imaging is a non-invasive modality that provides excellent spatial resolution.[5][10][16][17]
Table 1: Comparison of In Vivo Tumor Oxygenation Measurement Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| EPR Oximetry | Measures the relaxation rate of an implanted oxygen-sensitive probe (e.g., OxyChip), which is proportional to pO2.[18] | Highly accurate, quantitative, allows for repeated measurements from the exact same location over days.[17][19] | Invasive (requires probe implantation), provides data from a single point or small region. |
| Photoacoustic Imaging (PAI) | Uses laser-induced ultrasound waves to measure the differential absorption of light by oxygenated and deoxygenated hemoglobin.[16] | Non-invasive, provides 3D spatial maps of oxygen saturation across the entire tumor.[5] | Less directly quantitative for absolute pO2 compared to EPR; signal depth can be limited.[16] |
| Pimonidazole Staining | An injectable chemical probe that binds to macromolecules in severely hypoxic cells (pO2 < 10 mmHg). Detected post-mortem via immunohistochemistry.[20] | Provides clear histological evidence of hypoxic fractions, good spatial information at the cellular level. | Terminal procedure, only provides a snapshot in time, less quantitative for moderate hypoxia.[20][21] |
Step-by-Step Protocol (using EPR Oximetry):
-
Animal Model & Tumor Implantation: Use tumor-bearing mice (e.g., subcutaneous B16F10 melanoma or 4T1 breast carcinoma models).[18][19] Proceed when tumors reach a predetermined size (e.g., 100-150 mm³).
-
EPR Probe Implantation: Under anesthesia, surgically implant an oxygen-sensing particulate probe (e.g., OxyChip) into the tumor.[17] Allow the animal to recover for 24-48 hours.
-
Group Randomization: Randomize mice into several groups (n=5-8 per group):
-
Vehicle Control (Saline, i.p.)
-
ITPP Dose 1 (e.g., 0.5 g/kg, i.p.)
-
ITPP Dose 2 (e.g., 1.5 g/kg, i.p.)
-
ITPP Dose 3 (e.g., 2.0 g/kg, i.p.)
-
Doses should be at or below the determined MTD.
-
-
Baseline Measurement: Before treatment, acquire a baseline pO2 reading from the implanted probe using an EPR spectrometer. Studies have shown that tumors in mice are often extremely hypoxic.[22]
-
ITPP Administration: Administer a single dose of ITPP or vehicle according to the group assignment.
-
Post-Treatment Measurements: Measure tumor pO2 at multiple time points post-injection (e.g., 2, 6, 24, and 48 hours). The maximum effect of ITPP on tumor pO2 has been observed around 2 hours post-administration, with elevated levels sustained for at least one day.[15]
-
Data Analysis: For each group, plot the change in tumor pO2 from baseline over time. Determine the dose of ITPP that produces a significant and sustained increase in tumor oxygenation. This dose can be considered the OBD. Studies show ITPP can increase pO2 levels by 10-20 mm Hg or more.[17][23]
Protocol 3: Efficacy (Tumor Growth Inhibition) Study
Objective: To evaluate the anti-cancer efficacy of ITPP, typically in combination with a standard therapy like radiation, at well-tolerated and biologically active doses.
Rationale: The ultimate goal is to determine if the ITPP-induced reoxygenation translates into a tangible therapeutic benefit. This study integrates the findings from the MTD (safety) and PD (biological activity) experiments.[24]
Step-by-Step Protocol:
-
Animal Model & Tumor Implantation: As in the PD study, use mice with established subcutaneous tumors (e.g., 100-200 mm³).[25]
-
Group Randomization: Randomize mice into clinically relevant treatment groups (n=8-10 mice per group is typical for statistical power).[25][26]
-
Group 1: Vehicle Control
-
Group 2: ITPP alone (at the selected OBD, e.g., 1.5 g/kg)
-
Group 3: Standard Therapy alone (e.g., a single dose of 10 Gy irradiation)
-
Group 4: ITPP + Standard Therapy (Combination)
-
-
Dosing Regimen:
-
ITPP: Administer ITPP (i.p.) at the selected dose. For combination therapy, ITPP should be given before the standard therapy to allow time for tumor reoxygenation.[1] A 2-hour window is a rational starting point based on PD data.[15] Multiple ITPP doses may be given over the course of the study depending on the schedule (e.g., twice weekly).[19]
-
Standard Therapy: Administer radiotherapy or chemotherapy as per established protocols.
-
-
Monitoring Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week.[25] Calculate volume using the formula: (Length x Width²) / 2.[26][27]
-
Body Weight: Monitor body weight 2-3 times per week as a measure of systemic toxicity.[25]
-
Survival: If applicable, monitor animals until a humane endpoint is reached (e.g., tumor volume >2000 mm³ or signs of severe morbidity) and analyze survival data.
-
-
Study Termination & Analysis: The study is typically terminated after 14-28 days or when control tumors reach the maximum allowed size.[25]
-
Excise tumors and weigh them.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests for tumor volume, Log-rank test for survival) to determine if the combination therapy is significantly more effective than either treatment alone.
-
Table 2: Example Data from a TGI Efficacy Study
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1850 ± 210 | - | -2% |
| ITPP (1.5 g/kg) | 1795 ± 195 | 3% | -1% |
| Radiation (10 Gy) | 980 ± 150 | 47% | -8% |
| ITPP + Radiation | 450 ± 95 | 76% | -9% |
Note: Data are illustrative.
Conclusion and Dose Selection
The systematic approach outlined in these protocols provides a robust pathway to defining an optimal ITPP dosage for preclinical investigation. By first establishing the MTD, you ensure the safety of your dosing regimen. Next, the PD study confirms that ITPP is modulating the tumor microenvironment as intended and helps identify a biologically active dose. Finally, the TGI efficacy study provides the definitive evidence of therapeutic benefit. The optimal dose for further preclinical development will be the one that provides the best synergistic anti-tumor effect in combination with standard therapy without causing unacceptable toxicity.
References
-
Limani, P., et al. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. Nature Communications. Available at: [Link]
-
Baud, D., et al. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. Available at: [Link]
-
Grzymajlo, K., et al. (n.d.). Reduction of hypoxia in cancer bearing mice treated by ITPP. ResearchGate. Available at: [Link]
-
Dai, Y., et al. (n.d.). Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging. STAR Protocols. Available at: [Link]
-
Kummar, S., et al. (n.d.). An Overview of the Optimal Planning, Design, and Conduct of Phase I Studies of New Therapeutics. Clinical Cancer Research - AACR Journals. Available at: [Link]
-
El Hafny-Rahbi, B., et al. (2021). Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. NIH. Available at: [Link]
-
Premier Research. (2017). 6 Early Phase Dose-Finding Trial Designs for Oncology Therapeutics. Premier Research. Available at: [Link]
-
Nishinaka, Y., et al. (n.d.). Adaptive design for identifying maximum tolerated dose early to accelerate dose-finding trial. BMC Medical Research Methodology. Available at: [Link]
-
Schmid, S., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
-
Oknińska, M., et al. (n.d.). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. NIH. Available at: [Link]
-
Tran, L-B-A., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Le Bas, J-F., et al. (n.d.). ITPP increases Hb oxygen dissociation in vivo. ITPP was administrated... ResearchGate. Available at: [Link]
-
Dai, Y., et al. (2022). Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging. PMC - NIH. Available at: [Link]
-
Szafranska, O., et al. (n.d.). Fig. 1 Study setup and pharmacokinetics. a Schema of study flow with... ResearchGate. Available at: [Link]
-
Dr. Oracle. (2025). What is the time frame for Inositol Triphosphate (ITPP) to take effect?. Dr. Oracle. Available at: [Link]
-
Limani, P., et al. (n.d.). Phase Ib dose-escalation study of the hypoxia-modifier myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. ResearchGate. Available at: [Link]
-
Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Southern Research. Available at: [Link]
-
Szafranska, O., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE. Available at: [Link]
-
Tran, L-B-A., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. PubMed. Available at: [Link]
-
Friends of Cancer Research. (n.d.). Interpreting Data from Dose-Finding Studies in Early Phase Oncology Trials to Determine the Optimal Dose. Friends of Cancer Research. Available at: [Link]
-
Eskey, C., et al. (2021). Oxygen Sensor-Guided Fine Needle Biopsy Studies of Human Cancer Xenografts in Mice. PMC - NIH. Available at: [Link]
-
Egorin, M.J., et al. (n.d.). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. PubMed. Available at: [Link]
-
Grimes, D.R., et al. (n.d.). Clinical Biomarkers for Hypoxia Targeting. PMC - NIH. Available at: [Link]
-
Beaver, J.A., et al. (2022). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Early Phase Trials Using Innovative Trial Designs and Biomarkers. PubMed Central. Available at: [Link]
-
Lin, W., et al. (2022). Predicting Approximate Clinically Effective Doses in Oncology Using Preclinical Efficacy and Body Surface Area Conversion: A Retrospective Analysis. Frontiers in Oncology. Available at: [Link]
-
Dramane, A. (2024). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight. Available at: [Link]
-
Ursino, M., et al. (n.d.). Dose-finding methods for Phase I clinical trials using pharmacokinetics in small populations. Biometrical Journal. Available at: [Link]
-
Vaupel, P., et al. (n.d.). Oxygen tension measurements of tumors growing in mice. PubMed - NIH. Available at: [Link]
-
Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research. Available at: [Link]
-
Limani, P., et al. (n.d.). ITPP restores exercise capacity in mice with severe heart failure.... ResearchGate. Available at: [Link]
-
Szafranska, O., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. ResearchGate. Available at: [Link]
-
Szafranska, O., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS One. Available at: [Link]
-
JoVE. (2023). Tumor Hypoxia Assessment: In Vivo 3D Oxygen Imaging Through Electron Paramagnetic Resonance. JoVE. Available at: [Link]
-
Nagalingam, A., et al. (n.d.). Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315. PMC. Available at: [Link]
-
Lerman, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS. Available at: [Link]
-
Mori, T., et al. (2023). Drug Delivery System for the Anticancer Drug Paclitaxel Using Lipocalin-Type Prostaglandin D Synthase Conjugated to a Tumor-Targeting Peptide. ACS Omega. Available at: [Link]
-
Bol, A., et al. (n.d.). The Role of Imaging Biomarkers to Guide Pharmacological Interventions Targeting Tumor Hypoxia. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. Wikipedia. Available at: [Link]
-
Wilson, W.R., et al. (n.d.). Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling. Frontiers. Available at: [Link]
-
Görgens, C., et al. (n.d.). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. ResearchGate. Available at: [Link]
-
Yang, L., et al. (n.d.). Hypoxia gene expression signatures as predictive biomarkers for personalising radiotherapy. PMC - NIH. Available at: [Link]
Sources
- 1. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. premier-research.com [premier-research.com]
- 15. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Biomarkers for Hypoxia Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Imaging Biomarkers to Guide Pharmacological Interventions Targeting Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxygen tension measurements of tumors growing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Modeling Enhanced Oxygen Delivery in Heart Failure with ITPP
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Heart failure (HF) remains a significant clinical challenge, often characterized by impaired oxygen delivery to tissues, leading to reduced exercise capacity and progressive organ dysfunction. Myo-inositol trispyrophosphate (ITPP) has emerged as a promising investigational compound that enhances oxygen release from hemoglobin, thereby improving tissue oxygenation. This document provides a comprehensive guide for utilizing ITPP in preclinical models of heart failure. We will delve into the core mechanism of ITPP, provide detailed protocols for in vivo studies, and discuss key endpoint analyses to robustly evaluate its therapeutic potential. Our approach emphasizes scientific integrity, providing the rationale behind experimental choices to ensure reproducible and meaningful results.
Introduction: The Rationale for ITPP in Heart Failure
In heart failure, the heart's inability to pump blood effectively leads to a cascade of pathophysiological events, including tissue hypoxia. This oxygen deficit is a critical driver of disease progression, contributing to cardiomyocyte dysfunction, inflammation, and fibrosis. Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin.[1] Unlike endogenous regulators, ITPP can be administered systemically and readily enters red blood cells.[2]
Once inside the erythrocyte, ITPP binds to the same site as 2,3-bisphosphoglycerate (2,3-BPG), stabilizing the T-state (tense state) of hemoglobin.[1] This stabilization reduces hemoglobin's affinity for oxygen, resulting in a rightward shift of the oxygen-hemoglobin dissociation curve. The practical consequence of this shift is an enhanced release of oxygen from red blood cells into peripheral tissues, particularly in hypoxic environments characteristic of heart failure.[1][3][4]
Studies have demonstrated that this ITPP-mediated increase in oxygen delivery can lead to significant functional improvements in preclinical models of heart failure, including increased maximal exercise capacity.[3][5][6] Furthermore, by alleviating tissue hypoxia, ITPP has been shown to decrease the expression of Hypoxia-Inducible Factor-1α (HIF-1α) in the myocardium.[3][5] While HIF-1α is a crucial adaptive response to acute hypoxia, its chronic activation in heart failure can become maladaptive, contributing to detrimental cardiac remodeling.[7][8] Therefore, the ability of ITPP to modulate HIF-1α signaling presents a compelling therapeutic mechanism.
This guide will provide the necessary protocols to investigate these effects in a laboratory setting.
Mechanism of Action and Signaling Pathway
The primary mechanism of ITPP is its direct interaction with hemoglobin. However, the downstream consequences of enhanced oxygen delivery are multifaceted, primarily impacting the HIF-1α signaling pathway.
Caption: General Experimental Workflow for In Vivo ITPP Studies in a Heart Failure Model.
ITPP Administration
ITPP can be administered via intraperitoneal (i.p.) injection or orally in drinking water.
-
Intraperitoneal Injection:
-
Prepare ITPP solution as described in section 3.1.
-
A typical dosage range for i.p. injection is 0.5-2 g/kg. [3] 3. Administer the injection using a 27-gauge needle into the lower abdominal quadrant, avoiding the midline to prevent bladder injury.
-
-
Oral Administration:
-
Dissolve ITPP in the drinking water at a concentration calculated to achieve the desired daily dose based on average water consumption.
-
This method is suitable for chronic studies and minimizes handling stress. [3]
-
Assessment of Cardiac Function: Echocardiography
Echocardiography is a non-invasive method to serially assess cardiac function and remodeling. [4][9]
-
Anesthesia: Anesthetize mice with isoflurane (1-2% in oxygen) to maintain a heart rate of >400 bpm. [10]2. Imaging Views: Acquire images from the parasternal long-axis (PLAX) and short-axis (PSAX) views. [4][5]3. M-mode Measurements: From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness. [2]4. Calculations: Calculate fractional shortening (FS) and ejection fraction (EF) as indices of systolic function.
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100
-
EF can be calculated using the Teichholz formula or by tracing endocardial borders in B-mode images.
-
Evaluation of Exercise Capacity: Treadmill Test
A graded maximal exercise test is a key functional endpoint to assess the in vivo efficacy of ITPP. [11][12]
-
Acclimatization: Acclimate mice to the treadmill for 3-5 days prior to the test. This involves placing them on the stationary treadmill and then running them at a low speed (e.g., 5-10 m/min) for 5-10 minutes.
-
Exercise Protocol:
-
Start the test at a low speed (e.g., 10 m/min) for a 5-minute warm-up.
-
Increase the speed by 2 m/min every 2 minutes.
-
The incline can be kept at 0° or gradually increased to 5-10°.
-
-
Exhaustion Criteria: Exhaustion is defined as the inability of the mouse to remain on the treadmill belt despite gentle encouragement, or spending more than 10 seconds on the shock grid without attempting to resume running.
-
Data Collection: Record the total distance run and the duration of the exercise.
Measurement of Myocardial Tissue Oxygenation
Assessing myocardial oxygenation provides direct evidence of ITPP's mechanism of action. While invasive, oxygen-sensing probes can provide quantitative data. Non-invasive techniques are also emerging.
-
Oxygen-Sensing Probes (Invasive):
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Insert a fiber-optic oxygen probe into the left ventricular myocardium.
-
Allow the reading to stabilize and record the partial pressure of oxygen (pO2).
-
-
Blood Oxygen Level-Dependent (BOLD) MRI (Non-invasive): BOLD MRI is sensitive to changes in the oxygenation status of hemoglobin and can be used to non-invasively assess changes in myocardial oxygenation. [13]This technique requires specialized equipment and expertise.
Molecular Analysis
At the end of the study, harvest the heart tissue for molecular and histological analysis.
-
HIF-1α Expression:
-
Isolate total RNA from the left ventricle and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Hif1a.
-
Perform Western blotting on protein lysates from the left ventricle to quantify HIF-1α protein levels.
-
-
Cardiac Remodeling Markers:
-
Histology: Use Masson's trichrome or Picrosirius red staining on cardiac sections to assess fibrosis.
-
Biomarkers: Measure plasma levels or myocardial expression of remodeling markers such as brain natriuretic peptide (BNP), soluble ST2 (sST2), and galectin-3. [14]
-
Data Presentation and Interpretation
| Parameter | Vehicle Control | ITPP Treatment | Expected Outcome with ITPP | Reference |
| P50 (mmHg) | Baseline | Increased | Rightward shift in Hb-O2 curve | [3][6] |
| Maximal Exercise Distance (m) | Decreased in HF | Increased | Improved exercise capacity | [3][5][11] |
| Ejection Fraction (%) | Decreased in HF | Improved/Maintained | Preservation of cardiac function | [15] |
| Myocardial HIF-1α mRNA Expression | Increased in HF | Decreased | Reduced hypoxic signaling | [3][5] |
| Cardiac Fibrosis (%) | Increased in HF | Decreased | Attenuation of adverse remodeling | [15] |
Table 1: Summary of Expected Quantitative Data from ITPP Studies in Heart Failure Models.
Conclusion
ITPP represents a novel therapeutic strategy for heart failure by directly addressing tissue hypoxia. The protocols outlined in this document provide a robust framework for preclinical evaluation of ITPP's efficacy. By carefully selecting animal models, and employing standardized and quantitative endpoint measures, researchers can generate high-quality, reproducible data to advance our understanding of this promising compound and its potential translation to the clinic.
References
-
O'Connor, W. T., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(7), 2438-2443. [Link]
-
Kacprzak, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(16), 9067-9078. [Link]
-
Perdrisot, R., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed, 19188595. [Link]
-
Coppola, A., et al. (2024). Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. International Journal of Molecular Sciences, 26(13), 5995. [Link]
-
Lehn, J. M., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem, 11(18), 2543-2548. [Link]
-
Kido, M., et al. (2014). Unfavourable consequences of chronic cardiac HIF-1α stabilization. Cardiovascular Research, 103(4), 536-547. [Link]
-
Kacprzak, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. PubMed, 32662118. [Link]
-
Nakamura, M., et al. (2021). Excessive Hypoxia-Inducible Factor-1α Expression Induces Cardiac Rupture via p53-Dependent Apoptosis After Myocardial Infarction. Journal of the American Heart Association, 10(18), e021511. [Link]
-
Semenza, G. L. (2014). Hypoxia-Inducible Factor 1 and Cardiovascular Disease. Annual Review of Physiology, 76, 39-56. [Link]
-
de Souza, S. L. B., et al. (2023). Hypoxia-Inducible Factor 1-Alpha and Glucose Metabolism during Cardiac Remodeling Progression from Hypertrophy to Heart Failure. International Journal of Molecular Sciences, 24(7), 6204. [Link]
-
Lerman, A., et al. (2008). Abstract 1885: Decreasing Hemoglobin Oxygen Affinity With Inositol Tripyrophosphate (itpp) Increases Maximal Exercise Capacity In Mice With Severe Heart Failure. Circulation, 118(Suppl_18), S_1098. [Link]
-
Kuno, S., et al. (2016). Graded Maximal Exercise Testing to Assess Mouse Cardio-Metabolic Phenotypes. PLoS One, 11(2), e0148010. [Link]
-
Zweier, J. L., & Wang, P. (2016). Rodent Working Heart Model for the Study of Myocardial Performance and Oxygen Consumption. Journal of Visualized Experiments, (114), 54318. [Link]
-
UK Ag Equine Programs. (2011). Gluck Center Researchers Synthesize ITPP for Upenn. University of Kentucky. [Link]
-
Musch, T. I., et al. (2020). Guidelines for animal exercise and training protocols for cardiovascular studies. American Journal of Physiology-Heart and Circulatory Physiology, 318(5), H1100-H1138. [Link]
-
Gabriel, T. A., & Zierath, J. R. (2017). Mouse Fitness as Determined Through Treadmill Running and Walking. Methods in Molecular Biology, 1548, 203-211. [Link]
-
L'Heureux, M., et al. (2013). Quantitative Tissue Oxygen Measurement in Multiple Organs Using 19F MRI in a Rat Model. Magnetic Resonance in Medicine, 70(4), 1149-1157. [Link]
-
Dharmakumar, R., et al. (2008). Myocardial Tissue Oxygenation and Microvascular Blood Volume Measurement Using a Contrast-Blood Oxygenation Level Dependent Imaging Model. Magnetic Resonance in Medicine, 60(4), 856-864. [Link]
-
Lindsey, M. L., et al. (2018). Guidelines for measuring cardiac physiology in mice. American Journal of Physiology-Heart and Circulatory Physiology, 314(4), H733-H752. [Link]
-
Wang, L., et al. (2021). A systematic comparison of exercise training protocols on animal models of cardiovascular capacity. Life Sciences, 277, 119483. [Link]
-
VisualSonics. (2020, February 13). Non-invasive measurement of myocardial ischemic zone in the mouse [Video]. YouTube. [Link]
-
Haseltine, W. A., & Block, R. (1973). Studies on the in vitro synthesis of ppGpp and pppGpp. Proceedings of the National Academy of Sciences, 70(5), 1564-1568. [Link]
-
Gentile, S., et al. (2024). Beyond Natriuretic Peptides: Unveiling the Power of Emerging Biomarkers in Heart Failure. International Journal of Molecular Sciences, 25(6), 3183. [Link]
-
Pop, D., et al. (2020). Cardiac Remodeling Biomarkers as Potential Circulating Markers of Left Ventricular Hypertrophy in Heart Failure with Preserved Ejection Fraction. Tohoku Journal of Experimental Medicine, 250(4), 233-242. [Link]
-
Latini, R., et al. (2012). Markers of fibrosis, inflammation, and remodeling pathways in heart failure. Journal of Cardiovascular Translational Research, 5(1), 14-25. [Link]
-
Gunsolus, I. L., et al. (2024). The Right Approach: Power of Biomarkers in the Assessment and Management of Right Ventricular Dysfunction. International Journal of Molecular Sciences, 25(17), 9064. [Link]
-
Leeson, S., & Summers, J. D. (2001). In vitro and in vivo procedures in quality control programmes. British Poultry Science, 42(sup1), 21-26. [Link]
-
Markley, J. L., et al. (2015). Closing the gap between in vivo and in vitro omics: using QA/QC to strengthen ex vivo NMR metabolomics. Metabolomics, 11, 1038-1051. [Link]
-
Coppola, A., et al. (2025). Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. ResearchGate. [Link]
-
Chan, K. W., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. International Journal of Radiation Biology, 95(2), 196-204. [Link]
Sources
- 1. Cardiomyocyte-specific expression of HIF-1α mediates the cardioprotective effects of Growth Hormone Releasing Hormone (GHRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Resolution Echocardiographic Assessment of Infarct Size and Cardiac Function in Mice with Myocardial Infarction | Thoracic Key [thoracickey.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 6. mmpc.org [mmpc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Graded Maximal Exercise Testing to Assess Mouse Cardio-Metabolic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Cardiac Remodeling Biomarkers as Potential Circulating Markers of Left Ventricular Hypertrophy in Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Markers of fibrosis, inflammation, and remodeling pathways in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Exercise Physiology and Endurance with Myo-Inositol Trispyrophosphate (ITPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has emerged as a significant tool in the study of exercise physiology and endurance.[1][2][3] Its unique mechanism of action, which enhances oxygen delivery to tissues, provides a powerful pharmacological model to investigate the physiological limits of endurance and to explore potential therapeutic strategies for conditions associated with tissue hypoxia.[4][5] This guide offers a comprehensive overview of ITPP, its mechanism of action, and detailed protocols for its application in preclinical research.
Mechanism of Action: Enhancing Oxygen Delivery
ITPP functions by binding to hemoglobin within red blood cells and reducing its affinity for oxygen.[5] This action facilitates the release of oxygen from hemoglobin into the surrounding tissues, effectively shifting the oxygen-hemoglobin dissociation curve to the right.[3][6] The result is an increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (P50), leading to greater oxygen availability for metabolic processes, particularly in tissues with high oxygen demand, such as exercising muscles.[1][6]
The entry of ITPP into red blood cells is primarily mediated by the band 3 anion exchanger protein, which makes its action relatively specific to these cells.[4] Unlike endogenous allosteric modulators like 2,3-bisphosphoglycerate (2,3-BPG), ITPP can be administered exogenously to systematically alter oxygen delivery dynamics.[7][8] This property makes ITPP an invaluable tool for studying the direct impact of enhanced oxygen availability on physical performance and endurance.
Signaling Pathway Overview
The primary mechanism of ITPP does not involve a classical signaling cascade but rather a direct physiochemical interaction with hemoglobin. However, the downstream physiological effects are significant. By alleviating tissue hypoxia, ITPP can influence hypoxia-inducible factor-1α (HIF-1α) expression, a key regulator of cellular responses to low oxygen.[2][9]
Caption: Mechanism of ITPP action.
In Vivo Experimental Protocols
The following protocols are designed for rodent models and can be adapted based on specific research questions and institutional guidelines.
ITPP Administration
1. Intraperitoneal (i.p.) Injection:
-
Objective: To achieve a rapid and systemic dose-dependent effect of ITPP.
-
Materials:
-
Myo-inositol trispyrophosphate (ITPP)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance and appropriate weighing supplies
-
-
Protocol:
-
Prepare a stock solution of ITPP in sterile saline. A concentration of 100-200 mg/mL is typically achievable. Ensure the pH is adjusted to ~7.4.[10]
-
Weigh each animal to determine the precise injection volume.
-
Recommended dosage ranges from 0.5 g/kg to 3 g/kg of body weight.[1][2] Dose-response studies are recommended to determine the optimal dose for a specific experimental paradigm.
-
Restrain the mouse or rat appropriately. For i.p. injections, position the animal with its head tilted downwards.[11]
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.[12]
-
Aspirate briefly to ensure no fluid is drawn into the syringe, then inject the ITPP solution.
-
Return the animal to its cage and monitor for any adverse reactions. The peak physiological effects are typically observed 18-24 hours post-injection.[1][6]
-
2. Oral Administration:
-
Objective: To investigate the effects of chronic ITPP administration.
-
Materials:
-
Myo-inositol trispyrophosphate (ITPP)
-
Drinking water
-
-
Protocol:
-
The concentration should be calculated based on the average daily water consumption of the animals to achieve the desired daily dose.
-
Replace the ITPP-containing water every 24-48 hours to ensure stability.
-
Monitor water intake to estimate the daily dosage.
-
This method is suitable for longer-term studies investigating adaptations to chronic increases in oxygen delivery.
Assessment of Exercise Endurance
Treadmill Exhaustion Test:
-
Objective: To quantify maximal running capacity.
-
Materials:
-
Animal treadmill with adjustable speed and incline, and a motivational stimulus (e.g., air puff).
-
-
Protocol:
-
Acclimatize the animals to the treadmill for several days prior to the experiment (e.g., 10-15 minutes of running at a low speed).[13]
-
Establish a baseline exercise capacity for each animal before ITPP administration.
-
24 hours after ITPP or placebo administration, place the animal on the treadmill.[1]
-
Begin the test at a moderate speed (e.g., 10 m/min) and gradually increase the speed or incline at set intervals (e.g., increase by 2 m/min every 2 minutes).
-
Continue the test until the animal reaches the point of exhaustion. Exhaustion is typically defined as the inability to remain on the treadmill belt despite the motivational stimulus for a predetermined period (e.g., 10 consecutive seconds).
-
Record the total distance run, time to exhaustion, and final speed.
-
Physiological Measurements
1. Hemoglobin-Oxygen Dissociation (P50):
-
Objective: To directly measure the effect of ITPP on hemoglobin's oxygen affinity.
-
Materials:
-
HEMOX™ Analyzer or similar instrument
-
Heparinized capillary tubes or syringes for blood collection
-
-
Protocol:
-
Collect a small blood sample (e.g., 50 µL) from the animal via tail snip, saphenous vein, or terminal cardiac puncture.[14]
-
Immediately introduce the blood sample into the HEMOX™ Analyzer.
-
The instrument will first saturate the hemoglobin with oxygen and then deoxygenate it with nitrogen, continuously measuring the oxygen saturation at different partial pressures of oxygen.
-
The P50 value (the pO2 at which hemoglobin is 50% saturated) is automatically calculated.[6] A rightward shift (increased P50) indicates decreased oxygen affinity.
-
2. Maximal Oxygen Consumption (VO2 max):
-
Objective: To determine the maximal rate of oxygen consumption during exercise.
-
Materials:
-
Metabolic treadmill with an airtight chamber and gas analysis system.
-
-
Protocol:
-
Acclimatize the animal to the metabolic treadmill chamber.[13]
-
Measure baseline oxygen consumption at rest.[13]
-
Initiate an incremental exercise protocol on the treadmill.
-
The gas analysis system will continuously measure the concentration of oxygen and carbon dioxide in the air entering and leaving the chamber.[15]
-
VO2 is calculated from the difference in oxygen concentration and the flow rate of air.
-
VO2 max is reached when oxygen consumption plateaus despite an increase in workload.[16][17]
-
Experimental Workflow
Caption: Experimental workflow for ITPP studies.
Data Presentation
In Vivo Efficacy of ITPP in Mice
| Parameter | Control (Placebo) | ITPP (1 g/kg, i.p.) | ITPP (2 g/kg, i.p.) | Reference |
| Increase in P50 | No significant change | ~22% | ~37% | [6] |
| Maximal Exercise Capacity | No significant change | ~34% increase | ~57% increase | [1][2] |
Note: Values are approximate and may vary based on the specific experimental conditions and mouse strain.
Trustworthiness and Self-Validation
To ensure the integrity of the experimental results, the following points should be considered:
-
Dose-Response Relationship: A clear dose-dependent effect of ITPP on P50 and exercise capacity serves as an internal validation of the compound's activity.[1]
-
Blinding: Whenever possible, researchers conducting the exercise tests and analyzing the data should be blinded to the treatment groups to minimize bias.[18]
-
Appropriate Controls: The inclusion of a placebo-treated group is essential to control for any effects of the injection procedure or other experimental manipulations.
-
Corroborating Measurements: A demonstrated increase in P50 should correlate with an observed improvement in exercise endurance, providing a mechanistic link to the functional outcome.
Conclusion
ITPP is a valuable pharmacological agent for elucidating the role of oxygen delivery in exercise physiology and endurance. Its well-characterized mechanism of action and profound physiological effects make it a powerful tool for both basic and translational research. The protocols outlined in this guide provide a framework for conducting robust and reproducible studies to further explore the potential of modulating hemoglobin-oxygen affinity.
References
-
Iwasaki, K., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(6), 1926–1929. [Link]
-
PubMed. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. [Link]
-
Wikipedia. myo-Inositol trispyrophosphate. [Link]
-
Carbajo, R. J., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. ChemBioChem, 11(18), 2543–2548. [Link]
-
Proceedings of the National Academy of Sciences. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. [Link]
-
Mobelbio. (2022). What Is ITPP Myo Inositol Trispyrophosphate? [Link]
-
Hayes, J. P., & Chappell, M. A. (1999). Maximum oxygen consumption during exercise and cold exposure in deer mice, Peromyscus maniculatus. Journal of Mammalogy, 80(2), 435-443. [Link]
-
Reddit. (2025). Injectable ITPP: The Ultimate Endurance Enhancer Is Now Live at Modern Aminos! [Link]
-
Proceedings of the National Academy of Sciences. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. [Link]
-
Ergo-Log.com. (2014). Animal study: ITPP boosts effect of EPO. [Link]
-
Talan, M. I., et al. (1996). Oxygen consumption in adult and AGED C57BL/6J mice during acute treadmill exercise of different intensity. Experimental Gerontology, 31(3), 387-392. [Link]
-
Kemi, O. J., et al. (2004). Predicting submaximal oxygen consumption during treadmill running in mice. Canadian Journal of Physiology and Pharmacology, 82(10), 854-857. [Link]
-
Canadian Journal of Physiology and Pharmacology. (1993). Predicting submaximal oxygen consumption during treadmill running in mice. [Link]
-
Dr.Oracle. (2025). What is the time frame for Inositol Triphosphate (ITPP) to take effect? [Link]
-
Steroidify Blog. (2023). ITPP 101: The Ultimate Endurance PED? [Link]
-
PubMed. (2018). The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice. [Link]
-
Maze Engineers. (2023). Maximum Volume of Oxygen (VO2) Testing in Rodents. [Link]
-
ResearchGate. (2010). myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. [Link]
-
ResearchGate. (2009). ITPP increases exercise capacity in normal mice. [Link]
-
ResearchGate. (2009). ITPP increases Hb oxygen dissociation in vivo. [Link]
-
ResearchGate. (2009). "Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate", Proc. Natl. Acad. Sci. USA, 106, 1926-1929, 2009. [Link]
-
LongeCity. (2009). myo-inositol trispyrophosphate (ITPP) = increased oxygen supply to tis. [Link]
-
ResearchGate. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. [Link]
-
YouTube. (2025). ITPP: A Dream Drug For Unlimited Energy? [Link]
-
Ho, E. N., et al. (2012). Detection of myo‐inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography–tandem mass spectrometry. Drug testing and analysis, 4(1), 42-49. [Link]
-
Reddit. (2017). ITPP (Myo-Inositol TrisPyroPhosphate) for Alertness. [Link]
-
Tran, L. B. A., et al. (2019). Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of cellular and molecular medicine, 23(2), 1143-1152. [Link]
-
ResearchGate. (2018). Optimization of ITPP treatment schedule. [Link]
-
Reddit. (2019). ITPP: Dosing Schedule - Not Every Day. [Link]
-
ResearchGate. (2013). Detection of myo-inositol tris pyrophosphate (ITPP) in equine following an administration of ITPP. [Link]
-
Reddit. (2018). ITPP Oral Dose / Intake. [Link]
-
Gove, P. S., et al. (2019). Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells. Journal of cellular and molecular medicine, 23(12), 8037-8049. [Link]
-
ResearchGate. (2016). ITPP treatment of RG2 glioblastoma in a rat model. [Link]
-
National Center for Biotechnology Information. (2022). Physiology, Oxyhemoglobin Dissociation Curve. [Link]
-
ResearchGate. (2019). (PDF) Modulation of the Oxygenation State and Intracellular pH of Erythrocytes by Inositol‐Trispyrophosphate Investigated by P NMR Study of 2,3‐DPG. [Link]
-
PubMed. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. [Link]
-
PubMed. (2013). Detection of myo-inositol tris pyrophosphate (ITPP) in equine following an administration of ITPP. [Link]
-
University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
-
Washington University in St. Louis. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. [Link]
-
German Sport University Cologne. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. [Link]
-
PubMed. (1985). The effects of 2,3-diphosphoglycerate, adenosine triphosphate, and glycosylated hemoglobin on the hemoglobin-oxygen affinity of diabetic patients. [Link]
Sources
- 1. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 4. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. steroidify.blog [steroidify.blog]
- 6. pnas.org [pnas.org]
- 7. Physiology, Oxyhemoglobin Dissociation Curve - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Maximum oxygen consumption during exercise and cold exposure in deer mice, Peromyscus maniculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxygen consumption in adult and AGED C57BL/6J mice during acute treadmill exercise of different intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Effect of Myo-Inositol Trispyrophosphate (ITPP) on Tumor Oxygenation
Introduction: Targeting Tumor Hypoxia with ITPP
Tumor hypoxia, a condition of low oxygen tension, is a critical hallmark of the solid tumor microenvironment that significantly contributes to therapeutic resistance and malignant progression.[1] Hypoxic tumor cells are not only more resistant to radiation and certain chemotherapies but also exhibit a more aggressive phenotype with increased metastatic potential.[2] Myo-inositol trispyrophosphate (ITPP) has emerged as a promising investigational agent to counteract tumor hypoxia.[3] ITPP is a membrane-permeant allosteric effector of hemoglobin that, upon entering red blood cells, decreases hemoglobin's affinity for oxygen.[4][5] This rightward shift in the oxygen-hemoglobin dissociation curve enhances the release of oxygen into peripheral tissues, particularly in hypoxic regions, thereby increasing tumor oxygenation.[1][6]
Furthermore, ITPP has been shown to promote the normalization of the tumor vasculature.[7][8] This is achieved, in part, through the activation of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog) in endothelial cells, which leads to a more organized and functional tumor blood vessel network.[7][9] This dual action of enhancing oxygen delivery and improving vascular function makes ITPP a compelling candidate for sensitizing tumors to conventional cancer therapies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to assess the in vivo effects of ITPP on tumor oxygenation. We will detail methodologies for direct measurement of tumor partial pressure of oxygen (pO2) using Electron Paramagnetic Resonance (EPR) oximetry, as well as indirect histological assessments of hypoxia using pimonidazole adduct detection and Hypoxia-Inducible Factor-1 alpha (HIF-1α) expression.
Mechanism of Action of ITPP
ITPP's primary mechanism is its function as an allosteric modulator of hemoglobin.[4] It readily crosses the red blood cell membrane and binds to the same site as the natural effector, 2,3-bisphosphoglycerate (2,3-BPG).[10] This binding stabilizes the T-state (tense state) of hemoglobin, which has a lower affinity for oxygen, leading to an increased release of oxygen in tissues with low oxygen tension.[4]
Caption: Mechanism of ITPP-mediated oxygen delivery.
Experimental Workflow for Assessing ITPP Efficacy
A robust assessment of ITPP's effect on tumor oxygenation involves a multi-faceted approach, combining direct pO2 measurements with histological validation of changes in the hypoxic tumor microenvironment.
Caption: General workflow for in vivo ITPP studies.
Quantitative Data on ITPP Efficacy
Preclinical studies have consistently demonstrated the dose-dependent effect of ITPP on tumor oxygenation. The following table summarizes key findings from published literature.
| Tumor Model | ITPP Dose and Schedule | Change in Tumor pO2 | Time to Max Effect | Reference |
| 9L-glioma | 2 g/kg, single dose | 83.6% increase | 2 hours | [11] |
| FSaII fibrosarcoma | 2 g/kg, single dose | 29.6% increase | 2 hours | [11] |
| Rhabdomyosarcoma | 2 g/kg once daily for 2 days | Sustained increase for at least 4 days | 2 hours post-second injection | [11] |
| B16 Melanoma | 6-dose protocol | Increase to 14.6 ± 9.55 mmHg | After 5th dose | [12] |
| 4T1 Breast Carcinoma | 3-dose protocol | Increase to 27.7 ± 9.94 mmHg | After 2nd dose | [12] |
Protocols for Assessing Tumor Oxygenation
Protocol 1: Direct Measurement of Tumor pO2 by EPR Oximetry
Electron Paramagnetic Resonance (EPR) oximetry is a powerful and minimally invasive technique for the direct and repeated measurement of partial pressure of oxygen in tissues.[13][14][15]
Materials:
-
EPR spectrometer (e.g., operating at 1.2 GHz)
-
Oxygen-sensing probe (e.g., charcoal particles or implantable "OxyChip")[14][15]
-
Anesthetic (e.g., isoflurane)
-
Tumor-bearing mice
-
ITPP solution
-
Vehicle control (e.g., sterile saline)
Step-by-Step Methodology:
-
Probe Implantation:
-
Baseline pO2 Measurement:
-
Anesthetize the tumor-bearing mouse.
-
Position the animal in the EPR spectrometer with the tumor centered in the resonator.
-
Acquire baseline EPR spectra to determine the pre-treatment tumor pO2.
-
-
ITPP Administration:
-
Post-Treatment pO2 Measurements:
-
At specified time points post-ITPP administration (e.g., 2, 6, 24, 48 hours), re-anesthetize the animals and acquire EPR spectra to measure changes in tumor pO2.[11]
-
-
Data Analysis:
-
The partial pressure of oxygen is determined from the linewidth of the EPR signal.[17]
-
Compare the pO2 values between the ITPP-treated and control groups at each time point.
-
Protocol 2: Histological Assessment of Hypoxia using Pimonidazole
Pimonidazole is a 2-nitroimidazole compound that is reductively activated in hypoxic cells (pO2 < 10 mmHg) and forms stable adducts with cellular macromolecules.[18][19] These adducts can be detected by immunohistochemistry (IHC), providing a spatial map of hypoxic regions within the tumor.
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™)
-
Sterile saline or PBS
-
Tumor-bearing mice treated with ITPP or vehicle
-
Tissue embedding medium (e.g., OCT)
-
Acetone (for fixation of frozen sections)
-
Formalin (for paraffin-embedded tissue)
-
Primary antibody: Anti-pimonidazole antibody (e.g., FITC-conjugated mouse anti-pimonidazole)
-
Secondary antibody (if required, e.g., HRP-conjugated)
-
DAB substrate kit (for chromogenic detection)
-
Fluorescent mounting medium with DAPI (for immunofluorescence)
-
Microscope (light or fluorescent)
Step-by-Step Methodology:
-
Pimonidazole Administration:
-
Tissue Harvesting and Processing:
-
Immunohistochemistry (Frozen Sections): [18][20]
-
Cut 5-10 µm thick sections using a cryostat.
-
Fix the sections in cold acetone.
-
Block non-specific binding sites with a suitable blocking buffer.
-
Incubate with the primary anti-pimonidazole antibody.
-
For immunofluorescence, wash and mount with a fluorescent mounting medium containing DAPI.
-
For chromogenic detection, incubate with an HRP-conjugated secondary antibody, followed by DAB substrate.
-
Counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
Protocol 3: Assessment of HIF-1α Expression
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions and orchestrates the cellular response to low oxygen.[16] Its expression level can serve as an endogenous marker of tumor hypoxia.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: Anti-HIF-1α antibody
-
Secondary antibody and detection system (e.g., HRP-polymer-based)
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Step-by-Step Methodology (for Paraffin-Embedded Sections): [24][25][26]
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution in a pressure cooker or water bath.[24]
-
-
Immunohistochemical Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites.
-
Incubate with the primary anti-HIF-1α antibody overnight at 4°C.[24]
-
Incubate with the secondary antibody and detection reagent.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
HIF-1α Signaling Pathway in Hypoxia:
Caption: HIF-1α signaling pathway in normoxia vs. hypoxia.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the efficacy of ITPP in modulating tumor oxygenation. By combining direct pO2 measurements with histological validation of hypoxia and its downstream cellular responses, researchers can gain a thorough understanding of ITPP's in vivo activity. This multi-pronged approach is crucial for the preclinical evaluation of ITPP and its potential translation into clinical applications for enhancing the efficacy of cancer therapies.
References
-
Diepart, C., Jordan, B. F., & Gallez, B. (2009). A New EPR oximetry protocol to estimate the tissue oxygen consumption in vivo. Radiation Research, 172(2), 220–225. [Link]
-
Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393–410. [Link]
-
Kieda, C., El Hafny-Rahbi, B., Collet, G., Lamerant-Fayel, N., Grillon, C., Guichard, A., Dulak, J., Jozkowicz, A., Kotlinowski, J., Fylaktakidou, K. C., Vidal, A., Auzeloux, P., Miot-Noirault, E., Beloeil, J. C., Lehn, J. M., & Nicolau, C. (2013). Stable tumor vessel normalization with pO2 increase and endothelial PTEN activation by inositol trispyrophosphate brings novel tumor treatment. Journal of Molecular Medicine, 91(5), 613–626. [Link]
-
Diepart, C., Jordan, B. F., & Gallez, B. (2009). A New EPR Oximetry Protocol to Estimate the Tissue Oxygen Consumption In Vivo. Radiation Research, 172(2), 220-225. [Link]
-
Giatromanolaki, A., Koukourakis, M. I., Sivridis, E., Pastorek, J., Wykoff, C. C., Gatter, K. C., & Harris, A. L. (2001). Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues. Journal of Clinical Pathology, 54(9), 739-741. [Link]
-
Aguilera, K. Y., & Brekken, R. A. (2014). Hypoxia Studies with Pimonidazole in vivo. Bio-protocol, 4(22), e1307. [Link]
-
Aguilera, K. Y., & Brekken, R. A. (2014). Hypoxia Studies with Pimonidazole in vivo. Bio-protocol, 4(22). [Link]
-
El Hafny-Rahbi, B., Kieda, C., Collet, G., Lamerant-Fayel, N., Grillon, C., Guichard, A., ... & Nicolau, C. (2021). Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. The Journal of Pathology, 253(2), 198-211. [Link]
-
Dr.Oracle. (2025). What is the recommended use of ITPP (Inhaled Triiodothyronine) in conditions with impaired tissue oxygenation?. Dr.Oracle. [Link]
-
Wikipedia. (n.d.). Oxygen–hemoglobin dissociation curve. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Ljungkvist, A. S., Bussink, J., Kaanders, J. H., van der Kogel, A. J., & Raleigh, J. A. (2004). Quantifying Transient Hypoxia in Human Tumor Xenografts by Flow Cytometry. Cancer Research, 64(17), 6124–6131. [Link]
-
Kieda, C., El Hafny-Rahbi, B., Collet, G., Lamerant-Fayel, N., Grillon, C., Guichard, A., ... & Nicolau, C. (2013). Stable tumor vessel normalization with pO (2) increase and endothelial PTEN activation by inositol trispyrophosphate brings novel tumor treatment. Journal of molecular medicine (Berlin, Germany), 91(5), 613–626. [Link]
-
BioWorld. (2021). Phase Ib data reported for ITPP in patients with hepatopancreatobiliary tumors. BioWorld. [Link]
-
Giatromanolaki, A., Koukourakis, M. I., Sivridis, E., Pastorek, J., Wykoff, C. C., Gatter, K. C., & Harris, A. L. (2001). Double immunohistochemical staining method for HIF-1alpha and its regulators PHD2 and PHD3 in formalin-fixed paraffin-embedded tissues. Journal of clinical pathology, 54(9), 739–741. [Link]
-
Limani, P., Borgeaud, N., Linecker, M., Humar, B., Graf, R., Nicolau, C., ... & Clavien, P. A. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. Nature communications, 12(1), 3791. [Link]
-
Limani, P., Borgeaud, N., Linecker, M., Humar, B., Graf, R., Nicolau, C., ... & Clavien, P. A. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. Nature Communications, 12(1), 3791. [Link]
-
Lafaro, K. J., Melstrom, L. G., & Fong, Y. (2022). Digital quantitative tissue image analysis of hypoxia in resected pancreatic ductal adenocarcinomas. Frontiers in Oncology, 12, 959640. [Link]
-
Williams, B. B., Khan, N., Zaki, B., Hartford, A., Ernstoff, M. S., Swartz, H. M., & Pogue, B. W. (2020). First-In-Human Study in Cancer Patients Establishing the Feasibility of Oxygen Measurements in Tumors Using Electron Paramagnetic Resonance With the OxyChip. Frontiers in Oncology, 10, 573. [Link]
-
Fylaktakidou, K. C., Lehn, J. M., & Nicolau, C. (2010). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ChemBioChem, 11(18), 2543-2548. [Link]
-
Li, L., Liu, Y., Wang, Y., Zhang, C., & Kong, L. (2018). Optimization of ITPP treatment schedule. (A) Various doses of ITPP from... ResearchGate. [Link]
-
Al Tabaa, Y., Jarraya, F., Le Dret, L., Wack, S., Valable, S., & Guillamo, J. S. (2020). Insights into Hypoxia: Non-invasive Assessment through Imaging Modalities and Its Application in Breast Cancer. Cancers, 12(11), 3374. [Link]
-
Wilson, W. R., & Hay, M. P. (2011). In Vivo Non-Invasive Preclinical Tumor Hypoxia Imaging Methods: A Review. Cancers, 3(3), 3329-3355. [Link]
-
Gkretsi, V., & Stylianopoulos, T. (2018). Functional Imaging of Hypoxia: PET and MRI. Cancers, 10(6), 183. [Link]
-
Lehn, J. M., & Nicolau, C. (2009). ITPP increases Hb oxygen dissociation in vivo. ITPP was administrated... ResearchGate. [Link]
-
Lu, C., & Chen, J. (2014). Automated analysis of immunohistochemistry images identifies candidate location biomarkers for cancers. Proceedings of the National Academy of Sciences, 111(20), 7349-7354. [Link]
-
Fylaktakidou, K. C., Lehn, J. M., & Nicolau, C. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem : a European journal of chemical biology, 11(18), 2543–2548. [Link]
-
Kuppusamy, P., & Zweier, J. L. (2004). Theory, Instrumentation, and Applications of EPR Oximetry. NMR in Biomedicine, 17(5), 226-239. [Link]
-
Li, L., Liu, Y., Wang, Y., Zhang, C., & Kong, L. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of cellular and molecular medicine, 22(12), 6249–6258. [Link]
-
Okninska, M., Kieda, C., & Maczewski, M. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]
-
Krzykawska-Serda, M., Szczygieł, D., Gaweł, S., Drzał, A., Szczygieł, M., Kmieć, M. M., ... & Gallez, B. (2021). Pulse and CW EPR oximetry using oxychip in gemcitabine-treated murine pancreatic tumors. Magnetic resonance in medicine, 85(5), 2825–2836. [Link]
-
OriGene Technologies, Inc. (n.d.). IHC Protocol. OriGene Technologies, Inc. [Link]
-
Bio-protocol. (n.d.). Pimonidazole staining on tumor sections. Bio-protocol. [Link]
-
Dr.Oracle. (2025). What is the recommended dosage of Inositol Triphosphate (ITP) for improving oxygen delivery or exercise capacity?. Dr.Oracle. [Link]
-
He, X., Zhao, Y., Li, Y., & Liu, Y. (2019). A Noninvasive Tumor Oxygenation Imaging Strategy using Magnetic Resonance Imaging of Endogenous Blood and Tissue Water. Magnetic resonance in medicine, 81(4), 2636–2646. [Link]
-
Pogue, B. W., & Swartz, H. M. (2018). Quantification and representative images of pimonidazole staining in... ResearchGate. [Link]
-
ResearchGate. (n.d.). Representative images of HIF-1α immunohistochemistry. a) Distribution... ResearchGate. [Link]
-
Lehn, J. M., & Nicolau, C. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences of the United States of America, 106(6), 1926–1929. [Link]
-
El-Sayed, I. H., & El-Serafi, A. T. (2018). Correlation of immunohistochemical expression of HIF-1alpha and IDH1 with clinicopathological and therapeutic data of moroccan glioblastoma and survival analysis. Asian Pacific journal of cancer prevention : APJCP, 19(1), 193–200. [Link]
-
Ognibene, M., Cangelosi, D., Morini, M., Segalerba, D., Bosco, M. C., Sementa, A. R., ... & Pagnan, G. (2017). Immunohistochemical analysis of PDK1, PHD3 and HIF-1α expression defines the hypoxic status of neuroblastoma tumors. PloS one, 12(11), e0187206. [Link]
-
ResearchGate. (2015). What are the optimised conditions/protocols for HIF-1a Ab for use in WB and IHC?. ResearchGate. [Link]
-
Dr.Oracle. (2025). What is the time frame for Inositol Triphosphate (ITPP) to take effect?. Dr.Oracle. [Link]
Sources
- 1. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo noninvasive preclinical tumor hypoxia imaging methods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Oxygen–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]
- 5. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable tumor vessel normalization with pO2 increase and endothelial PTEN activation by inositol trispyrophosphate brings novel tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New EPR oximetry protocol to estimate the tissue oxygen consumption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. farm.ucl.ac.be [farm.ucl.ac.be]
- 15. Frontiers | First-In-Human Study in Cancer Patients Establishing the Feasibility of Oxygen Measurements in Tumors Using Electron Paramagnetic Resonance With the OxyChip [frontiersin.org]
- 16. pnas.org [pnas.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. Digital quantitative tissue image analysis of hypoxia in resected pancreatic ductal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Double immunohistochemical staining method for HIF-1alpha and its regulators PHD2 and PHD3 in formalin-fixed paraffin-embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. origene.com [origene.com]
- 27. pnas.org [pnas.org]
- 28. Correlation of immunohistochemical expression of HIF-1alpha and IDH1 with clinicopathological and therapeutic data of moroccan glioblastoma and survival analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Myo-Inositol Trispyrophosphate (ITPP) for the Reduction of Tumor Hypoxia in Xenograft Models
Introduction Tumor hypoxia, a state of inadequate oxygen supply within the tumor microenvironment (TME), is a critical factor contributing to cancer progression, metastasis, and resistance to conventional therapies such as radiotherapy and chemotherapy.[1][2] The aberrant and poorly organized tumor vasculature leads to regions of chronic and acute hypoxia, which in turn activate adaptive survival pathways, most notably through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[3][4] This transcription factor drives the expression of genes involved in angiogenesis, metabolic reprogramming, and immunosuppression, creating a formidable barrier to effective cancer treatment.[5][6]
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant small molecule that acts as an allosteric effector of hemoglobin.[7][8] By modulating the oxygen-binding affinity of hemoglobin, ITPP enhances the release of oxygen from red blood cells (RBCs) specifically in hypoxic tissues, offering a novel strategy to alleviate tumor hypoxia.[9][10][11] This guide provides a comprehensive overview of the mechanism of action of ITPP and detailed protocols for its application in preclinical xenograft models to study and counteract tumor hypoxia.
Part 1: Scientific Background and Mechanism of Action
The therapeutic rationale for using ITPP stems from its unique ability to re-engineer systemic oxygen delivery. Unlike direct anti-angiogenic agents that prune tumor vessels, ITPP works by making the existing blood supply more effective at oxygenating the tumor tissue.
Primary Mechanism: Allosteric Modulation of Hemoglobin
The core function of ITPP is to decrease the oxygen-binding affinity of hemoglobin. It readily permeates the red blood cell membrane, a process facilitated by the band 3 anion transporter.[7] Once inside the RBC, ITPP binds to hemoglobin and shifts the oxygen-hemoglobin dissociation curve to the right. This shift increases the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), resulting in a more efficient release of bound oxygen into tissues with low oxygen tension, such as the core of a solid tumor.[12]
Downstream Consequences in the Tumor Microenvironment
The ITPP-mediated increase in tumor oxygenation triggers a cascade of anti-tumor effects:
-
Suppression of the HIF-1α Pathway: By restoring a more normoxic state, ITPP destabilizes the HIF-1α protein, preventing its accumulation and subsequent transcriptional activity.[3][4][13] This leads to the downregulation of key hypoxia-inducible genes, including Vascular Endothelial Growth Factor (VEGF), which reduces the stimulus for pathological angiogenesis.[3][6]
-
Normalization of Tumor Vasculature: Beyond simply increasing oxygen supply, ITPP has been shown to promote the normalization of the tumor vasculature. This is partly achieved through the activation of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) in endothelial cells.[5][13] PTEN activation helps stabilize the vessel structure, leading to improved perfusion and a more sustained alleviation of hypoxia.
-
Reversal of Immunosuppression: The hypoxic TME is profoundly immunosuppressive. ITPP treatment has been shown to alter the immune infiltrate within tumors, leading to an increase in cytotoxic CD8+ T cells and Natural Killer (NK) cells, and a reduction in regulatory T cells (Tregs).[5] Furthermore, ITPP can reduce the expression of immune checkpoint proteins like PD-L1 on both tumor and immune cells, potentially rendering tumors more susceptible to immunotherapy.[5]
Caption: Mechanism of Action for Myo-Inositol Trispyrophosphate (ITPP).
Part 2: Application Notes for In Vivo Xenograft Studies
Experimental Design Workflow
A successful study requires careful planning from model selection to endpoint analysis. The causality behind each step is critical for reproducible and meaningful results.
Caption: General Experimental Workflow for ITPP Studies in Xenografts.
ITPP Preparation and Administration
-
Sourcing and Formulation: ITPP can be synthesized or purchased as a hexasodium salt. For in vivo use, it should be dissolved in sterile, injectable water or saline. The pH of the solution must be adjusted to neutral (~7.0-7.4) using a small volume of sterile NaOH or HCl, as the unadjusted solution can be acidic.[2]
-
Dosage: Effective doses in murine models typically range from 0.5 g/kg to 2 g/kg.[2][12] Dose-response studies are recommended for new models. While ITPP shows anti-tumor effects, it is generally considered non-toxic at therapeutic doses.[5]
-
Route of Administration: Intraperitoneal (i.p.) injection is common and effective.[2] Intravenous (i.v.) administration has also been used.[3] Oral administration in drinking water has been shown to be effective for increasing exercise capacity, suggesting this route may be viable for chronic dosing schedules.[12]
-
Pharmacokinetics and Scheduling: The plasma half-life of ITPP is relatively short (1.3-3.3 hours in humans).[14] However, its effect on red blood cells is more durable. The increase in hemoglobin p50 can be measured 18-24 hours post-injection in mice.[12] The therapeutic window for reoxygenation can last for several days after administration.[2][15] Treatment schedules often involve injections every few days or weekly, depending on the experimental goal.[3][15]
Methods for Assessing Tumor Hypoxia
Choosing the right method to measure hypoxia is crucial. No single technique is perfect; they offer different advantages in terms of being invasive, quantitative, and providing spatial resolution.
-
Electron Paramagnetic Resonance (EPR) Oximetry: This is a powerful and minimally invasive technique for making repeated, quantitative measurements of pO2 from the same location within a tumor over time. It typically involves the pre-implantation of a small oxygen-sensing probe (e.g., "OxyChip") into the tumor.[2][15][16][17] This method is ideal for tracking the dynamics of ITPP-induced reoxygenation.
-
Pimonidazole Adduct Staining: Pimonidazole is a 2-nitroimidazole compound that is reductively activated and forms adducts with cellular macromolecules only at very low oxygen levels (pO2 < 10 mmHg). These adducts can be detected in histological sections using specific antibodies. This provides excellent spatial information on the distribution of hypoxic cells at a terminal endpoint.[13]
-
Polarographic Needle Electrodes (e.g., Eppendorf pO2 Histograph): This is considered a "gold standard" for direct pO2 measurement.[18] A fine needle electrode is passed through the tumor, taking multiple pO2 readings to generate a frequency distribution of oxygen levels. However, it is highly invasive and can only be performed once per tumor.[19][20]
-
Hypoxia PET Imaging: Non-invasive imaging using positron emission tomography (PET) tracers like [18F]-Misonidazole ([18F]-FMISO) allows for the whole-body visualization and quantification of hypoxic regions in tumors.[13]
| Method | Principle | Advantages | Disadvantages |
| EPR Oximetry | Measures pO2 via quenching of a paramagnetic sensor. | Quantitative, longitudinal measurements from the same spot. | Requires sensor implantation, provides localized data. |
| Pimonidazole Staining | IHC detection of adducts formed in hypoxic cells. | High spatial resolution, visualizes hypoxic regions. | Terminal endpoint only, semi-quantitative. |
| Needle Electrodes | Direct electrochemical measurement of pO2. | "Gold standard," highly quantitative. | Highly invasive, samples limited tracks, terminal. |
| [18F]-FMISO PET | PET imaging of a tracer trapped in hypoxic cells. | Non-invasive, whole-tumor assessment. | Lower spatial resolution, requires PET imaging infrastructure. |
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation and Administration of ITPP for In Vivo Studies
Objective: To prepare a sterile, pH-neutral solution of ITPP and administer it to tumor-bearing mice.
Materials:
-
Myo-inositol trispyrophosphate (ITPP) hexasodium salt (e.g., Biosynth, MI16762)
-
Sterile Water for Injection
-
Sterile 0.1 M NaOH
-
Sterile 0.9% Saline
-
Sterile 1 mL syringes and 27-gauge needles
-
pH meter or pH strips
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution: In a sterile environment (e.g., a biosafety cabinet), weigh the required amount of ITPP powder. Reconstitute in Sterile Water for Injection to a high concentration (e.g., 200 mg/mL). Rationale: Starting with a high concentration allows for pH adjustment without excessive volume changes.
-
pH Adjustment: Aseptically measure the pH of the solution. It will likely be acidic. Add sterile 0.1 M NaOH dropwise while gently mixing until the pH reaches 7.0-7.4. Verify the final pH. Rationale: A neutral pH is critical to prevent injection site irritation and ensure physiological compatibility.
-
Final Dilution: Dilute the pH-adjusted ITPP concentrate to the final desired concentration (e.g., 100 mg/mL for a 1 g/kg dose in a 20g mouse, injecting 0.2 mL) using sterile 0.9% Saline.
-
Sterilization: Pass the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Administration:
-
Calculate the injection volume for each mouse based on its body weight and the final ITPP concentration.
-
Administer the solution via intraperitoneal (i.p.) injection. Gently restrain the mouse, tilting it slightly head-down, and insert the needle into the lower right or left abdominal quadrant, avoiding the midline.
-
For the vehicle control group, administer an equivalent volume of pH-adjusted sterile saline.
-
Protocol 2: Assessment of Tumor Hypoxia using Pimonidazole Staining
Objective: To visualize and quantify hypoxic regions within tumor xenografts following ITPP treatment.
Materials:
-
Pimonidazole hydrochloride (e.g., Hypoxyprobe™, Inc.)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde)
-
Standard immunohistochemistry (IHC) reagents (paraffin embedding supplies, microtome, slides, antigen retrieval buffer, blocking solution, primary antibody against pimonidazole adducts, HRP-conjugated secondary antibody, DAB substrate kit, hematoxylin).
Procedure:
-
Pimonidazole Administration: Prepare a pimonidazole solution in sterile saline (typically 60 mg/kg).
-
Injection: 60-90 minutes before sacrificing the animals and harvesting the tumors, inject the pimonidazole solution i.p. Rationale: This window allows for sufficient distribution of the drug and formation of adducts in hypoxic tissues without significant metabolic clearance.
-
Tumor Excision: At the study endpoint, euthanize the mice according to approved institutional protocols. Immediately excise the tumors.
-
Fixation and Processing:
-
Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissues through a series of ethanol and xylene washes and embed them in paraffin blocks.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on charged slides.
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval (e.g., using citrate buffer pH 6.0).
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding sites with a suitable blocking serum.
-
Incubate with the primary antibody against pimonidazole adducts (e.g., mouse IgG1 MAb) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate in hypoxic regions.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Image the entire tumor section using a slide scanner or microscope.
-
Quantify the hypoxic fraction using image analysis software (e.g., ImageJ/Fiji) by calculating the percentage of the total tumor area that is positive for DAB staining.
-
Part 4: Data Interpretation and Expected Outcomes
Treatment with ITPP is expected to significantly reduce tumor hypoxia. This can be quantified as an increase in mean or median pO2 values or a decrease in the hypoxic fraction.
Table of Expected Quantitative Changes in Tumor Oxygenation
| Tumor Model | ITPP Treatment Protocol | Measurement Method | Control pO2 (mmHg) | ITPP-Treated pO2 (mmHg) | Fold Change / ΔpO2 | Reference |
| 4T1 Breast Carcinoma | 3 doses (days 8, 12, 16) | EPR Oximetry | 4.5 ± 4.8 | 27.7 ± 9.9 | Δ of +23.2 | [15][16][21] |
| B16F10 Melanoma | 6 doses (over 15 days) | EPR Oximetry | 9.3 ± 4.0 | 15.2 ± 6.9 | Δ of +5.9 | [15][16][21] |
| General Xenografts | Varies | Pimonidazole Staining | High % positive area | Significantly reduced % positive area | Qualitative/Semi-quantitative reduction | [13] |
| Hepatocellular Carcinoma (Rat) | Weekly IV injection | Hemox Analyzer (Blood p50) | Baseline | 30% increase in p50 | 1.3x | [3][4] |
Note: Values are approximate and can vary significantly based on tumor size, location, and specific experimental conditions.
Troubleshooting Common Issues:
-
No change in pO2: Verify the ITPP solution's pH and integrity. Ensure the dose is adequate for the model. Consider that some tumors may be inherently less hypoxic or may not respond.
-
High variability in pO2 readings: Tumor hypoxia is notoriously heterogeneous.[18][22] Ensure consistent measurement location (for EPR) or sample the entire tumor cross-section (for IHC). Increase the number of animals per group to achieve statistical power.
-
Toxicity observed: Although rare, if toxicity is seen, re-verify the pH of the injection solution and consider a dose reduction.
References
-
Duarte, C. D., Greferath, R., Nicolau, C., & Lehn, J. M. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem : a European journal of chemical biology, 11(18), 2543–2548. [Link]
-
Bialo, A., Kieda, C., Lehn, J. M., & Nicolau, C. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences of the United States of America, 106(6), 1926–1930. [Link]
-
Honess, D. J., & Bleehen, N. M. (1995). Comparing techniques of measuring tumor hypoxia in different murine tumors: Eppendorf pO2 Histograph, [3H]misonidazole binding and paired survival assay. International journal of radiation oncology, biology, physics, 32(5), 1397–1406. [Link]
-
Aprahamian, M., Bour, G., Akladios, C. Y., Fylaktakidou, K., Greferath, R., Soler, L., Marescaux, J., Egly, J. M., Lehn, J. M., & Nicolau, C. (2011). Myo-InositolTrisPyroPhosphate treatment leads to HIF-1α suppression and eradication of early hepatoma tumors in rats. Chembiochem : a European journal of chemical biology, 12(5), 725–732. [Link]
-
Krzykawska-Serda, M., Szczygieł, D., Gaweł, S., Drzał, A., Szczygieł, M., Kmieć, M. M., Elas, M., Lehn, J. M., & Kieda, C. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PloS one, 18(5), e0285318. [Link]
-
El Hafny-Rahbi, B., et al. (2021). Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. The Journal of pathology, 253(3), 310–322. [Link]
-
Kieda, C., El Hafny-Rahbi, B., Collet, G., Lamerant-Fayel, N., Grillon, C., Fylaktakidou, K., Lehn, J. M., & Nicolau, C. (2013). Stable tumor vessel normalization with pO(2) increase and endothelial PTEN activation by inositol trispyrophosphate in mice. Journal of clinical investigation, 123(10), 4189-4201. [Link]
-
Zhang, C., Sameni, S., Tichauer, K. M., & Jarvis, L. A. (2021). High Resolution pO2 Imaging Improves Quantification of the Hypoxic Fraction in Tumors during Radiotherapy. Cancers, 13(16), 4038. [Link]
-
Aprahamian, M., et al. (2011). Myo-InositolTrisPyroPhosphate Treatment Leads to HIF-1α Suppression and Eradication of Early Hepatoma Tumors in Rats. ChemBioChem, 12(5), 725-732. [Link]
-
Dr. Oracle. (2025). What is the time frame for Inositol Triphosphate (ITPP) to take effect?. Dr. Oracle. [Link]
-
ResearchGate. (n.d.). Impact of myo-inositol trispyrophosphate (ITPP) on in vitro oxygen.... ResearchGate. [Link]
-
Duarte, C. D., et al. (2010). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ChemBioChem, 11(18), 2543-2548. [Link]
-
Akladios, C., et al. (2016). The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice. Annals of surgery, 263(4), 776–784. [Link]
-
Unterrainer, M., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International journal of radiation oncology, biology, physics, 110(4), 1228–1240. [Link]
-
Leveque, P., et al. (2019). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Cancer letters, 443, 113-120. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. ResearchGate. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PloS one, 18(5), e0285318. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLoS ONE, 18(5), e0285318. [Link]
-
Kieda, C., et al. (2006). Suppression of hypoxia-induced HIF-1alpha and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes. Proceedings of the National Academy of Sciences of the United States of America, 103(42), 15576–15581. [Link]
-
BioWorld. (2021). Phase Ib data reported for ITPP in patients with hepatopancreatobiliary tumors. BioWorld. [Link]
-
Coichetti, N., et al. (2012). Oxygen Sensor-Guided Fine Needle Biopsy Studies of Human Cancer Xenografts in Mice. Journal of visualized experiments : JoVE, (67), e4133. [Link]
-
Ling, C. C. (2000). Non-invasive PET Imaging of Human Breast Xenografts: Influence of Tumor Hypoxia. Defense Technical Information Center. [Link]
-
Wilson, W. R., & Hay, M. P. (2011). The Clinical Importance of Assessing Tumor Hypoxia: Relationship of Tumor Hypoxia to Prognosis and Therapeutic Opportunities. Antioxidants & redox signaling, 15(7), 2091–2135. [Link]
-
Schneider, M., et al. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. ResearchGate. [Link]
-
Noble, N. J., Cooke, A. M., & Potter, B. V. L. (1992). Synthesis of (±)-myo-inositol 1,4,5-trisphosphate and the novel analogue (±)-myo-inositol 1,4-bisphosphate 5-phosphorothioate. Carbohydrate research, 234, 177–187. [Link]
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. Wikipedia. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. Semantic Scholar. [Link]
-
Zhang, Z., et al. (2021). Production of myo-inositol: Recent advance and prospective. IUBMB life, 73(8), 1013–1024. [Link]
-
Kieda, C., et al. (2013). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of cellular and molecular medicine, 17(11), 1473–1483. [Link]
-
Oknińska, M., et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & pharmacotherapy, 154, 113544. [Link]
-
National Cancer Institute. (2020). Combination therapy for solid tumors and small-cell cancers studied in new clinical trial. National Cancer Institute. [Link]
Sources
- 1. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myo-InositolTrisPyroPhosphate treatment leads to HIF-1α suppression and eradication of early hepatoma tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. The Clinical Importance of Assessing Tumor Hypoxia: Relationship of Tumor Hypoxia to Prognosis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing techniques of measuring tumor hypoxia in different murine tumors: Eppendorf pO2 Histograph, [3H]misonidazole binding and paired survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High Resolution pO2 Imaging Improves Quantification of the Hypoxic Fraction in Tumors during Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effect of Myo-Inositol Trispyrophosphate (ITPP) on HIF-1α Expression In Vitro: Application Notes and Protocols
Introduction: The Scientific Rationale
Cellular adaptation to low oxygen availability, or hypoxia, is a critical process in both normal physiology and a range of pathologies, including cancer and ischemic diseases.[1][2] A master regulator of this response is the Hypoxia-Inducible Factor-1 (HIF-1), a heterodimeric transcription factor.[2][3] The key oxygen-sensitive component is the HIF-1α subunit. Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly targeted for proteasomal degradation by the von Hippel-Lindau (VHL) tumor suppressor protein.[4][5][6] This process is initiated by the oxygen-dependent hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylase domain (PHD) enzymes.[6][7] In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[7] Stabilized HIF-1α then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and activates the transcription of numerous genes that promote survival in low-oxygen environments, including those involved in angiogenesis, metabolic reprogramming, and cell survival.[8][9][10]
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeable allosteric effector of hemoglobin.[1][11] It functions by binding to hemoglobin within red blood cells (RBCs) and reducing its affinity for oxygen.[12][13] This "right-shift" in the oxygen-hemoglobin dissociation curve facilitates the release of oxygen into peripheral tissues, effectively increasing tissue oxygenation, particularly in hypoxic environments.[1][14][15] Preclinical studies have demonstrated that by enhancing oxygen delivery, ITPP can decrease the expression of HIF-1α in vivo.[14][16][17]
This document provides a detailed guide for researchers to investigate the hypothesis that ITPP, by increasing oxygen availability at the cellular level, can suppress the hypoxia-induced stabilization of HIF-1α in vitro. The following protocols are designed to be self-validating, providing a robust framework for studying this interaction. While ITPP's primary mechanism is on red blood cells, which are absent in standard cell culture, this guide will utilize a chemical hypoxia model to stabilize HIF-1α, allowing for the investigation of ITPP's potential direct effects or its utility in more complex co-culture systems that might be developed. It has been shown that direct application of ITPP to endothelial cells had no effect on HIF-1α levels, indicating its action is likely mediated by enhanced oxygen delivery from red blood cells.[18] However, validating this in other cell types under a controlled hypoxic stimulus is a valuable first step.
Core Scientific Principles & Workflow
The central hypothesis rests on the oxygen-dependent degradation of HIF-1α. By creating a hypoxic environment in vitro, we stabilize HIF-1α. The subsequent introduction of ITPP is theorized to counteract this stabilization, assuming a mechanism for increased intracellular oxygen availability or a yet-undiscovered direct effect.
Caption: Hypothesized effect of ITPP on the HIF-1α signaling pathway.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number | Notes |
| HeLa or HepG2 cells | ATCC | CCL-2 / HB-8065 | These cell lines are well-characterized for hypoxia studies. |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| myo-Inositol Trispyrophosphate (ITPP) | Sigma-Aldrich | I4768 | Prepare fresh stock solutions in sterile water or PBS. |
| Cobalt Chloride (CoCl₂) Hexahydrate | Sigma-Aldrich | C8661 | Chemical inducer of hypoxia.[19][20] |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 | |
| Protease Inhibitor Cocktail | Roche | 11836153001 | Crucial for preventing HIF-1α degradation during lysis.[21] |
| BCA Protein Assay Kit | Thermo Fisher | 23225 | For protein quantification. |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 | |
| PVDF Membranes, 0.45 µm | Millipore | IPVH00010 | |
| Ponceau S Solution | Sigma-Aldrich | P7170 | For verifying protein transfer.[22][23] |
| Non-fat Dry Milk | Bio-Rad | 1706404 | For blocking membranes. |
| Primary Antibody: Anti-HIF-1α (mouse monoclonal) | Novus Biologicals | NB100-105 | Validated for Western Blot.[22] |
| Primary Antibody: Anti-β-Actin (mouse monoclonal) | Cell Signaling | 3700 | Loading control. |
| Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG | Abcam | ab6789 | |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 | |
| RNeasy Mini Kit | QIAGEN | 74104 | For RNA extraction. |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 | |
| PowerUp SYBR Green Master Mix | Applied Biosystems | A25742 | For qRT-PCR. |
| HIF1A Gene-Specific Primers | Integrated DNA Technologies | Custom | Forward: 5'-GAAAGCGCAAGTCCTCAAAG-3', Reverse: 5'-TGGGTAGGAGATGGAGATGC-3' |
| ACTB (β-Actin) Gene-Specific Primers | Integrated DNA Technologies | Custom | Forward: 5'-CATGTACGTTGCTATCCAGGC-3', Reverse: 5'-CTCCTTAATGTCACGCACGAT-3' |
| Paraformaldehyde (PFA), 4% in PBS | Electron Microscopy Sciences | 15710 | For immunofluorescence. |
| Triton X-100 | Sigma-Aldrich | T8787 | For cell permeabilization. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | For blocking in immunofluorescence. |
| Secondary Antibody: Alexa Fluor 488 Goat anti-Mouse IgG | Invitrogen | A11029 | |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 | Nuclear counterstain. |
Experimental Protocols
Protocol 1: Cell Culture and Induction of Chemical Hypoxia
Rationale: Cobalt chloride (CoCl₂) is a widely used chemical agent to mimic hypoxia. It inhibits PHD enzymes by substituting for the iron atom at their active site, thereby preventing the hydroxylation and subsequent degradation of HIF-1α, even under normoxic atmospheric conditions.[19][24] This provides a highly controlled and reproducible method for stabilizing HIF-1α without the need for a specialized hypoxia chamber.
Procedure:
-
Cell Seeding: Plate HeLa or HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CoCl₂ in sterile PBS.
-
Prepare a 50 mM stock solution of ITPP in sterile, nuclease-free water.
-
-
Treatment:
-
When cells reach the desired confluency, replace the old media with fresh media.
-
Normoxia Control: Add vehicle (sterile water) only.
-
Hypoxia Control: Add CoCl₂ stock solution to a final concentration of 100-150 µM.[25]
-
ITPP Treatment Groups: Add CoCl₂ to a final concentration of 100-150 µM, followed by the addition of ITPP at various final concentrations (e.g., 10 µM, 50 µM, 100 µM). A dose-response curve is recommended.
-
-
Incubation: Incubate the cells for 4-8 hours at 37°C in a 5% CO₂ incubator. A 4-hour incubation is often sufficient for maximum HIF-1α induction.[25]
-
Harvesting: After incubation, proceed immediately to either protein extraction (Protocol 2), RNA isolation (Protocol 3), or cell fixation for immunofluorescence (Protocol 4). Crucially, for protein analysis, work quickly and on ice to prevent HIF-1α degradation upon re-exposure to normoxia. [21]
Protocol 2: Western Blotting for HIF-1α Protein Expression
Rationale: Western blotting is the gold standard for quantifying changes in protein levels. Given the labile nature of HIF-1α, meticulous sample preparation is paramount to obtaining reliable data.[21][22] This protocol emphasizes the use of nuclear extracts, as stabilized HIF-1α translocates to the nucleus to become transcriptionally active.[22]
Caption: Standard workflow for Western blot analysis of HIF-1α.
Procedure:
-
Protein Extraction:
-
Aspirate media and quickly wash cells with ice-cold PBS.
-
Add 150-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail directly to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Keep on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube. For enriched nuclear signal, follow a nuclear extraction protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.
-
Confirm successful transfer by staining the membrane with Ponceau S solution for 1-2 minutes.[23]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[22]
-
Incubate the membrane with primary antibody against HIF-1α (e.g., 1:1000 dilution in 5% milk/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-Actin) to ensure equal protein loading across all lanes.
Protocol 3: qRT-PCR for HIF1A mRNA Expression
Rationale: While HIF-1α regulation is primarily post-translational, assessing its mRNA levels is a crucial control. This experiment determines whether ITPP affects the transcription of the HIF1A gene itself, which would indicate a mechanism independent of protein stabilization.[26][27]
Procedure:
-
RNA Isolation:
-
Harvest cells from Protocol 1 by aspirating the media and adding Buffer RLT (from the RNeasy kit).
-
Isolate total RNA using the QIAGEN RNeasy Mini Kit according to the manufacturer's protocol.
-
Quantify RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit following the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the reaction mix in a 20 µL volume containing: 10 µL of 2X SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM stock), 2 µL of diluted cDNA (e.g., 10 ng), and 6 µL of nuclease-free water.
-
Run the PCR on a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[26]
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of HIF1A to the Ct value of the housekeeping gene (e.g., ACTB) for each sample (ΔCt = CtHIF1A - CtACTB).
-
Calculate the relative expression levels using the 2-ΔΔCt method, comparing all treated samples to the normoxia control.[27]
-
Protocol 4: Immunofluorescence for HIF-1α Nuclear Localization
Rationale: This qualitative/semi-quantitative technique visualizes the subcellular location of HIF-1α. A key indicator of HIF-1α activation is its translocation from the cytoplasm to the nucleus. This protocol allows for direct observation of whether ITPP treatment can prevent this hypoxia-induced nuclear accumulation.[28]
Procedure:
-
Cell Preparation: Grow and treat cells on sterile glass coverslips placed in 12-well plates as described in Protocol 1.
-
Fixation and Permeabilization:
-
Aspirate media and gently wash cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 2% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate with the primary anti-HIF-1α antibody (e.g., 1:200 dilution in 2% BSA/PBS) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times for 5 minutes each with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500 dilution in 2% BSA/PBS) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times for 5 minutes each with PBS.
-
Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels. An overlay will show the localization of HIF-1α (green) relative to the nucleus (blue).
-
Data Analysis and Interpretation
Quantitative data from Western blot densitometry and qRT-PCR should be summarized for clear comparison.
Table 1: Summary of Quantitative Results
| Treatment Group | ITPP Conc. | Relative HIF-1α Protein Level (Normalized to β-Actin) | Relative HIF1A mRNA Expression (Fold Change vs. Normoxia) |
| Normoxia Control | 0 µM | 1.0 (baseline) | 1.0 |
| Hypoxia Control | 0 µM | Expected > 5-fold increase | Expected minor change |
| Hypoxia + ITPP | 10 µM | Hypothesized decrease vs. Hypoxia Control | Hypothesized minor change |
| Hypoxia + ITPP | 50 µM | Hypothesized decrease vs. Hypoxia Control | Hypothesized minor change |
| Hypoxia + ITPP | 100 µM | Hypothesized decrease vs. Hypoxia Control | Hypothesized minor change |
Interpretation:
-
Western Blot: A significant increase in HIF-1α protein in the "Hypoxia Control" vs. "Normoxia Control" validates the hypoxia induction. A dose-dependent decrease in HIF-1α protein levels in the ITPP-treated groups compared to the "Hypoxia Control" would support the primary hypothesis.
-
qRT-PCR: No significant changes in HIF1A mRNA levels across all conditions would confirm that the observed effects are due to post-translational regulation (i.e., protein stability) and not transcriptional changes of the HIF1A gene itself.
-
Immunofluorescence: Images from the "Hypoxia Control" should show a strong green signal co-localized with the blue DAPI signal (nuclear accumulation). In contrast, ITPP-treated cells are expected to show a weaker, more diffuse, or primarily cytoplasmic green signal, indicating prevention of nuclear translocation.
Conclusion and Future Directions
These protocols provide a comprehensive framework to investigate the effect of ITPP on HIF-1α expression in vitro. A confirmed reduction in HIF-1α protein stabilization by ITPP under chemical hypoxia would warrant further investigation into the precise molecular mechanism. Future studies could involve co-culture systems with red blood cells to more accurately model the physiological action of ITPP, or the use of oxygen-sensing probes to directly measure changes in intracellular oxygen tension following ITPP treatment. Understanding this interaction is a critical step in evaluating the therapeutic potential of ITPP in hypoxia-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Hypoxia-Inducible Factor 1α Expression and Function by the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 6. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Hypoxia-Inducible Factor 1-Alpha (HIF-1α): An Essential Regulator in Cellular Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of red blood cell oxygen affinity with a novel allosteric modifier of hemoglobin is additive to the Bohr effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. droracle.ai [droracle.ai]
- 16. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Myo-InositolTrisPyroPhosphate treatment leads to HIF-1α suppression and eradication of early hepatoma tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppression of hypoxia-induced HIF-1α and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. docs.abcam.com [docs.abcam.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 24. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 26. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 27. HIF-1 transcription activity: HIF1A driven response in normoxia and in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating ITPP as an Adjuvant for Radiation Therapy
Introduction: Overcoming Hypoxia, a Critical Barrier in Radiotherapy
Tumor hypoxia is a well-established driver of resistance to radiation therapy (RT).[1][2] The cytotoxic effects of ionizing radiation are primarily mediated by the generation of reactive oxygen species (ROS), a process that is critically dependent on the presence of molecular oxygen. In the hypoxic microenvironment of a solid tumor, the efficacy of RT is diminished by a factor of up to three.[3][4] This reality has spurred the development of strategies aimed at increasing tumor oxygenation to sensitize cancer cells to radiation.
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant small molecule that has emerged as a promising candidate for this purpose.[5][6] Unlike many other radiosensitizers, ITPP does not target cancer cells directly. Instead, its primary mechanism involves acting as an allosteric effector of hemoglobin (Hb).[7][8][9] By binding to Hb within red blood cells, ITPP reduces its affinity for oxygen, promoting the release of O2 into peripheral tissues.[1][2][6] This "right-shift" in the oxygen-hemoglobin dissociation curve effectively increases oxygen delivery to hypoxic tumor regions, thereby creating a more favorable environment for the therapeutic effects of radiation.
Beyond this primary mechanism, preclinical research suggests that ITPP may also contribute to the normalization of tumor vasculature and modulate the tumor microenvironment to be less immunosuppressive, further enhancing its potential as an adjuvant therapy.[10][11] This guide provides a comprehensive overview of the mechanisms of ITPP, a summary of key preclinical findings, and detailed protocols for researchers to investigate its application in combination with radiation therapy.
Core Mechanism: Re-oxygenation of the Tumor Microenvironment
The foundational principle of ITPP's action as a radiosensitizer is its ability to counteract tumor hypoxia. This is achieved through a multi-faceted mechanism that begins with its interaction with hemoglobin and extends to broader effects on the tumor microenvironment.
-
Allosteric Regulation of Hemoglobin: ITPP readily crosses the red blood cell membrane, a process mediated by the band 3 anion transporter.[5] Once inside, it binds to hemoglobin and acts as an allosteric regulator, decreasing hemoglobin's affinity for oxygen.[7][12] This facilitates the release of oxygen from red blood cells as they transit through the poorly oxygenated capillary networks of a tumor. The result is a rapid and significant increase in tumor partial pressure of oxygen (pO2).[1]
-
Enhanced Radiation-Induced Damage: By increasing the availability of molecular oxygen, ITPP "sets the stage" for more effective radiation therapy. The presence of oxygen during irradiation leads to the formation of a greater number of cytotoxic ROS, which inflict damage upon cellular components, most critically DNA. This enhanced DNA damage is a primary driver of the radiosensitizing effect.[3]
-
Modulation of the Hypoxic Response: Chronic hypoxia leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that orchestrates a pro-survival, pro-angiogenic, and immunosuppressive cellular response. By alleviating hypoxia, ITPP administration can lead to the downregulation of HIF-1α and its target genes, such as VEGF.[1][7]
-
Vascular Normalization and Immune Modulation: Long-term ITPP administration has been shown to promote the normalization of tumor blood vessels.[10][11] This structural change can improve perfusion and further reduce hypoxia. Furthermore, by reversing the hypoxic state, ITPP can alter the immune landscape within the tumor, leading to an increase in antitumor immune cells like NK and CD8+ T cells and a reduction in immunosuppressive cell types.[3][10][11]
Signaling and Effect Pathway
Summary of Preclinical In Vivo Studies
Numerous preclinical studies have demonstrated the potential of ITPP to enhance the efficacy of radiation therapy across various tumor models. The data consistently show that ITPP effectively increases tumor oxygenation, which in some models, translates to a significant improvement in radiation response.
| Tumor Model | Animal | ITPP Dose & Schedule | Radiation Dose | Key Findings | Reference |
| 9L-Glioma | Rat | 2 g/kg, i.p., daily for 2 days | 30 Gy (single fraction) | Significant increase in tumor pO2. Heterogeneous response to RT combo: some tumors were cured, while others showed no benefit. | [1][2] |
| Rhabdomyosarcoma | Rat | 2 g/kg, i.p., daily for 2 days | 20 Gy (single fraction) | Significant increase in tumor pO2. The combination of ITPP and RT did not improve tumor growth delay compared to RT alone. | [1][2] |
| Multiple Models | Mouse | High-dose bolus | Single high-dose fraction | ITPP rapidly induced tumor oxygenation and significantly reduced tumor growth when combined with IR. Prevented RT-induced vascular damage. | [3][4] |
| 4T1 Breast Cancer | Mouse | 1.5 g/kg, i.p., 3-4 doses | Not specified with RT | ITPP treatment increases and stabilizes oxygen pressure inside the tumor. | [13][14] |
| B16F10 Melanoma | Mouse | 2 g/kg, i.p., 6 doses | Not specified with RT | ITPP treatment significantly increased tumor pO2, especially in initially hypoxic tumors. | [14] |
This table highlights the variability in response across different tumor types, underscoring the importance of model-specific investigation.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of ITPP as a radiosensitizing agent.
Workflow for In Vivo Evaluation
Protocol 1: In Vivo Murine Tumor Model for Evaluating ITPP as a Radiosensitizer
Rationale: This protocol details a comprehensive in vivo experiment to determine if ITPP enhances the tumoricidal effects of radiation in a subcutaneous tumor model. The timing of irradiation relative to ITPP administration is critical, as the goal is to irradiate when tumor oxygenation is maximal.[1][3]
Materials:
-
Selected cancer cell line (e.g., 4T1, 9L, Lewis Lung Carcinoma)
-
6-8 week old immunocompetent or immunodeficient mice (strain depends on cell line)[15]
-
ITPP powder (e.g., from Normoxys Inc.)[1]
-
Sterile injectable water and 0.1 M NaOH
-
Animal irradiator (e.g., 137Cs source or X-ray irradiator)[1]
-
Digital calipers
-
Standard animal husbandry equipment
Methodology:
-
ITPP Formulation:
-
On each day of treatment, prepare a fresh solution of ITPP.
-
Dissolve ITPP powder in sterile injectable water to the desired concentration (e.g., to deliver 2 g/kg in a 100-200 µL injection volume).
-
Crucial Step: Adjust the pH of the solution to ~7.0 using a small volume of 0.1 M NaOH.[1] This is essential for solubility and animal tolerance.
-
Sterile filter the final solution using a 0.22 µm filter.
-
-
Tumor Implantation and Growth:
-
Inject the selected number of tumor cells (e.g., 1 x 10^6 4T1 cells) subcutaneously into the flank of the mice.[1]
-
Allow tumors to grow to a palpable size. Begin caliper measurements every 2-3 days.
-
When tumors reach an average diameter of 6-8 mm, randomize mice into four treatment groups:
-
Group 1: Vehicle Control
-
Group 2: ITPP only
-
Group 3: Radiation Therapy (RT) + Vehicle
-
Group 4: ITPP + RT
-
-
-
Treatment Administration:
-
Based on preclinical optimization studies, a common effective regimen is 2 g/kg of ITPP administered intraperitoneally (i.p.) once daily for two consecutive days.[1][16] Administer vehicle (pH-adjusted saline) to the control groups.
-
Timing is Key: Perform irradiation approximately 2 hours after the second and final ITPP injection. This time point has been identified as when tumor oxygenation is highest.[1]
-
During irradiation, animals should be anesthetized. Shield the body of the animal with lead, exposing only the tumor area to the radiation beam.[16]
-
Deliver the specified single dose of radiation (e.g., 20-30 Gy, dose will be tumor model dependent).[1]
-
-
Endpoint Analysis:
-
Continue to measure tumor volume (Volume = 0.5 x Length x Width²) and monitor animal weight and health daily or every other day.
-
The primary endpoint is typically tumor growth delay : the time it takes for tumors in each group to reach a predetermined size (e.g., double their initial volume).[16]
-
A secondary endpoint can be overall survival, with euthanasia performed when tumors reach a maximum ethical size.
-
At the end of the study, tumors can be harvested for histological analysis (see Protocol 3).
-
Protocol 2: Assessing Tumor Oxygenation via EPR Oximetry
Rationale: To directly quantify the primary pharmacodynamic effect of ITPP, it is essential to measure changes in tumor pO2. Electron Paramagnetic Resonance (EPR) oximetry is a highly sensitive and reliable method for making repeated, quantitative measurements of tissue oxygenation in vivo.[1][2][14]
Materials:
-
Tumor-bearing mice from Protocol 1
-
EPR oximeter (e.g., 1.2 GHz EPR)
-
Oxygen-sensing probes (e.g., solid-state spin probe OxyChip)[14]
-
Surgical tools for probe implantation
-
Anesthesia equipment
Methodology:
-
Probe Implantation:
-
Several days before the start of the experiment, anesthetize the tumor-bearing mice.
-
Using a sterile technique, make a small incision in the skin adjacent to the tumor.
-
Insert the oxygen-sensing probe into the center of the tumor mass.
-
Suture the incision closed, leaving a small portion of the probe accessible for the resonator. Allow the animal to recover for at least 24 hours.
-
-
Baseline Measurement:
-
Before the first ITPP injection, anesthetize the mouse and place it within the EPR spectrometer.
-
Position the resonator over the implanted probe.
-
Perform a baseline pO2 measurement to determine the pre-treatment oxygen level of the tumor.
-
-
Post-Treatment Measurements:
-
Administer ITPP as described in Protocol 1 (e.g., 2 g/kg, i.p.).
-
Perform repeated pO2 measurements at various time points post-injection (e.g., 2h, 24h, 48h, 72h, 96h) to map the full time-course of ITPP-induced reoxygenation.[1][2]
-
This data is crucial for confirming the drug's effect and for optimizing the timing of radiation delivery.
-
Protocol 3: Immunohistochemical Analysis of DNA Damage
Rationale: An increase in tumor oxygenation should lead to more extensive DNA damage following irradiation. Staining for phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks, can provide a cellular-level validation of the radiosensitizing effect.[3]
Materials:
-
Tumors harvested from animals in Protocol 1 at specific time points post-RT (e.g., 24 hours)
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Microtome
-
Primary antibody against γH2AX
-
Appropriate secondary antibody and detection system (e.g., DAB)
-
Microscope and imaging software
Methodology:
-
Tissue Processing:
-
Immediately after euthanasia, excise tumors and fix them in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin blocks.
-
Cut 4-5 µm sections using a microtome and mount them on charged slides.
-
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate sections with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin, dehydrate, and coverslip.
-
-
Analysis:
-
Capture images of the stained sections under a light microscope.
-
Quantify the extent of DNA damage by counting the number of γH2AX-positive foci per cell or by measuring the overall staining intensity across different treatment groups.
-
A significant increase in γH2AX staining in the ITPP + RT group compared to the RT-only group provides strong evidence of radiosensitization.[3]
-
Conclusion and Future Perspectives
Myo-inositol trispyrophosphate represents a compelling strategy to overcome hypoxia-induced radioresistance. Its unique mechanism of action, targeting red blood cells to increase oxygen delivery rather than acting on tumor cells directly, distinguishes it from many other experimental radiosensitizers. The protocols outlined here provide a robust framework for preclinical validation, from confirming the primary reoxygenation effect to demonstrating enhanced therapeutic efficacy in vivo.
However, the preclinical data also highlight important considerations. The radiosensitizing effect of ITPP is not universal across all tumor models, and the reasons for this heterogeneity are not yet fully understood.[1][2] Future research should focus on identifying predictive biomarkers of response. Furthermore, optimizing the combination of ITPP with modern fractionated radiotherapy regimens and exploring its synergy with immunotherapy—given its ability to modulate the immune microenvironment—are exciting avenues for further investigation that could unlock its full therapeutic potential.
References
-
Duarte, C. D., Greferath, R., Nicolau, C., & Lehn, J. M. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem : a European journal of chemical biology, 11(18), 2543–2548. [Link]
-
Iwasaki, K., L allora, G., L, C., Sa, J., & L, P. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences of the United States of America, 106(6), 1931-1935. [Link]
-
Fylaktakidou, K. C., Lehn, J. M., Greferath, R., & Nicolau, C. (2005). Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin. Bioorganic & medicinal chemistry letters, 15(6), 1605–1608. [Link]
-
El Hafny-Rahbi, B., et al. (2021). Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. Journal of Cellular and Molecular Medicine, 25(6), 2863-2878. [Link]
-
Tran, L. B. A., et al. (2019). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of cellular and molecular medicine, 23(1), 354–364. [Link]
-
El Hafny-Rahbi, B., et al. (2021). Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. PubMed, 25(6), 2863-2878. [Link]
-
Iwasaki, K., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed, 106(6), 1931-5. [Link]
-
Greferath, R., et al. (2010). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ResearchGate. [Link]
-
Tran, L. B. A., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. PubMed, 23(1), 354-364. [Link]
-
Tran, L. B., et al. (2018). Impact of myo -inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. ResearchGate. [Link]
-
Grgic, I., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics, 110(4), 1229-1241. [Link]
-
Shin, A. K., et al. (2022). Measuring the Effect of ITPP on Tumor Hypoxia with Multispectral Optoacoustic Tomography. OpenWorks @ MD Anderson. [Link]
-
Kieda, C., et al. (2021). Improved tumor oxygenation in cancer bearing mice treated by ITPP. ResearchGate. [Link]
-
Rockwell, S., & Moulder, J. E. (1996). Measuring tumor hypoxia. Seminars in radiation oncology, 6(1), 37–45. [Link]
-
Grgic, I., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. OSTI.GOV. [Link]
-
Tran, L. B., et al. (2018). Optimization of ITPP treatment schedule. ResearchGate. [Link]
-
Maczewski, M., et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]
-
Barsheshet, Y., et al. (2025). Protocol for applying Tumor Treating Fields in mouse models of cancer using the inovivo system. STAR protocols, 6(1), 103535. [Link]
-
Williams, B. B., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLoS ONE, 18(5), e0285623. [Link]
Sources
- 1. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response (Journal Article) | OSTI.GOV [osti.gov]
- 5. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for applying Tumor Treating Fields in mouse models of cancer using the inovivo system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing the Impact of Myo-Inositol Trispyrophosphate (ITPP) on Cardiovascular Function in Rats
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for ITPP in Cardiovascular Research
In the landscape of cardiovascular therapeutics, enhancing oxygen delivery to tissues remains a pivotal goal, particularly in ischemic conditions like myocardial infarction and heart failure.[1][2] Myo-inositol trispyrophosphate (ITPP) has emerged as a molecule of significant interest due to its unique mechanism of action.[3] Unlike direct cardiac stimulants or vasodilators, ITPP is a membrane-permeant allosteric effector of hemoglobin.[4][5] It enters red blood cells (RBCs) and binds to hemoglobin, reducing its affinity for oxygen.[6] This action shifts the oxygen-hemoglobin dissociation curve to the right, thereby increasing the release of oxygen from RBCs into tissues, especially in hypoxic environments.[2][4]
This property makes ITPP a compelling candidate for therapeutic intervention in cardiovascular diseases where tissue hypoxia is a critical pathophysiological component.[1][2] Preclinical studies have demonstrated that ITPP can improve exercise capacity in mouse models of heart failure and protect against post-myocardial infarction remodeling in rats.[1][7][8] The primary therapeutic hypothesis is that by improving myocardial oxygenation, ITPP can mitigate the downstream consequences of ischemia, such as adverse ventricular remodeling and functional decline.
These application notes provide a comprehensive guide for researchers to design and execute robust preclinical studies in rats to assess the cardiovascular effects of ITPP. We will delve into the core mechanism, detailed experimental protocols, and data interpretation, grounded in established scientific principles and methodologies.
Mechanism of Action: Enhancing Oxygen Offloading
The efficacy of ITPP hinges on its ability to modulate the intrinsic properties of hemoglobin (Hb). Here’s a breakdown of its mechanism:
-
Cellular Uptake: ITPP is a membrane-permeant molecule that selectively enters erythrocytes. This uptake is believed to be mediated by the Band 3 anion transporter, which is highly expressed on the RBC membrane, ensuring a degree of tissue selectivity.[3][9]
-
Allosteric Modulation: Inside the RBC, ITPP binds to the same allosteric site as 2,3-bisphosphoglycerate (2,3-BPG), the natural regulator of Hb-oxygen affinity.
-
Stabilization of the T-State: This binding stabilizes the "tense" (T) quaternary state of the hemoglobin molecule, which has a lower affinity for oxygen compared to the "relaxed" (R) state.
-
Rightward Shift in Dissociation Curve: The stabilization of the T-state results in a rightward shift of the oxygen-hemoglobin dissociation curve. This is quantified by an increase in the P50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated.[5][7][10] A higher P50 value signifies a lower oxygen affinity, meaning more oxygen is released to the surrounding tissues at a given oxygen tension.[6]
-
Enhanced Tissue Oxygenation: The consequence of this rightward shift is enhanced oxygen offloading in the capillary beds of tissues, particularly those with high metabolic demand and low oxygen tension, such as the myocardium during ischemia.[11][12] This can lead to a reduction in the expression of hypoxia-inducible factor-1α (HIF-1α), a key mediator of the cellular response to hypoxia.[5][7]
Importantly, studies suggest that ITPP does not directly affect myocardial contractility or arterial blood pressure, indicating its effects are primarily mediated through the enhancement of oxygen delivery.[5][7][8]
Caption: Mechanism of ITPP-mediated oxygen delivery.
Experimental Design & Rat Models
The choice of animal model is critical for elucidating the therapeutic potential of ITPP.
-
Healthy Rats (e.g., Wistar, Sprague-Dawley): Used to establish baseline dose-response relationships, pharmacokinetics, and to confirm the effect of ITPP on P50 and exercise capacity in a non-diseased state.
-
Myocardial Infarction (MI) Model: This is a highly relevant model for studying the effects of ITPP on post-ischemic cardiac remodeling and function.[1] MI is typically induced by permanent ligation of the left anterior descending (LAD) coronary artery.[13][14]
-
Pressure-Overload Heart Failure (e.g., TAC Model): Transverse aortic constriction (TAC) mimics conditions like hypertension and aortic stenosis, leading to concentric hypertrophy and eventual heart failure. This model is useful for assessing ITPP's impact on a hypertrophied, oxygen-demanding myocardium.
-
Pulmonary Hypertension (PH) Model: Induced by agents like monocrotaline, this model allows for the investigation of ITPP's effects on right ventricular (RV) function and hypoxia, as RV failure is a major consequence of PH.[12][15]
A typical study design would involve baseline cardiovascular assessment, induction of the disease model, randomization into treatment (ITPP) and control (vehicle) groups, chronic administration of the compound, and follow-up functional assessments at specified time points.
Core Experimental Protocols
ITPP Preparation and Administration
-
Preparation: ITPP is typically supplied as a salt (e.g., hexasodium salt). It should be dissolved in sterile, injectable water or saline. The pH of the solution should be adjusted to ~7.4 using a small volume of 0.1 M NaOH to ensure physiological compatibility.[16]
-
Administration Route: Intraperitoneal (i.p.) injection is the most common and well-documented route for preclinical studies in rodents.[5][7][16] Oral administration in drinking water has also been shown to be effective.[5][7][8]
-
Dosage: Dose-ranging studies are recommended. Effective doses in mice and rats have been reported in the range of 0.5 g/kg to 2 g/kg.[7][16][17] A common regimen that has shown efficacy in rat tumor models is 2 g/kg administered once daily for two consecutive days.[16][18] For chronic cardiovascular studies, a less frequent dosing schedule (e.g., weekly) might be explored based on the duration of the effect on P50.
Protocol: Measurement of Hemoglobin P50
This is a fundamental measurement to confirm the primary pharmacological effect of ITPP.
-
Blood Collection: At 18-24 hours post-ITPP administration, collect a small whole blood sample (~50-100 µL) from the tail vein or via cardiac puncture at the terminal endpoint into a heparinized tube.[5][6][7]
-
Analysis: Use a dedicated blood gas analyzer or a Hemox Analyzer to measure the oxygen-hemoglobin dissociation curve.
-
P50 Determination: The instrument will calculate the P50 value, which is the partial pressure of oxygen (in mmHg or torr) at which hemoglobin is 50% saturated.
-
Causality: An increase in P50 in the ITPP-treated group compared to the vehicle control group confirms the intended allosteric modulation of hemoglobin.
Protocol: Transthoracic Echocardiography
Echocardiography is a non-invasive and powerful tool for serially assessing cardiac structure and function in rats.[19][20]
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane, 1.5-2.5% maintenance). Shave the chest fur to ensure good probe contact.[19] Place the rat in the left lateral decubitus position on a heated platform to maintain body temperature at 37°C.[19][21] Monitor ECG and respiration.
-
Imaging: Use a high-frequency ultrasound system (e.g., with a 12 MHz probe) designed for small animals.
-
Standard Views:
-
Parasternal Long-Axis (PLAX): Visualize the left ventricle (LV), mitral valve, and aortic valve. Use M-mode to measure LV internal dimensions in diastole (LVIDd) and systole (LVIDs), as well as anterior and posterior wall thickness.[22]
-
Parasternal Short-Axis (PSAX): Acquire images at the level of the papillary muscles. This view is crucial for assessing global LV function and wall motion.[19]
-
Apical Four-Chamber: Visualize all four chambers of the heart. Use this view for Doppler measurements of blood flow across the mitral and aortic valves to calculate cardiac output and assess diastolic function.[20][23]
-
-
Key Parameters to Calculate:
-
Ejection Fraction (EF%): A primary measure of systolic function.
-
Fractional Shortening (FS%): Another measure of systolic function derived from M-mode dimensions.[19]
-
Left Ventricular Volumes and Mass: To assess cardiac remodeling (dilation and hypertrophy).
-
Cardiac Output (CO): To measure overall pump function.[19][23]
-
Diastolic Function Parameters (e.g., E/A ratio, E/e'): To assess the relaxation properties of the ventricle.
-
Protocol: Hemodynamic Assessment with Pressure-Volume (PV) Loops
PV loop analysis is the gold standard for detailed, load-independent assessment of cardiac contractility and mechanics.[24][25]
-
Animal Preparation: Anesthetize the rat and maintain a stable physiological state. Body temperature must be kept at 37 ± 1°C.[24]
-
Surgical Approach: The procedure is invasive. A pressure-volume catheter is inserted into the LV. This can be done via a closed-chest approach (cannulating the right carotid artery) or an open-chest approach (apical puncture).[24][25] The closed-chest approach is generally preferred for drug effect studies as it maintains stability for longer.[24][25]
-
Data Acquisition: The catheter simultaneously measures instantaneous pressure and volume within the LV throughout the cardiac cycle.
-
Steady-State Loops: Record baseline PV loops to determine parameters like end-systolic pressure (ESP), end-diastolic pressure (EDP), stroke volume (SV), and ejection fraction.
-
Load-Independent Measures: To assess intrinsic contractility, perform transient preload reduction by occluding the inferior vena cava. This generates a family of PV loops. The slope of the end-systolic pressure-volume relationship (ESPVR) derived from these loops is a robust, load-independent index of myocardial contractility.[25][26]
-
Causality: This technique can definitively determine if ITPP has any direct inotropic effects (changes in contractility) or if its benefits are solely derived from improved oxygenation, which might secondarily improve cardiac efficiency.
Caption: General experimental workflow for assessing ITPP.
Data Presentation & Expected Outcomes
Quantitative data should be summarized in tables for clarity.
Table 1: Expected Dose-Dependent Effect of ITPP on Rat P50
| ITPP Dose (i.p.) | Expected Mean P50 (mmHg) | Expected % Increase in P50 |
|---|---|---|
| Vehicle Control | 37.0 ± 1.5 | 0% |
| 1.0 g/kg | 45.1 ± 2.0 | ~22% |
| 2.0 g/kg | 50.7 ± 2.5 | ~37% |
Data extrapolated from dose-response studies in mice and are illustrative for rats.[5][7][10]
Table 2: Potential Impact of ITPP on Cardiac Function in a Rat MI Model (8 weeks post-MI)
| Parameter | Vehicle Control (MI) | ITPP-Treated (MI) | Expected Outcome |
|---|---|---|---|
| Ejection Fraction (%) | 35 ± 5 | 45 ± 6 | Improvement |
| LVEDV (µL) | 900 ± 100 | 750 ± 90 | Attenuation of Dilation |
| ESPVR (mmHg/µL) | 0.4 ± 0.1 | 0.5 ± 0.1 | Potential preservation |
| Myocardial Fibrosis (%) | 25 ± 4 | 18 ± 3 | Reduction |
| HIF-1α Expression | High | Reduced | Indication of improved oxygenation |
These are hypothetical values based on the proposed mechanism and published outcomes in heart failure models.[1][27]
Conclusion and Future Directions
The protocols outlined provide a robust framework for assessing the cardiovascular impact of ITPP in rats. By combining non-invasive imaging with gold-standard hemodynamic analysis, researchers can generate comprehensive data on the efficacy and mechanism of action of this novel oxygen-enhancing therapeutic. Key to any study is the direct confirmation of ITPP's effect on P50, which serves as a crucial pharmacodynamic marker.
Future research should focus on optimizing dosing schedules for chronic cardiovascular conditions, exploring the efficacy of ITPP in models of heart failure with preserved ejection fraction (HFpEF), and investigating potential synergistic effects when combined with standard-of-care cardiovascular medications. The ability of ITPP to improve tissue oxygenation represents a promising and distinct therapeutic strategy for a range of ischemic cardiovascular diseases.[2]
References
-
Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. (2022). Frontiers in Physiology. [Link]
-
Baas, A. S., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences. [Link]
-
Calin, A., et al. (2015). New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats. Clujul Medical. [Link]
-
Ciechanowicz, P., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine. [Link]
-
Colombini, M., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem. [Link]
-
Gerbino, A., et al. (2009). ITPP increases Hb oxygen dissociation in vivo. ResearchGate. [Link]
-
Gorka, M., et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy. [Link]
-
Gómez, A. M., et al. (2022). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Frontiers in Physiology. [Link]
-
myo-Inositol trispyrophosphate. (n.d.). In Wikipedia. Retrieved January 5, 2026. [Link]
-
Pacher, P., et al. (2022). Guidelines for assessing ventricular pressure-volume relationships in rodents. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Lattanzio, F. A., et al. (2010). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ResearchGate. [Link]
-
Lattanzio, F. A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PMC. [Link]
-
Constantino, S., et al. (2019). Echocardiographic Assessment of Cardiac Anatomy and Function in Adult Rats. Journal of Visualized Experiments. [Link]
-
Maczewski, M., et al. (2016). Post-myocardial infarction left ventricular remodelling and function in the rat: analysis using the pressure-volume loops. Kardiologia Polska. [Link]
-
Lattanzio, F. A., et al. (2008). Abstract 1885: Decreasing Hemoglobin Oxygen Affinity With Inositol Tripyrophosphate (itpp) Increases Maximal Exercise Capacity In Mice With Severe Heart Failure. Circulation. [Link]
-
Tran, L. B. A., et al. (2018). Optimization of ITPP treatment schedule. ResearchGate. [Link]
-
Ciechanowicz, P., et al. (2020). Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells. ResearchGate. [Link]
-
Gorka, M., et al. (2024). Myo-inositol trispyrophosphate prevents right ventricular failure and improves survival in monocrotaline-induced pulmonary hypertension in the rat. British Journal of Pharmacology. [Link]
-
Popp, M., et al. (2005). Echocardiographic measurement of cardiac output in rats. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Baas, A. S., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed. [Link]
-
Pop, M., et al. (2023). Realistic Aspects of Cardiac Ultrasound in Rats: Practical Tips for Improved Examination. Medicina. [Link]
-
Doggett, T. M., et al. (2018). Assessment of cardiovascular function and microvascular permeability in a conscious rat model of alcohol intoxication combined with hemorrhagic shock and resuscitation. PubMed Central. [Link]
-
LabChart - Pressure-Volume Loop Analysis for Left and Right Ventricle Studies. (2022). YouTube. [Link]
-
Calin, A., et al. (2015). New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats. ResearchGate. [Link]
-
Tran, L. B. A., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. PMC. [Link]
-
Echocardiographic Characterization of Right V. (2022). JoVE Journal. [Link]
-
Gerbino, A., et al. (2009). ITPP restores exercise capacity in mice with severe heart failure. ResearchGate. [Link]
-
Evans, B., et al. (2020). Modulation of red blood cell oxygen affinity with a novel allosteric modifier of hemoglobin is additive to the Bohr effect. PubMed. [Link]
-
Ciechanowicz, P., et al. (2020). Effect of ITPP on the cardiomyocyte function after myocardial infarction or sham operation. ResearchGate. [Link]
-
Ciechanowicz, P., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. National Institutes of Health. [Link]
-
Idbaih, A., et al. (2014). ITPP treatment of RG2 glioblastoma in a rat model. ResearchGate. [Link]
-
Gorka, M., et al. (2021). Right ventricular myocardial oxygen tension is reduced in monocrotaline-induced pulmonary hypertension in the rat and restored by myo-inositol trispyrophosphate. PMC. [Link]
-
Al-Dissi, A. N., et al. (2022). Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Frontiers in Veterinary Science. [Link]
-
Tran, L. B. A., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. PubMed. [Link]
-
Frankenreiter, S., et al. (2018). Small animal models of heart failure. PMC. [Link]
Sources
- 1. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 5. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of red blood cell oxygen affinity with a novel allosteric modifier of hemoglobin is additive to the Bohr effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Right ventricular myocardial oxygen tension is reduced in monocrotaline-induced pulmonary hypertension in the rat and restored by myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnmedycznych.pl [pnmedycznych.pl]
- 14. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 15. Myo-inositol trispyrophosphate prevents right ventricular failure and improves survival in monocrotaline-induced pulmonary hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Echocardiographic Assessment of Cardiac Anatomy and Function in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of cardiovascular function and microvascular permeability in a conscious rat model of alcohol intoxication combined with hemorrhagic shock and resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis with Myo-Inositol Trispyrophosphate (ITPP)
Introduction: A Novel Approach to Modulating Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for development, wound healing, and tissue repair.[1] However, pathological angiogenesis is a hallmark of several diseases, most notably cancer, where it facilitates tumor growth, invasion, and metastasis.[2][3] A key driver of pathological angiogenesis is hypoxia, a state of low oxygen tension within tissues, which triggers a signaling cascade orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor-1α (HIF-1α).[4][5][6]
Myo-inositol trispyrophosphate (ITPP) has emerged as a compelling investigational compound for modulating angiogenesis due to its unique mechanism of action. ITPP is a synthetic, membrane-permeant allosteric effector of hemoglobin.[7][8][9] By binding to hemoglobin within red blood cells, ITPP decreases its oxygen-binding affinity, leading to enhanced oxygen release into peripheral tissues.[7][8] This targeted oxygen delivery effectively counteracts hypoxia in the tumor microenvironment.[10][11]
The primary anti-angiogenic effect of ITPP is mediated through the alleviation of hypoxia, which in turn leads to the destabilization and degradation of HIF-1α.[4][5][12][13] The reduction in HIF-1α levels subsequently downregulates the expression of its target genes, including the potent pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF).[4][12][13] Furthermore, some studies suggest that ITPP may also exert direct effects on endothelial cells by activating the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which inhibits pro-angiogenic signaling pathways.[10][11][14] These multifaceted actions make ITPP a valuable tool for researchers studying the intricate relationship between oxygen tension and angiogenesis, and for professionals in drug development exploring novel anti-angiogenic therapies.[15]
This guide provides a comprehensive overview of the mechanisms of ITPP and detailed protocols for its application in key in vitro and in vivo angiogenesis assays.
Mechanism of Action: How ITPP Modulates Angiogenesis
The anti-angiogenic properties of ITPP are primarily attributed to its ability to increase oxygen availability in hypoxic tissues, thereby disrupting the HIF-1α-VEGF signaling axis.
Allosteric Regulation of Hemoglobin and Oxygen Delivery
ITPP readily crosses the red blood cell membrane and binds to hemoglobin, inducing a conformational change that lowers its affinity for oxygen.[7][8][9] This "right-shift" in the oxygen-hemoglobin dissociation curve results in a more efficient release of oxygen from red blood cells, particularly in tissues with low oxygen partial pressure (pO2), such as the core of a solid tumor.[4][7]
Suppression of the HIF-1α/VEGF Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases, leading to its recognition by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation.[6] In a hypoxic environment, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of numerous genes, including VEGF.[4][5][6] By restoring oxygen levels in the tumor microenvironment, ITPP promotes the degradation of HIF-1α, thereby suppressing VEGF production and inhibiting the downstream processes of angiogenesis.[4][5][12][13]
Direct Endothelial Cell Effects via PTEN Activation
Emerging evidence suggests that ITPP may also directly influence endothelial cell behavior. Studies have shown that ITPP can activate PTEN in endothelial cells.[10][11][14] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, which plays a central role in cell proliferation, survival, and migration – all key processes in angiogenesis. By activating PTEN, ITPP can further dampen pro-angiogenic signaling within the endothelial cells themselves.[14]
Visualizing the Mechanism of ITPP in Angiogenesis
The following diagram illustrates the proposed signaling pathways through which ITPP exerts its anti-angiogenic effects.
Caption: Workflow for the in vitro endothelial cell tube formation assay.
This assay measures the chemotactic migration of endothelial cells, a crucial event in the initiation of angiogenesis. [3][16] Principle: The Boyden chamber or transwell assay utilizes a two-chamber system separated by a porous membrane. [17][18]Endothelial cells are seeded in the upper chamber, and a chemoattractant (with or without ITPP) is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified. [17] Materials:
-
HUVECs
-
EGM and Endothelial Basal Medium (EBM)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
ITPP
-
VEGF (chemoattractant)
-
Crystal Violet stain
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Serum-starve the cells for 12-24 hours in EBM with low serum (e.g., 0.5% FBS). [17]2. Assay Setup: In the lower chambers of a 24-well plate, add 600 µL of EBM containing the chemoattractant (e.g., 20 ng/mL VEGF) and various concentrations of ITPP. Include a negative control with EBM and vehicle only. [17]3. Cell Seeding: Harvest the serum-starved HUVECs and resuspend them in serum-free EBM at a concentration of 1 x 10^5 cells/mL. Add 200 µL of the cell suspension to the upper chamber of each transwell insert. [17]4. Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours. [17]5. Removal of Non-migrated Cells: Carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells. [17]6. Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10-15 minutes. Stain the cells with 0.5% Crystal Violet solution for 20-30 minutes. [17]7. Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Image the stained cells on the membrane using a microscope. Count the number of migrated cells in several random fields of view. [17] Expected Results: ITPP is expected to reduce the number of migrated cells towards the chemoattractant in a dose-dependent manner.
This assay determines the effect of ITPP on the proliferation of endothelial cells, a process necessary to supply cells for new vessel formation. [16][19] Principle: Endothelial cells are cultured in the presence of ITPP, and cell proliferation is measured over time using various methods, such as direct cell counting or metabolic assays (e.g., MTT or Alamar Blue). [19] Materials:
-
HUVECs
-
EGM
-
96-well tissue culture plates
-
ITPP
-
VEGF (positive control)
-
Cell proliferation reagent (e.g., Alamar Blue)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-8,000 cells per well in complete EGM. [20]Allow the cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of ITPP. Include a vehicle control and a positive control with VEGF.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: At desired time points, add the Alamar Blue reagent to each well according to the manufacturer's instructions. Incubate for 2-4 hours. [20]5. Quantification: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. [20] Expected Results: Based on its primary mechanism of action, ITPP is not expected to have a direct cytotoxic or anti-proliferative effect on endothelial cells in normoxic conditions. [4][5][12]However, if ITPP activates PTEN, a modest reduction in proliferation might be observed. This assay is crucial for demonstrating that the anti-angiogenic effects observed in other assays are not simply due to cytotoxicity.
| In Vitro Assay | Parameter Measured | Expected Effect of ITPP |
| Tube Formation | Ability to form capillary-like networks | Inhibition |
| Transwell Migration | Chemotactic cell movement | Inhibition |
| Proliferation | Increase in cell number | Minimal to no direct effect |
In Vivo Angiogenesis Assay
In vivo assays provide a more physiologically relevant context to study the effects of ITPP on angiogenesis within a living system. [21]
The CAM assay is a well-established and widely used in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane. [3][21][22][23] Principle: A test substance is applied to the CAM of a developing chick embryo, and its effect on the formation of new blood vessels is observed and quantified. [3][23] Materials:
-
Fertilized chicken eggs (e.g., day 6-8 of incubation)
-
Egg incubator (37.5°C, 85% humidity)
-
Sterile filter paper disks or sponges
-
ITPP solution
-
VEGF solution (positive control)
-
Sterile saline (negative control)
-
Stereomicroscope with a camera
-
Tools for creating a window in the eggshell (e.g., Dremel, forceps)
Protocol:
-
Egg Preparation: Clean fertilized chicken eggs and incubate them at 37.5°C with 85% humidity. [23][24]On embryonic day 3, create a small window in the eggshell to access the CAM. [25]2. Sample Application: On embryonic day 7 or 8, carefully place a sterile filter paper disk soaked with the test substance (ITPP, VEGF, or saline) onto the CAM. [23][24]3. Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours. [23]4. Imaging and Quantification: After incubation, re-open the window and observe the area around the filter paper disk under a stereomicroscope. Capture images of the blood vessels. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disk. [23][24]5. Explantation (Optional): The CAM can be excised, fixed, and further analyzed histologically. [26] Expected Results: ITPP is expected to inhibit the formation of new blood vessels, resulting in a zone of avascularity around the application site compared to the saline control. [15]The VEGF-treated disk should induce a strong angiogenic response with numerous vessels converging towards it. [15]
Conclusion and Future Directions
Myo-inositol trispyrophosphate represents a powerful tool for investigating the role of hypoxia in angiogenesis. Its unique mechanism of action, centered on enhancing oxygen delivery to tissues, provides a targeted approach to disrupt the HIF-1α/VEGF signaling cascade, a cornerstone of pathological angiogenesis. The protocols detailed in this guide offer a robust framework for researchers and drug development professionals to explore the anti-angiogenic potential of ITPP and similar compounds. By combining in vitro assays to elucidate cellular mechanisms with in vivo models like the CAM assay to confirm physiological relevance, a comprehensive understanding of ITPP's therapeutic promise can be achieved. Future research should continue to explore the direct effects of ITPP on endothelial cells and its potential synergies with other anti-cancer therapies.
References
-
Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. (2021). Journal of Cellular and Molecular Medicine. [Link]
-
Angiogenesis Assays | Tube Formation Assay. (n.d.). ibidi. [Link]
-
Endothelial Cell Tube Formation Assay CLS-DL-CC-030. (n.d.). Corning. [Link]
-
Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. (2009). PNAS. [Link]
-
Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin. (2004). British Journal of Haematology. [Link]
-
Anti-angiogenic properties of myo-inositol trispyrophosphate in ovo and growth reduction of implanted glioma. (2014). Journal of Cellular and Molecular Medicine. [Link]
-
In vivo models of angiogenesis. (2008). Journal of Oncology. [Link]
-
myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. (2010). Chembiochem. [Link]
-
A critical analysis of current in vitro and in vivo angiogenesis assays. (2009). Angiogenesis. [Link]
-
A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. (2018). Journal of Visualized Experiments. [Link]
-
Suppression of hypoxia-induced HIF-1α and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes. (2006). PNAS. [Link]
-
Evaluation of Angiogenesis Assays. (2020). MDPI. [Link]
-
Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. (n.d.). Creative Bioarray. [Link]
-
Suppression of hypoxia-induced HIF-1alpha and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes. (2006). PNAS. [Link]
-
Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. (2021). Journal of Cellular and Molecular Medicine. [Link]
-
In Vivo Angiogenesis Assays. (n.d.). Creative-Bioarray. [Link]
-
The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice. (2016). Annals of Surgery. [Link]
-
In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. (2014). Bio-protocol. [Link]
-
myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. (2010). ResearchGate. [Link]
-
Anti-angiogenic properties of myo-inositol trispyrophosphate in ovo and growth reduction of implanted glioma. (2014). ResearchGate. [Link]
-
Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2014). JoVE. [Link]
-
Endothelial Tube Formation Assay (In Vitro Angiogenesis). (n.d.). Cell Biolabs, Inc. [Link]
-
Suppression of hypoxia-induced HIF-1α and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes. (2006). PNAS. [Link]
-
Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. (2022). STAR Protocols. [Link]
-
Suppression of hypoxia-induced HIF-1 and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes. (2006). ResearchGate. [Link]
-
Endothelial cell transmigration and invasion assay. (2024). RegMedNet. [Link]
-
The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells. (2019). Bio-protocol. [Link]
-
Myo-InositolTrisPyroPhosphate treatment leads to HIF-1α suppression and eradication of early hepatoma tumors in rats. (2011). Chembiochem. [Link]
-
Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. (2014). Methods in Molecular Biology. [Link]
-
Cell Migration Assay. (n.d.). Creative Biolabs. [Link]
-
In Vitro Coculture Assays of Angiogenesis. (2019). Springer Nature Experiments. [Link]
-
2.6 Endothelial cell proliferation and migration assay. (2017). Bio-protocol. [Link]
-
iCell Endothelial Cells: Assaying Cell Proliferation. (n.d.). FujiFilm Cellular Dynamics. [Link]
-
Control experiments showing the lack of effect of free ITPP on... (n.d.). ResearchGate. [Link]
-
Current methods for assaying angiogenesis in vitro and in vivo. (2003). Microscopy Research and Technique. [Link]
-
Angiogenesis Assays. (n.d.). ibidi. [Link]
-
Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. (2019). Journal of Cellular and Molecular Medicine. [Link]
-
ITPP treatment inhibits hypoxia, Hif2a activation, Vegf production, and... (n.d.). ResearchGate. [Link]
-
Angiogenesis Assays. (2012). Methods in Enzymology. [Link]
-
Endothelial cell proliferation analysis and angiogenesis assay. The... (n.d.). ResearchGate. [Link]
Sources
- 1. Angiogenesis Assays: R&D Systems [rndsystems.com]
- 2. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of hypoxia-induced HIF-1α and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of hypoxia-induced HIF-1alpha and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myo-InositolTrisPyroPhosphate treatment leads to HIF-1α suppression and eradication of early hepatoma tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-angiogenic properties of myo-inositol trispyrophosphate in ovo and growth reduction of implanted glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 19. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. mdpi.com [mdpi.com]
- 22. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for measuring oxygen-hemoglobin dissociation curve with ITPP
An In-depth Guide to the Experimental Measurement of the Oxygen-Hemoglobin Dissociation Curve in the Presence of ITPP
Authored by: A Senior Application Scientist
This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the experimental setup for measuring the oxygen-hemoglobin dissociation curve (ODC) and quantifying the effect of myo-inositol trispyrophosphate (ITPP). This document offers not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible results.
Introduction: The Significance of Oxygen-Hemoglobin Dissociation and ITPP
The efficient transport of oxygen from the lungs to peripheral tissues is fundamental to aerobic life. This process is primarily mediated by the protein hemoglobin (Hb) contained within red blood cells (RBCs).[1][2] The relationship between the partial pressure of oxygen (pO₂) and the percentage of hemoglobin saturated with oxygen (sO₂) is described by the oxygen-hemoglobin dissociation curve (ODC), a sigmoidal-shaped curve that is a critical indicator of hemoglobin's affinity for oxygen.[2][3]
Hemoglobin's oxygen affinity is not constant; it is modulated by allosteric effectors.[4][5] These molecules bind to sites on the hemoglobin tetramer distinct from the oxygen-binding heme groups, inducing conformational changes that alter its affinity for oxygen.[1] This allosteric regulation is physiologically crucial, allowing for efficient oxygen uptake in the high pO₂ environment of the lungs and enhanced oxygen release in the lower pO₂ environment of metabolically active tissues.[3]
myo-Inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant small molecule that acts as a potent allosteric effector of hemoglobin.[6][7][8] It functions by entering red blood cells and binding to the same site as the natural allosteric regulator, 2,3-bisphosphoglycerate (2,3-BPG).[6][8] This binding preferentially stabilizes the low-affinity "tense" (T) state of hemoglobin.[6] The consequence of this stabilization is a decrease in hemoglobin's overall affinity for oxygen, which manifests as a rightward shift in the ODC.[7][9] This shift facilitates the release of oxygen from hemoglobin at any given pO₂, thereby increasing oxygen delivery to tissues.[10] This mechanism has positioned ITPP as a promising therapeutic agent for conditions characterized by tissue hypoxia, such as heart failure and certain cancers.[11][12]
The primary metric used to quantify the shift in the ODC is the P50 value, defined as the partial pressure of oxygen at which hemoglobin is 50% saturated.[13][14] A higher P50 value corresponds to a lower oxygen affinity and a rightward shift of the curve.[13][14] The normal P50 value for human adults is approximately 26-27 mmHg under standard physiological conditions.[13][15]
This guide details the principles and protocols for accurately measuring the ODC and determining the P50 value to assess the modulatory effects of ITPP.
Principle of the Assay
The experimental approach involves generating an ODC by systematically varying the partial pressure of oxygen in a sample containing hemoglobin and measuring the corresponding changes in hemoglobin's oxygen saturation. The oxygen saturation is determined spectrophotometrically, leveraging the distinct light absorption spectra of oxyhemoglobin (HbO₂) and deoxyhemoglobin (HHb).[16][17]
By comparing the ODC and the calculated P50 value of a control sample (hemoglobin alone) to a sample treated with ITPP, the allosteric effect of the compound can be precisely quantified. A dose-dependent increase in the P50 value upon ITPP treatment provides a robust measure of its efficacy as an oxygen affinity modulator.
Materials and Reagents
Equipment
-
Oxygen Dissociation Curve Analyzer: An automated system such as a Hemox™ Analyzer (TCS Scientific) is highly recommended.[18][19] This instrument integrates a spectrophotometer, a Clark-type oxygen electrode, and a gas mixing system to automate the generation of the ODC.
-
Alternatively, a manual setup can be assembled consisting of:
-
Spectrophotometer: A dual-wavelength spectrophotometer capable of measuring absorbance at the isosbestic point and a wavelength sensitive to oxygenation state (e.g., 560 nm, 577 nm).[20][21]
-
Tonometer: A specialized glass vessel designed for equilibrating liquid samples with gases.[22][23][24]
-
Clark-type Oxygen Electrode: To measure the partial pressure of oxygen in the sample.[25][26]
-
Gas Cylinders: Certified gas mixtures of pure nitrogen (N₂) and a known oxygen concentration (e.g., 21% O₂ in N₂), equipped with precision regulators.
-
Water Bath/Incubator: To maintain a constant temperature (typically 37°C).
-
pH Meter: For accurate buffer preparation.
-
-
General Laboratory Equipment: Pipettes, centrifuges, vortex mixer, etc.
Reagents
-
myo-Inositol Trispyrophosphate (ITPP): As a hexasodium salt or other stable form.
-
Hemoglobin Source:
-
For in vitro assays: Purified human or animal hemoglobin.
-
For ex vivo assays: Freshly drawn whole blood collected in heparin or EDTA-containing tubes.
-
-
Buffer System: Hemox-Analyzer Buffer (TCS Scientific) or a custom buffer such as HEPES or TES buffer (e.g., 0.1 M, pH 7.4) is critical for maintaining stable pH. The Bohr effect describes the dependence of hemoglobin's oxygen affinity on pH, making pH control essential for accurate measurements.[18]
-
Antifoaming Agent: (e.g., octanol/silicone) for use with the Hemox-Analyzer.
-
Detergent Solution: For cleaning the tonometer and sample chamber.
-
Deionized Water: High-purity, for all solution preparations.
Experimental Protocols
The following protocols provide a detailed workflow for preparing samples and measuring the ODC. Safety precautions, including the use of personal protective equipment, should be observed throughout.
Protocol 1: Preparation of Hemoglobin Samples
Option A: Purified Hemoglobin Solution (for in vitro studies) This method allows for the study of ITPP's direct effect on the hemoglobin molecule without the complexities of the red blood cell membrane and intracellular environment.
-
Reconstitution: If using lyophilized hemoglobin, reconstitute it in the chosen buffer (e.g., 0.1 M HEPES, pH 7.4) to a final concentration of approximately 5 g/dL.
-
Filtration: Filter the hemoglobin solution through a 0.22 µm syringe filter to remove any aggregates.
-
Concentration Measurement: Determine the exact hemoglobin concentration spectrophotometrically.[20]
-
Storage: Use the prepared solution immediately or store it at 4°C for short-term use. For longer-term storage, aliquots can be snap-frozen in liquid nitrogen and stored at -80°C.
Option B: Washed Red Blood Cells / Whole Blood (for ex vivo studies) This method is crucial for compounds like ITPP that need to cross the red blood cell membrane to be effective.[27]
-
Blood Collection: Obtain fresh whole blood in tubes containing an anticoagulant (e.g., heparin).
-
Centrifugation: Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate the plasma, buffy coat, and red blood cells (RBCs).
-
Washing: Carefully aspirate and discard the supernatant plasma and the buffy coat layer. Resuspend the packed RBCs in 3-4 volumes of ice-cold saline (0.9% NaCl) or buffered saline.
-
Repeat: Repeat the centrifugation and washing steps two more times to ensure complete removal of plasma proteins and other cellular components.
-
Final Sample: After the final wash, the packed RBCs can be resuspended in the experimental buffer to a desired hematocrit for analysis, or whole blood can be used directly after gentle mixing.
Protocol 2: Preparation and Incubation with ITPP
-
ITPP Stock Solution: Prepare a concentrated stock solution of ITPP (e.g., 100 mM) in the experimental buffer. Ensure it is fully dissolved.
-
Working Solutions: Prepare serial dilutions of ITPP from the stock solution to create a range of desired final concentrations for testing.
-
Incubation:
-
Add the appropriate volume of the ITPP working solution (or buffer for the vehicle control) to the prepared hemoglobin solution or washed RBC suspension.
-
Incubate the samples at 37°C for a specified period (e.g., 45-60 minutes) to allow for ITPP to enter the red blood cells and bind to hemoglobin.[18][27]
-
Protocol 3: ODC Measurement using an Automated Analyzer (e.g., Hemox-Analyzer)
This protocol is streamlined for efficiency and reproducibility. Always refer to the specific instrument's manual for detailed operating instructions.[19]
-
Instrument Preparation: Calibrate the oxygen electrode and set the system temperature to 37°C.
-
Sample Loading: Pipette the required volume of the incubated sample (e.g., 50 µL) into the measurement cuvette containing the buffer and an antifoaming agent.
-
Oxygenation: The instrument will first equilibrate the sample with a gas mixture containing oxygen (e.g., compressed air) to achieve 100% saturation. The initial absorbance is recorded.
-
Deoxygenation: The instrument then switches the gas flow to pure nitrogen (N₂), which gradually removes dissolved oxygen from the sample.[25]
-
Data Acquisition: During the deoxygenation process, the instrument continuously records the pO₂ via the Clark electrode and the absorbance changes via the spectrophotometer. It automatically calculates the sO₂ at hundreds of pO₂ points.
-
Curve Generation: The software plots sO₂ versus pO₂ to generate the ODC and automatically calculates the P50 value.
-
Replicates: Run each sample (control and different ITPP concentrations) in triplicate to ensure statistical validity.[18]
Data Analysis and Interpretation
The Oxygen Dissociation Curve
The primary output is a plot of sO₂ (%) on the y-axis versus pO₂ (mmHg) on the x-axis. A successful experiment will yield a characteristic sigmoidal curve for both the control and ITPP-treated samples.
Quantifying the ITPP Effect
The key parameter to extract is the P50 value .[13] In the presence of an effective concentration of ITPP, the ODC will be shifted to the right, resulting in a higher P50 value compared to the control. This rightward shift signifies a decrease in hemoglobin's affinity for oxygen, promoting O₂ release.[2][9]
Table 1: Example Data Presentation of ITPP's Effect on P50
| Sample Condition | ITPP Concentration | P50 (mmHg) ± SD | Fold Change in P50 |
| Control (Vehicle) | 0 µM | 26.5 ± 0.4 | 1.00 |
| ITPP Treated | 10 µM | 30.2 ± 0.5 | 1.14 |
| ITPP Treated | 50 µM | 35.8 ± 0.6 | 1.35 |
| ITPP Treated | 250 µM | 41.3 ± 0.7 | 1.56 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations: Workflows and Mechanisms
Diagram 1: Experimental Workflow
Caption: Workflow for ODC measurement with ITPP.
Diagram 2: Mechanism of ITPP Action
Caption: ITPP stabilizes the T-state, shifting the ODC right.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Noisy or Unstable Signal | - Hemolysis (if using whole blood)- Air bubbles in the sample chamber- Incomplete mixing | - Handle blood samples gently to avoid mechanical lysis.- Ensure proper sample loading and de-bubbling.- Ensure the instrument's stirring mechanism is functioning correctly. |
| Inconsistent P50 Values | - Temperature fluctuations- pH drift in the buffer- Inaccurate hemoglobin concentration | - Verify the temperature control of the system is stable at 37°C.- Use a high-quality buffer with sufficient buffering capacity. Check pH before use.- Accurately determine Hb concentration for each sample batch. |
| No Shift with ITPP | - Inactive ITPP compound- Insufficient incubation time- ITPP unable to cross RBC membrane (in ex vivo assay) | - Verify the source and purity of ITPP. Prepare fresh solutions.- Optimize incubation time (e.g., extend to 90 minutes).- Confirm the viability of RBCs; ensure they were not damaged during washing. |
| Curve Does Not Reach 100% or 0% Saturation | - Leak in the gas lines or sample chamber- Incomplete deoxygenation/oxygenation- Presence of methemoglobin | - Check all connections for leaks.- Ensure gas cylinders are not empty and regulators are set correctly.- Use fresh blood samples, as methemoglobin levels increase with storage. |
References
- Benchchem. (n.d.). An In-depth Guide to Myo-Inositol Trispyrophosphate (ITPP) and its Role in Enhancing Tissue Oxygenation.
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. Retrieved from [Link]
-
Luo, J., et al. (2008). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS. Retrieved from [Link]
-
Bucci, E., et al. (2012). Modulation of hemoglobin dynamics by an allosteric effector. PMC - PubMed Central. Retrieved from [Link]
-
Holm, K. A., et al. (1957). Spectrophotometric Determination of Hemoglobin Oxygen Saturation. Scandinavian Journal of Clinical and Laboratory Investigation. Retrieved from [Link]
-
Bucci, E., et al. (2012). Modulation of hemoglobin dynamics by an allosteric effector. PubMed - NIH. Retrieved from [Link]
-
Dr.Oracle. (2025). What does the P50 value measure in relation to hemoglobin?. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Measuring the Oxygen Dissociation Curve with ITPP Treatment.
-
ResearchGate. (2008). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. Retrieved from [Link]
-
Biology Stack Exchange. (2017). How does one experimentally obtain a hemoglobin-oxygen dissociation curve?. Retrieved from [Link]
-
Biology LibreTexts. (2019). 12: Hemoglobin and allosteric effects. Retrieved from [Link]
-
Acutecaretesting.org. (n.d.). What is p50. Retrieved from [Link]
-
PubMed. (2020). Modulation of red blood cell oxygen affinity with a novel allosteric modifier of hemoglobin is additive to the Bohr effect. Retrieved from [Link]
-
PubMed. (2020). The P50 value detected by the oxygenation-dissociation analyser and blood gas analyser. Retrieved from [Link]
-
PubMed. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Retrieved from [Link]
-
Wiley Online Library. (2017). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Retrieved from [Link]
-
Consensus. (2020). The P50 value detected by the oxygenation-dissociation analyser and blood gas analyser. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.6. Determination of the Oxygen Dissociation Curve. Retrieved from [Link]
-
Preprints.org. (2024). Hemoglobin: Unveiling Allosteric Mechanisms for Enhanced Oxygen Transport. Retrieved from [Link]
-
Taylor & Francis Online. (2020). The P50 value detected by the oxygenation-dissociation analyser and blood gas analyser. Retrieved from [Link]
-
Deranged Physiology. (2023). The p50 value of a blood gas sample. Retrieved from [Link]
-
PubMed. (1992). Spectrophotometric measurements of haemoglobin saturation and concentration in skin during the tuberculin reaction in normal human subjects. Retrieved from [Link]
-
PubMed. (1974). Hemoglobin oxygen affinity measurement using biotonometry. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) The P50 value detected by the oxygenation-dissociation analyser and blood gas analyser. Retrieved from [Link]
-
ResearchGate. (n.d.). The allosteric mechanism of Hb. (A) Oxygen equilibrium (or.... Retrieved from [Link]
-
PMC - NIH. (2014). Familial Polycythemia Caused by a Novel Mutation in the Beta Globin Gene: Essential Role of P50 in Evaluation of Familial Polycythemia. Retrieved from [Link]
-
Acutecaretesting.org. (n.d.). Hemoglobin and its measurement. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). Hemoglobin-O2 Affinity (p50) Testing (Oxygen Dissociation, p50, Erythrocytes). Retrieved from [Link]
-
bioRxiv. (2020). Hemoglobin Non-equilibrium Oxygen Dissociation Curve. Retrieved from [Link]
-
PubMed Central. (2021). High-throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagnostic performance of P50 estimated from venous blood gas analysis. Retrieved from [Link]
-
ResearchGate. (1958). Spectrophotometric determination of the oxygen saturation of whole blood. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxygen–hemoglobin dissociation curve. Retrieved from [Link]
-
VCU Scholars Compass. (1971). A Simple Rapid Method for Determining Oxyhemoglobin Affinity: Illustration Using Blood from the Rhesus Monkey. Retrieved from [Link]
-
Journal of Applied Physiology. (1974). Hemoglobin oxygen affinity measurement using biotonometry. Retrieved from [Link]
-
BMG Labtech. (n.d.). Oxygen Dissociation Assay (ODA): spectrophotometric based screening platform for hemoglobin-O2 affinity modifiers. Retrieved from [Link]
-
Truman ChemLab. (n.d.). SIMULATION OF MEASUREMENT OF HEMOGLOBIN IN BLOOD BY SPECTROPHOTOMETRY. Retrieved from [Link]
-
bioRxiv. (2020). Hemoglobin Non-equilibrium Oxygen Dissociation Curve. Retrieved from [Link]
-
LITFL. (n.d.). Oxygen-Haemoglobin Dissociation Curve. Retrieved from [Link]
-
ACS Publications. (1974). A simple method of the determination of hemoglobin oxygen dissociation curves. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Hemoglobin Non-equilibrium Oxygen Dissociation Curve. Retrieved from [Link]
-
PMC. (n.d.). The Various Oximetric Techniques Used for the Evaluation of Blood Oxygenation. Retrieved from [Link]
Sources
- 1. Hemoglobin: Unveiling Allosteric Mechanisms for Enhanced Oxygen Transport_Chemicalbook [chemicalbook.com]
- 2. Oxygen–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]
- 3. litfl.com [litfl.com]
- 4. Modulation of hemoglobin dynamics by an allosteric effector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. docs.btfs.io [docs.btfs.io]
- 10. pnas.org [pnas.org]
- 11. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. What is <em>p</em>50 [acutecaretesting.org]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Hemoglobin and its measurement [acutecaretesting.org]
- 18. Modulation of red blood cell oxygen affinity with a novel allosteric modifier of hemoglobin is additive to the Bohr effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. biorxiv.org [biorxiv.org]
- 21. chemlab.truman.edu [chemlab.truman.edu]
- 22. Hemoglobin oxygen affinity measurement using biotonometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 24. journals.physiology.org [journals.physiology.org]
- 25. biology.stackexchange.com [biology.stackexchange.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Myo-Inositol Trispyrophosphate Hexa-Triethylamine (ITPP-TEA)
Welcome to the technical support center for Myo-Inositol Trispyrophosphate Hexa-Triethylamine (ITPP-TEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this potent allosteric effector of hemoglobin. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the triethylamine salt form of ITPP?
The hexa-triethylamine salt of myo-inositol trispyrophosphate is formulated to enhance the aqueous solubility of the parent ITPP molecule. ITPP, in its free acid form, is a highly polar molecule with poor solubility in many common solvents. The formation of a salt with a weak base like triethylamine can significantly improve its dissolution characteristics in aqueous media, which is crucial for the preparation of solutions for in vitro and in vivo studies.
Q2: I'm observing a precipitate in my ITPP-TEA solution. What are the likely causes?
Precipitation of ITPP-TEA in aqueous solutions can be attributed to several factors:
-
Incorrect pH: The solubility of ITPP is pH-dependent. A significant deviation from a neutral pH can lead to precipitation.
-
Low Temperature: Storing concentrated solutions of ITPP-TEA at low temperatures (e.g., 4°C) can cause the salt to crystallize and precipitate out of solution.
-
High Concentration: Exceeding the solubility limit of ITPP-TEA in a given solvent will inevitably lead to precipitation.
-
Interaction with other solutes: The presence of certain ions or other molecules in your buffer system could potentially interact with ITPP-TEA and reduce its solubility.
Q3: Can I use buffers other than saline or water for my experiments?
While sterile water for injection or saline are the most commonly reported solvents for ITPP, the use of other buffered solutions (e.g., PBS) may be possible. However, it is crucial to first establish the compatibility of the buffer with ITPP-TEA. We recommend preparing a small test batch to ensure that no precipitation occurs over time at the desired concentration and temperature.
Q4: How should I store my ITPP-TEA stock solutions?
For optimal stability, it is recommended to store ITPP-TEA stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes[1]. All solutions should be protected from light[1].
Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to addressing common solubility challenges encountered with ITPP-TEA.
Issue 1: ITPP-TEA powder is not dissolving completely in water or saline.
Causality: Incomplete dissolution is often a result of insufficient pH adjustment, inadequate mixing, or attempting to dissolve the compound at too high a concentration. The triethylamine component of the salt should render the initial solution slightly basic, but the pyrophosphate groups of ITPP are acidic and require neutralization to a physiological pH for optimal solubility.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete dissolution of ITPP-TEA.
Step-by-Step Protocol:
-
Initial Suspension: Add the desired amount of ITPP-TEA powder to your solvent (e.g., sterile water for injection) in a sterile container.
-
Gentle Agitation: Begin gentle agitation using a magnetic stirrer. Avoid vigorous vortexing initially, as this can cause the powder to clump.
-
pH Monitoring and Adjustment: Carefully monitor the pH of the solution. If the powder is not dissolving, it is likely that the pH is not optimal. Slowly add a dilute solution of HCl (e.g., 0.1 M) dropwise while continuously monitoring the pH. The target pH for many in vivo applications is 7.0[2].
-
Sonication: If aggregates persist, sonicate the solution in a water bath for short intervals (1-2 minutes) to aid in breaking up any clumps.
-
Gentle Warming: If necessary, gently warm the solution to approximately 37°C. Do not overheat, as this could potentially lead to hydrolysis of the pyrophosphate bonds.
Issue 2: The ITPP-TEA solution is clear initially but forms a precipitate over time.
Causality: This delayed precipitation is often due to temperature changes or slow equilibration to a non-optimal pH. Storing a near-saturated solution at a lower temperature will decrease its solubility, causing the compound to fall out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation of ITPP-TEA solutions.
Preventative Measures:
-
Confirm Final pH: After dissolution, confirm that the pH of the solution is stable at your target value.
-
Storage at Room Temperature for Short Periods: For experiments to be conducted within a few hours, it may be preferable to store the solution at room temperature to avoid temperature-induced precipitation.
-
Prepare Fresh: Whenever possible, prepare the ITPP-TEA solution fresh on the day of the experiment.
Experimental Protocols
Protocol 1: Preparation of a Sterile ITPP-TEA Solution for In Vivo Injection
Objective: To prepare a sterile, pH-neutral solution of ITPP-TEA at a concentration suitable for intraperitoneal or intravenous injection in animal models.
Materials:
-
Myo-inositol trispyrophosphate hexa-triethylamine (ITPP-TEA) powder
-
Sterile water for injection (WFI) or sterile saline (0.9% NaCl)
-
Sterile, calibrated pH meter or pH strips
-
Sterile 0.1 M Hydrochloric Acid (HCl) solution
-
Sterile 0.1 M Sodium Hydroxide (NaOH) solution (for adjustments if pH overshoots)
-
Sterile magnetic stir bar and stir plate
-
Sterile syringe filters (0.22 µm)
-
Sterile, pyrogen-free vials for storage
Methodology:
-
Aseptic Technique: Perform all steps in a laminar flow hood or sterile environment to maintain sterility.
-
Initial Weighing and Suspension: Accurately weigh the required amount of ITPP-TEA powder and transfer it to a sterile container. Add approximately 80% of the final desired volume of WFI or sterile saline.
-
Dissolution: Place a sterile magnetic stir bar in the container and begin stirring gently.
-
pH Adjustment: Carefully monitor the pH of the solution. The initial pH may be slightly basic due to the triethylamine. Slowly and dropwise, add the sterile 0.1 M HCl solution to adjust the pH to 7.0. If the pH drops below 7.0, use the sterile 0.1 M NaOH to bring it back. Allow the solution to stir for a few minutes between additions to ensure the pH has stabilized.
-
Final Volume: Once the ITPP-TEA is fully dissolved and the pH is stable at 7.0, add the remaining WFI or saline to reach the final desired volume.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial[1]. This step is critical to remove any potential microbial contamination and undissolved microparticulates.
-
Storage: For immediate use, keep the solution at room temperature. For longer-term storage, aliquot into single-use vials and store at -20°C or -80°C, protected from light[1].
Protocol 2: Verifying ITPP-TEA Concentration and Integrity
Objective: To confirm the concentration and assess the stability of a prepared ITPP-TEA solution.
Rationale: Given the potential for hydrolysis of the pyrophosphate bonds, it is good practice, especially during the development of a new experimental protocol, to verify the integrity of the ITPP molecule in solution.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., mass spectrometry) is a robust method for quantifying ITPP and detecting potential degradation products.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the detection and quantification of ITPP in biological matrices and prepared solutions[2][3][4][5].
Data Summary
Table 1: Solubility of Myo-Inositol Trispyrophosphate and its Salts
| Compound/Salt Form | Solvent | Reported Solubility | Notes |
| myo-Inositol | Water | Highly soluble (~143 g/L) | The parent inositol molecule is very water-soluble[6][7]. |
| ITPP (general) | Injectable Water | Soluble with pH adjustment | Requires pH adjustment to ~7.0 for dissolution[2]. |
| ITPP Hexasodium Salt | Sterile Saline | Soluble up to 100-300 mg/mL | Commonly used for in vivo studies[1]. |
| ITPP Hexa-Triethylamine | Water/Aqueous Buffers | Soluble with pH adjustment | The triethylamine salt is intended to improve aqueous solubility over the free acid. |
| ITPP (unspecified form) | N,N-Dimethylformamide | Very soluble | |
| ITPP (unspecified form) | Methanol | Soluble | |
| ITPP (unspecified form) | Glacial Acetic Acid | Sparingly soluble | |
| ITPP (unspecified form) | Chloroform | Very slightly soluble | |
| ITPP (unspecified form) | Water | Practically insoluble | This likely refers to the free acid form without pH adjustment. |
Signaling Pathways and Experimental Workflows
Mechanism of Action: ITPP-Mediated Oxygen Delivery
ITPP functions as an allosteric modulator of hemoglobin. It is membrane-permeant, allowing it to enter red blood cells. Once inside, it binds to hemoglobin and reduces its affinity for oxygen. This shift in the oxygen-hemoglobin dissociation curve facilitates the release of oxygen into tissues, particularly in hypoxic environments.
Caption: Mechanism of ITPP-mediated enhancement of oxygen delivery to tissues.
References
-
Jordan, B. F., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine, 23(2), 1474-1483. [Link]
-
Ho, E. N. M., et al. (2012). Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography–tandem mass spectrometry. Drug Testing and Analysis, 4(1), 43-50. [Link]
-
Guddat, S., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution/high accuracy mass spectrometry for doping control purposes. Drug Testing and Analysis, 6(11-12), 1102-1107. [Link]
-
Oknińska, M., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(3), 2272-2283. [Link]
-
Thevis, M., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution/high accuracy mass spectrometry for doping control purposes. PubMed. [Link]
-
Wikipedia. myo-Inositol trispyrophosphate. [Link]
-
Lin, F., et al. (2017). Preparation, Crystal Structure and Solubility of Triethylamine Salt Monohydrate of Naringenin. Chinese Journal of Applied Chemistry, 34(4), 481-485. [Link]
-
Wikipedia. Triethylamine. [Link]
-
Shekhawat, D., & Pokharkar, V. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(1), 1073. [Link]
- Lide, D. R. (Ed.). (1999). CRC Handbook of Chemistry & Physics (79th ed.). CRC Press.
-
Foe, K., et al. (2016). Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions. PLoS ONE, 11(7), e0159768. [Link]
-
Joseph, S. K., et al. (1988). Hydrolysis of inositol phosphates by plant cell extracts. Biochemical Journal, 256(3), 919-925. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. rmtcnet.com [rmtcnet.com]
- 4. moscow.sci-hub.cat [moscow.sci-hub.cat]
- 5. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: myo-Inositol Trispyrophosphate (ITPP)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for myo-inositol trispyrophosphate (ITPP). This resource is designed to provide in-depth guidance on the stability of ITPP in aqueous solutions and to address common challenges encountered during its experimental use. As a potent, membrane-permeant allosteric effector of hemoglobin, ITPP's ability to enhance oxygen delivery to tissues has made it a valuable tool in research areas such as oncology, cardiovascular disease, and sports medicine.[1] However, its unique chemical structure, featuring high-energy pyrophosphate bonds, necessitates careful handling to ensure experimental success and reproducibility.[2]
This guide is structured to provide not just procedural steps, but also the underlying scientific principles governing the stability and activity of ITPP.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of ITPP.
Q1: What is the recommended solvent for preparing ITPP stock solutions?
For in vivo studies, ITPP hexasodium salt should be dissolved in sterile saline or injectable water.[3][4] The pH of the solution should be adjusted to neutral (pH ~7.0) using a small volume of 0.1 M NaOH to ensure stability and physiological compatibility.[4] For in vitro assays, the choice of buffer will depend on the specific experimental requirements, but a physiologically relevant buffer such as phosphate-buffered saline (PBS) at pH 7.4 is a common starting point.
Q2: How should I store ITPP, both as a solid and in solution?
As a solid, ITPP should be stored at -20°C or -80°C, protected from light and moisture.[5][6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6] For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), -80°C is recommended.[5][6] It is also advisable to store solutions under an inert gas like nitrogen to prevent oxidation.[5][6]
Q3: Is ITPP stable at room temperature?
ITPP is not stable for extended periods at room temperature, especially in aqueous solutions. The pyrophosphate bonds are susceptible to hydrolysis. Therefore, it is crucial to prepare solutions fresh before use and to keep them on ice during experimental procedures whenever possible.
Q4: Can I expect ITPP to be stable in cell culture media?
The stability of ITPP in cell culture media can be influenced by the presence of phosphatases, which can enzymatically degrade the pyrophosphate groups.[7][8][9] The rate of degradation will depend on the cell type and the specific media composition. It is recommended to perform pilot studies to determine the stability of ITPP under your specific experimental conditions if long incubation times are required.
Q5: What are the primary degradation products of ITPP?
The primary degradation of ITPP in aqueous solution occurs through the hydrolysis of its pyrophosphate bonds. This process can be influenced by pH, temperature, and the presence of metal ions or enzymes.[10][11] The hydrolysis of a pyrophosphate bond yields two orthophosphate groups.[12] In the context of ITPP, this would lead to the formation of various inositol phosphates with fewer than three pyrophosphate groups, and ultimately to myo-inositol and inorganic phosphate.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving ITPP, providing potential causes and actionable solutions.
Issue 1: Inconsistent or lower-than-expected biological activity of ITPP.
-
Potential Cause 1: Degradation of ITPP due to improper storage or handling.
-
Potential Cause 2: Incorrect pH of the ITPP solution.
-
Explanation: The stability of pyrophosphate bonds is pH-dependent. Extreme pH values can significantly increase the rate of hydrolysis.[13] For biological experiments, maintaining a physiological pH is crucial for both the stability of ITPP and the health of the cells or organism.
-
Solution:
-
When preparing ITPP solutions, especially for in vivo use, carefully adjust the pH to ~7.0-7.4.[4]
-
Use a calibrated pH meter for accurate measurements.
-
Use minimal volumes of a dilute acid or base (e.g., 0.1 M HCl or NaOH) for pH adjustment to avoid significant changes in the final concentration.
-
-
-
Potential Cause 3: Enzymatic degradation in biological systems.
-
Explanation: Biological samples, such as cell lysates or plasma, contain various phosphatases and pyrophosphatases that can rapidly degrade ITPP.[7][8][9] This is a particular concern in experiments with long incubation times.
-
Solution:
-
If possible, minimize incubation times.
-
For in vitro assays, consider the use of phosphatase inhibitors, ensuring they do not interfere with the primary experimental endpoint.
-
When analyzing ITPP in biological matrices, process samples quickly and at low temperatures to minimize enzymatic activity.
-
-
Issue 2: Poor solubility of ITPP.
-
Potential Cause: Use of an inappropriate solvent or incorrect salt form.
-
Explanation: ITPP is a highly polar molecule and is most soluble in aqueous solutions.[14] The hexasodium salt of ITPP is commonly used for its good water solubility.[5]
-
Solution:
-
Ensure you are using the appropriate salt form of ITPP for your application.
-
For preparing stock solutions, use high-purity water or a suitable buffer.
-
If using organic co-solvents is necessary for a specific application, be aware that this may decrease the solubility of ITPP and should be carefully optimized.
-
-
Issue 3: Difficulty in detecting and quantifying ITPP in biological samples.
-
Potential Cause: Inadequate analytical methodology.
-
Explanation: Due to its high polarity, ITPP is poorly retained on traditional reversed-phase chromatography columns.[14][15] This makes its separation and detection challenging.
-
Solution:
-
Utilize hydrophilic interaction liquid chromatography (HILIC) for the separation of ITPP from complex biological matrices.[14][15][16]
-
Couple HILIC with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection and quantification.[14][15][17]
-
For sample preparation, consider solid-phase extraction (SPE) methods, such as mixed-mode weak anion exchange, to enrich ITPP and remove interfering substances.[14]
-
-
Experimental Protocols
Protocol 1: Preparation of ITPP Solution for In Vivo Administration
This protocol provides a step-by-step guide for preparing ITPP solutions for intraperitoneal (i.p.) injection in mice, based on established methodologies.[3][4]
-
Materials:
-
myo-Inositol trispyrophosphate hexasodium salt
-
Sterile, injectable-grade water or saline
-
0.1 M NaOH solution
-
Sterile microcentrifuge tubes
-
Calibrated pH meter
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of ITPP hexasodium salt in a sterile microcentrifuge tube.
-
Add the required volume of sterile water or saline to achieve the target concentration (e.g., 100-300 mg/mL).[3]
-
Vortex briefly to dissolve the ITPP.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to ~7.0 by adding small aliquots of 0.1 M NaOH. Mix well after each addition and re-measure the pH.
-
Once the desired pH is reached, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
The solution is now ready for administration.
-
Protocol 2: Assessment of ITPP Stability in Aqueous Solution via HPLC
This protocol outlines a general workflow for monitoring the degradation of ITPP over time using HPLC.
-
Materials:
-
ITPP stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Incubator or water bath set to the desired temperature
-
HPLC system equipped with a suitable detector (e.g., UV or mass spectrometer)
-
HILIC column
-
-
Procedure:
-
Prepare a solution of ITPP in the aqueous buffer at a known concentration.
-
At time zero (t=0), immediately inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and peak area for ITPP.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Record the peak area of ITPP at each time point.
-
Plot the percentage of remaining ITPP (relative to the t=0 peak area) against time to determine the degradation rate under the tested conditions.
-
Visualizations
Caption: Simplified pathway of ITPP hydrolysis in aqueous solution.
Caption: Workflow for assessing ITPP stability in aqueous solution.
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| pH Stability | pH 6.5 - 8.0 | Stable | [13] |
| < pH 4 or > pH 10 | Rapid degradation | [13] | |
| Thermal Stability | > 80°C | Decomposition | [13] |
| In Vivo Half-Life (Equine) | 200 mg IV administration | Detected in plasma up to 6 hours | [18] |
| Detected in urine up to 24 hours | [18] | ||
| Analytical Detection Limit | HILIC-MS/MS in human urine | 1 ng/mL (confirmation) | [17] |
References
-
Wikipedia. myo-Inositol trispyrophosphate. [Link]
-
Carreño, C., et al. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. Chembiochem, 11(18), 2543-8. [Link]
-
Laurent, F., et al. (2024). Inositol pyrophosphate catabolism by three families of phosphatases regulates plant growth and development. PLOS Genetics. [Link]
-
Persechini, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS, 106(7), 1926-1931. [Link]
-
ResearchGate. myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. [Link]
-
PubChem. D-myo-inositol (1,4,5)-trisphosphate degradation. [Link]
-
Persechini, A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed. [Link]
-
Leung, D. K., et al. (2012). Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography. Rapid Communications in Mass Spectrometry, 26(10), 1131-1136. [Link]
-
Jordan, B. F., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. International Journal of Cancer, 144(9), 2294-2301. [Link]
-
Gaugler, J., et al. (2022). Using native and synthetic genes to disrupt inositol pyrophosphates and phosphate accumulation in plants. PubMed Central. [Link]
-
Saiardi, A., et al. (2010). Inositol pyrophosphates: structure, enzymology and function. PubMed Central. [Link]
-
Guimarães-Ferreira, L. (2013). Inositol pyrophosphates: between signalling and metabolism. Portland Press. [Link]
-
Görgens, C., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. German Sport University Cologne. [Link]
-
Saint-Martin, H., et al. (1993). The role of hydration in the hydrolysis of pyrophosphate. A Monte Carlo simulation with polarizable-type interaction potentials. PubMed. [Link]
-
Mey, R. A., et al. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. RSC Publishing. [Link]
-
ResearchGate. (PDF) Contribution of water to free energy of hydrolysis of pyrophosphate. [Link]
-
ResearchGate. Elucidating the Molecular Origin of Hydrolysis Energy of Pyrophosphate in Water. [Link]
-
Singh, K., et al. (2018). Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction. Nucleic Acids Research, 46(13), 6775-6786. [Link]
-
ResearchGate. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. [Link]
-
ResearchGate. Theoretically possible degradation pathways from the myo-inositol.... [Link]
-
ResearchGate. Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophilic interaction chromatography-tandem mass spectrometry. [Link]
-
UDSpace - University of Delaware. High-resolution study on degradation and isotope effects of inositol phosphates in soils. [Link]
-
ResearchGate. Biochemical pathway of myo -inositol degradation in C. crescentus.... [Link]
-
Görgens, C., et al. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. PubMed. [Link]
-
Ho, E. N., et al. (2013). Detection of myo-inositol tris pyrophosphate (ITPP) in equine following an administration of ITPP. PubMed. [Link]
-
Le Dévédec, S. E., et al. (2012). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Molecular Medicine, 90(12), 1463-1472. [Link]
-
ResearchGate. Experimental protocol. MI-myocardial infarction; ITPP-myo-inositol trispyrophosphate. [Link]
-
Bevilacqua, A., et al. (2021). Inositols Depletion and Resistance: Principal Mechanisms and Therapeutic Strategies. International Journal of Molecular Sciences, 22(16), 8593. [Link]
-
Smith, J. B., et al. (1985). Temperature and nucleotide dependence of calcium release by myo-inositol 1,4,5-trisphosphate in cultured vascular smooth muscle cells. OSTI.gov. [Link]
-
Chen, L., et al. (2000). The temperature dependence of the inositol monophosphatase Km correlates with accumulation of di-myo-inositol 1,1'-phosphate in Archaeoglobus fulgidus. PubMed. [Link]
Sources
- 1. Myo-inositol Trispyrophosphate (ITPP) Research Compound [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inositol pyrophosphate catabolism by three families of phosphatases regulates plant growth and development | PLOS Genetics [journals.plos.org]
- 8. Using native and synthetic genes to disrupt inositol pyrophosphates and phosphate accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol pyrophosphates: structure, enzymology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The role of hydration in the hydrolysis of pyrophosphate. A Monte Carlo simulation with polarizable-type interaction potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 14. rmtcnet.com [rmtcnet.com]
- 15. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 16. researchgate.net [researchgate.net]
- 17. Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of myo-inositol tris pyrophosphate (ITPP) in equine following an administration of ITPP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to ITPP Hexa-Triethylamine Salt
Welcome to the technical support center for Myo-Inositol Trispyrophosphate (ITPP) Hexa-Triethylamine Salt. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of ITPP in your experiments. Here, we address common questions and troubleshooting scenarios based on established scientific principles and field expertise. Our goal is to provide not just instructions, but a deeper understanding of the "why" behind these recommendations to empower your research.
Frequently Asked Questions (FAQs)
What is the optimal storage condition for ITPP hexa-triethylamine salt?
Proper storage is critical to maintain the stability and efficacy of ITPP hexa-triethylamine salt. The compound is sensitive to temperature, moisture, and light.
For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a tightly sealed container.[1][2] Storing at -80°C can extend the shelf-life for up to 6 months.[1][2] To prevent degradation from moisture and atmospheric contaminants, it is highly recommended to store the compound under an inert gas, such as nitrogen .[1][2] Additionally, the container should be protected from light.[1][2]
Table 1: Recommended Storage Conditions for ITPP Hexa-Triethylamine Salt
| Form | Temperature | Duration | Atmosphere | Light Condition |
| Lyophilized Powder (Long-term) | -80°C | Up to 6 months | Inert gas (Nitrogen) | Protected from light |
| Lyophilized Powder (Short-term) | -20°C | Up to 1 month | Inert gas (Nitrogen) | Protected from light |
| Reconstituted Solution | -80°C | Aliquoted, up to 6 months | Tightly sealed | Protected from light |
| Reconstituted Solution | -20°C | Aliquoted, up to 1 month | Tightly sealed | Protected from light |
Causality: The pyrophosphate bonds in ITPP are susceptible to hydrolysis, and the triethylamine salt form can be hygroscopic. Low temperatures minimize the rate of chemical degradation, while an inert and dry atmosphere prevents moisture absorption and potential oxidative damage.
How should I handle ITPP hexa-triethylamine salt upon receiving it?
Upon receipt, immediately inspect the packaging for any signs of damage. The compound should be a white to off-white powder. Any discoloration or clumping may indicate exposure to moisture or degradation.
Before opening the vial, it is crucial to allow the container to warm to room temperature . This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis. This is especially important for a hygroscopic compound.
What is the best way to reconstitute ITPP hexa-triethylamine salt?
ITPP hexa-triethylamine salt is highly soluble in aqueous solutions.[3] The choice of solvent depends on the intended application.
Protocol for Reconstitution:
-
Warm the Vial: As mentioned, ensure the vial has equilibrated to room temperature before opening.
-
Solvent Selection: For in vivo studies, sterile, injectable water or saline are common choices.[4] For in vitro assays, the appropriate cell culture medium or a buffered solution can be used.
-
Dissolution: Add the desired volume of solvent to the vial. Gently vortex or swirl to dissolve the powder completely.
-
pH Adjustment: It is critical to adjust the pH of the final solution to neutral (pH ~7.0) .[4] This can be achieved using a small volume of 0.1 M NaOH or HCl. ITPP is known to degrade rapidly in acidic (pH < 4) and basic (pH > 10) conditions.
-
Sterilization: If for use in cell culture or in vivo applications, sterilize the solution by passing it through a 0.22 µm filter.[1]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.[1]
Caption: Workflow for the proper reconstitution of ITPP hexa-triethylamine salt.
Troubleshooting Guide
Issue 1: The ITPP powder appears clumped or discolored.
-
Potential Cause: The compound has likely been exposed to moisture, leading to hygroscopic clumping. Discoloration could indicate chemical degradation.
-
Recommendation: It is not advisable to use the compound if significant clumping or discoloration is observed, as its purity and activity may be compromised. Contact the supplier for a replacement. To prevent this, always ensure the vial is tightly sealed and stored in a desiccated environment.
Issue 2: Inconsistent or lower-than-expected experimental results.
-
Potential Causes & Solutions:
-
Improper Storage: Review your storage conditions against the recommendations. Long-term storage at inappropriate temperatures or exposure to moisture and air can lead to gradual degradation.
-
Incorrect pH of Solution: The biological activity of ITPP is pH-dependent. Ensure your final reconstituted solution is at a neutral pH.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial. Each freeze-thaw cycle can contribute to the degradation of the pyrophosphate groups.
-
Degraded Stock Solution: If the stock solution has been stored for an extended period (beyond the recommended 1-6 months), consider preparing a fresh solution.
-
Caption: Troubleshooting inconsistent experimental results with ITPP.
Issue 3: Difficulty dissolving the ITPP powder.
-
Potential Cause: While highly soluble in aqueous solutions, very high concentrations may require more time to dissolve. In rare cases, the product quality may be suboptimal.
-
Recommendation:
-
Ensure the solvent is at room temperature.
-
Continue to gently vortex for a longer period.
-
If solubility issues persist in water or saline, consider using a buffer appropriate for your experimental system, ensuring the final pH is neutral.
-
If the issue is not resolved, contact the manufacturer's technical support.
-
Scientific Integrity & Logic: The "Why" Behind the Protocol
The stringent storage and handling requirements for ITPP hexa-triethylamine salt are rooted in its chemical structure.
-
Hydrolysis of Pyrophosphate Bonds: ITPP contains three pyrophosphate groups. These bonds are energetically unstable and susceptible to hydrolysis, which would cleave them into phosphate groups, rendering the molecule inactive as an allosteric modulator of hemoglobin. This process is accelerated by the presence of water and non-neutral pH.
-
Hygroscopicity of the Triethylamine Salt: Triethylamine salts are known to be hygroscopic, meaning they readily attract and absorb water from the atmosphere. This absorbed water can then directly participate in the hydrolysis of the pyrophosphate bonds.
-
Thermal Instability: Elevated temperatures provide the activation energy needed to overcome the kinetic barrier for degradation reactions. Storing at -20°C or -80°C significantly slows down these processes.
By adhering to the recommended protocols, you create an environment that minimizes these degradation pathways, thus ensuring the integrity and reproducibility of your experimental results.
References
- Myo-Inositol Trispyrophosph
- Wong, A. S. Y., Ho, E. N. M., & Wan, T. S. M. (2012). Detection of myo‐inositol trispyrophosphate in equine urine and plasma by hydrophilic interaction chromatography‐tandem mass spectrometry. Drug Testing and Analysis, 4(5), 355–361.
- myo-Inositol trispyrophosphate hexasodium (ITPP hexasodium). (n.d.). MedChemExpress.
- myo-Inositol trispyrophosphate hexa-triethylamine. (n.d.). MedChemExpress.
- Görgens, C., Guddat, S., Schänzer, W., & Thevis, M. (2014). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution/high-accuracy mass spectrometry for doping control purposes. Drug testing and analysis, 6(11-12), 1102–1107.
- Surface speciation of myo-inositol hexakisphosphate adsorbed on TiO2 nanoparticles and its impact on their colloidal stability in aqueous suspension: A comparative study with orthophosph
- Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. (2014). PubMed.
- Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid. (2014). Sci-Hub.
- Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. (2018). PMC.
- An In-depth Guide to Myo-Inositol Trispyrophosphate (ITPP)
- Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. (n.d.).
- r/ITPP. (2021). Reddit.
- Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. (2023). PubMed Central.
- ITPP: improves my sleep, focus and chronic fatigue, but what is the long term safety? : r/Nootropics. (2019). Reddit.
- Technical Support Center: Understanding the Degradation Pathways of Hexamethylenediamine Phosph
- Decapped products of nonsense-containing mRNA co-purify with... (n.d.).
Sources
common challenges in delivering ITPP to in vivo models
Welcome to the technical support center for the in-vivo application of ITPP (myo-inositol trispyrophosphate). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during pre-clinical studies. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are robust, reproducible, and yield high-quality data.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with ITPP in in-vivo models. The question-and-answer format is designed to provide direct and actionable solutions.
Formulation and Administration
Question: I am observing precipitation in my ITPP solution after preparation. What could be the cause and how can I prevent this?
Answer: Precipitation of ITPP in solution is a common challenge that can significantly impact the accuracy of your dosing and the outcome of your in-vivo study. Several factors can contribute to this issue:
-
pH of the Solution: ITPP's solubility is pH-dependent. It is crucial to adjust the pH of your ITPP solution to neutral (pH 7.0-7.4) to ensure complete dissolution and prevent precipitation. Use a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) for pH adjustment.[1]
-
Solvent Choice: For most in-vivo applications, sterile saline (0.9% NaCl) or injectable water are the recommended solvents.[1] Avoid using buffers that may contain divalent cations (e.g., calcium, magnesium) as they can form insoluble salts with ITPP.
-
Concentration: High concentrations of ITPP can lead to saturation and precipitation, especially if the pH is not optimal. If you require a high dose, consider preparing a more concentrated stock solution and diluting it to the final desired concentration just before administration.
-
Storage: Prepared ITPP solutions should ideally be used fresh. If short-term storage is necessary, store at 2-8°C and visually inspect for any precipitation before use. For longer-term storage, it is advisable to store the lyophilized powder at -20°C and prepare fresh solutions for each experiment.
Question: My animals are showing signs of distress or adverse effects immediately after ITPP injection. What could be the problem?
Answer: Immediate adverse effects post-injection can be alarming and may point to several factors:
-
Injection Rate: For intravenous (IV) administration, a slow injection rate is crucial. Rapid injection of a hypertonic or high-concentration solution can cause osmotic stress on red blood cells and lead to discomfort or more severe reactions.
-
Formulation Issues: The presence of particulates from incomplete dissolution or precipitation can cause emboli, leading to serious adverse events. Always ensure your ITPP solution is clear and free of any visible particles before injection. Filtering the solution through a 0.22 µm sterile filter is a recommended practice.
-
pH of the Injectate: Injecting a solution with a pH that is significantly different from physiological pH (around 7.4) can cause local irritation and pain. Double-check the pH of your final ITPP formulation.
-
Off-Target Effects: While ITPP is generally well-tolerated in preclinical models, high doses may lead to off-target effects.[2] Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Efficacy and Variability
Question: I am not observing the expected increase in tissue oxygenation or therapeutic effect in my tumor model. What are the possible reasons?
Answer: A lack of efficacy can be multifactorial. Here are some key areas to investigate:
-
Dose and Dosing Regimen: The therapeutic effect of ITPP is dose-dependent.[3][4] Ensure you are using a dose that has been shown to be effective in similar models. The dosing schedule (e.g., single dose vs. multiple doses) can also significantly impact the outcome.[5]
-
Tumor Microenvironment: The baseline level of hypoxia in your tumor model is a critical factor. ITPP's primary mechanism is to enhance oxygen delivery to hypoxic tissues. If the tumor is already well-oxygenated, the effect of ITPP may be less pronounced.[6] The vascularization and perfusion of the tumor also play a significant role.[1][5]
-
Variability in Animal Models: Different tumor models and even different animal strains can respond differently to ITPP.[7] It is important to characterize the specific model you are using and to include appropriate controls.
-
Timing of Measurement: The effect of ITPP on tissue oxygenation has a specific time course, often peaking a few hours after administration and then gradually returning to baseline.[1] Ensure your measurements are being taken within this therapeutic window.
-
Method of Oxygen Measurement: The technique used to measure tissue oxygenation is critical. Methods like EPR oximetry and MSOT have their own set of parameters and potential pitfalls.[8][9][10] Ensure your chosen method is properly validated and that you are accounting for potential artifacts.
Question: I am seeing significant variability in the response to ITPP between animals in the same treatment group. How can I reduce this?
Answer: High inter-animal variability can obscure the true effect of your therapeutic agent. Here are some strategies to minimize it:
-
Consistent Animal Husbandry: Ensure all animals are of the same age, sex, and genetic background. House them under identical conditions (diet, light cycle, temperature) to minimize physiological variations.
-
Standardized Procedures: Standardize all experimental procedures, including tumor cell implantation, ITPP administration (route, time of day), and data collection.
-
Accurate Dosing: Ensure accurate and consistent dosing for each animal based on its body weight.
-
Blinding and Randomization: Whenever possible, blind the investigators to the treatment groups to prevent unconscious bias in data collection and analysis. Randomize the animals into treatment and control groups.
-
Increase Sample Size: A larger sample size can help to average out individual variations and increase the statistical power of your study.
Toxicity and Side Effects
Question: I have read that hypercalcemia can be a side effect of ITPP. How should I monitor for and manage this in my animal models?
Answer: Hypercalcemia has been reported as a dose-limiting toxicity in human clinical trials with ITPP. While it may be less common in preclinical models at therapeutic doses, it is a potential side effect to be aware of, especially at higher doses.
-
Monitoring:
-
Clinical Signs: Monitor animals for clinical signs of hypercalcemia, which can include increased urination (polyuria), increased thirst (polydipsia), lethargy, and loss of appetite.[11][12]
-
Blood Chemistry: If you suspect hypercalcemia or are conducting a safety study, collect blood samples to measure serum calcium levels. It is important to measure ionized calcium, as this is the biologically active form.[13]
-
-
Management:
-
Hydration: Ensure animals have free access to water. In cases of mild hypercalcemia, promoting hydration can help with calcium excretion.
-
Dose Reduction: If hypercalcemia is observed, consider reducing the dose of ITPP in subsequent experiments.
-
Veterinary Consultation: For any severe or persistent clinical signs, consult with a veterinarian. They may recommend supportive care, such as intravenous fluids, to manage the condition.[13]
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of ITPP in vivo?
ITPP is an allosteric modulator of hemoglobin. It enters red blood cells and binds to hemoglobin, reducing its affinity for oxygen. This shift in the oxygen-hemoglobin dissociation curve to the right facilitates the release of oxygen from red blood cells into peripheral tissues, particularly in hypoxic environments.[4]
What is the recommended route of administration for ITPP in animal models?
The most common and well-documented route of administration for ITPP in preclinical studies is intraperitoneal (i.p.) injection.[1][4] Oral administration in drinking water has also been reported to be effective.[4] Intravenous (i.v.) administration is also a viable option, but requires careful formulation to avoid precipitation and a slow infusion rate.
What is a typical dose range for ITPP in mice and rats?
Doses in preclinical studies have ranged from 0.5 g/kg to 3 g/kg for intraperitoneal injections in mice.[4] The optimal dose will depend on the specific animal model, the intended therapeutic effect, and the route of administration. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific experimental setup.
How is ITPP metabolized and eliminated from the body?
Studies have shown that ITPP is detectable in plasma for up to 6 hours and in urine for up to 24 hours after administration, suggesting a relatively rapid clearance profile.[14] The exact metabolic pathways and tissue distribution are still areas of active research.
Can ITPP be used in combination with other therapies?
Yes, ITPP has been investigated in combination with other cancer therapies, such as radiation therapy. The rationale is that by alleviating tumor hypoxia, ITPP can sensitize cancer cells to the effects of radiation.[1][5] However, the efficacy of combination therapies can be model-dependent.[5]
Experimental Protocols
Protocol: Preparation and Intraperitoneal Administration of ITPP in Mice
This protocol provides a general guideline for the preparation and administration of ITPP for in-vivo studies in mice.
Materials:
-
myo-Inositol trispyrophosphate (ITPP) powder
-
Sterile, pyrogen-free 0.9% saline solution
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
pH meter or pH strips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required amount of ITPP: Based on the desired dose (e.g., 1 g/kg) and the body weight of the mice, calculate the total amount of ITPP needed.
-
Weigh the ITPP: In a sterile microcentrifuge tube, accurately weigh the calculated amount of ITPP powder.
-
Reconstitution: Add a small volume of sterile saline to the ITPP powder. Vortex thoroughly to create a suspension.
-
pH Adjustment:
-
Measure the pH of the suspension. It will likely be acidic.
-
Carefully add 0.1 M NaOH dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches 7.0-7.4. The ITPP should fully dissolve as the pH approaches neutral.
-
-
Final Volume Adjustment: Once the ITPP is completely dissolved and the pH is stable, add sterile saline to reach the final desired concentration. The final volume should be such that the injection volume per mouse is manageable (typically 100-200 µL for a 25g mouse).
-
Sterile Filtration: Draw the ITPP solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the dosing syringes. This step is critical to remove any potential microbial contamination or undissolved micro-particulates.
-
Administration:
-
Gently restrain the mouse.
-
Administer the ITPP solution via intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen.
-
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions.
Table 1: Example Dosing Calculation for ITPP in Mice
| Parameter | Value |
| Mouse Body Weight | 25 g (0.025 kg) |
| Desired Dose | 1 g/kg (1000 mg/kg) |
| Dose per Mouse | 25 mg |
| Final Concentration | 100 mg/mL |
| Injection Volume | 0.25 mL (250 µL) |
Visualizations
Diagram 1: ITPP's Mechanism of Action
Caption: Workflow of ITPP's mechanism of action in vivo.
Diagram 2: Troubleshooting Workflow for Inconsistent Efficacy
Caption: A logical workflow for troubleshooting inconsistent ITPP efficacy.
References
-
J.C.L. Lelievre, et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine, 23(1), pp.513-523. Available at: [Link]
-
Shin, A. K., Robins, C. E., Chin, R. L., & Pagel, M. D. (2022). Measuring the Effect of ITPP on Tumor Hypoxia with Multispectral Optoacoustic Tomography. OpenWorks @ MD Anderson. Available at: [Link]
-
Le Dret, L., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. PubMed. Available at: [Link]
-
Li, M., et al. (2014). In Vitro Screening Methods To Assess the Potential of In Vivo Precipitation of Injectable Formulations upon Intravenous Administration. Molecular Pharmaceutics, 11(8), pp.2697-2705. Available at: [Link]
-
Gallez, B., et al. (2019). Optimization of ITPP treatment schedule. (A) Various doses of ITPP from... ResearchGate. Available at: [Link]
-
van der Zanden, E., et al. (2021). An Integrated Experimental and Modelling Approach to Characterize the Precipitation Kinetics of Compounds with Poor Aqueous Solubility. Pharmaceutics, 13(11), p.1943. Available at: [Link]
-
Li, M., et al. (2010). In Vitro Methods to Assess Drug Precipitation. Journal of Pharmaceutical Sciences, 99(11), pp.4543-4555. Available at: [Link]
-
Wang, Y., et al. (2023). Pharmacokinetics and Tissue Distribution of Itampolin A following Intragastric and Intravenous Administration in Rats Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(23), p.7811. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), p.eaaw8412. Available at: [Link]
-
Liu, X., et al. (2011). Pharmacokinetics and tissue distribution profile of icariin propylene glycol-liposome intraperitoneal injection in mice. Journal of Pharmacy and Pharmacology, 63(11), pp.1403-1409. Available at: [Link]
-
Stewart, A., et al. (2022). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics, 19(6), pp.2001-2013. Available at: [Link]
-
Li, Y., et al. (2023). In Vivo Tissue Distribution and Pharmacokinetics of FITC-Labelled Hizikia fusiforme Polyphenol–Polysaccharide Complex in Mice. Marine Drugs, 21(11), p.569. Available at: [Link]
-
Krishna, M. C., et al. (2004). In vivo measurement and imaging of tumor oxygenation using coembedded paramagnetic particulates. Magnetic Resonance in Medicine, 51(5), pp.904-912. Available at: [Link]
-
S. K. P. Vergo, et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), p.e0285628. Available at: [Link]
-
Rudolph, J. (2017). webinar recording: resolving the question of on- or off-target toxicity – a case study. SlideShare. Available at: [Link]
-
Kieda, C., et al. (2021). Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. Journal of Cellular and Molecular Medicine, 25(6), pp.2835-2848. Available at: [Link]
-
Krishna, M. C., et al. (2005). In Vivo Imaging of Changes in Tumor Oxygenation During Growth and After Treatment. Cancer Research, 65(18), pp.8436-8443. Available at: [Link]
-
de Brito, T. G. (2023). A Practical Approach to Hypercalcemia. Today's Veterinary Practice. Available at: [Link]
-
Le Dret, L., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(16), pp.9031-9041. Available at: [Link]
-
Wilson, K. S. (2025). Treating paraneoplastic hypercalcemia in dogs and cats. ResearchGate. Available at: [Link]
-
Al-Sbiei, A., et al. (2023). Tissue Distribution, Pharmacokinetics, and Effect of Hematological and Biochemical Parameters of Acute Intravenous Administration of Silver Nanoparticles in Rats. International Journal of Molecular Sciences, 25(1), p.248. Available at: [Link]
-
Li, M., et al. (2014). In Vitro Screening Methods To Assess the Potential of In Vivo Precipitation of Injectable Formulations upon Intravenous Administration. ResearchGate. Available at: [Link]
-
S. K. P. Vergo, et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), p.e0285628. Available at: [Link]
-
L. A. Ciobanu, et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(45), pp.1926-1929. Available at: [Link]
-
Ruiz-Limon, D., et al. (2025). Strategies to Stabilize Cell Penetrating Peptides for In Vivo Applications. ResearchGate. Available at: [Link]
-
WSAVA. (2015). Hypercalcemia - A Logical Approach to Its Investigation and Management. VIN. Available at: [Link]
-
Moghddam, S. M. H., et al. (2019). Optimization of Olive Oil-Based Nanoemulsion Preparation for Intravenous Drug Delivery. Drug Research, 69(5), pp.256-264. Available at: [Link]
-
Li, Y., et al. (2023). Development of In Vitro Potency Methods to Replace In Vivo Tests for Enterovirus 71 Inactivated Vaccine (Human Diploid Cell-Based/Vero Cell-Based). Vaccines, 11(11), p.1691. Available at: [Link]
-
Ma, P., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 8(11), pp.819-828. Available at: [Link]
-
Liu, X. P., et al. (2009). The tissue distribution in mice and pharmacokinetics in rabbits of oxaliplatin liposome. Journal of Drug Targeting, 17(9), pp.717-722. Available at: [Link]
-
Torcasio, M. H., et al. (2020). In Vivo Stability of Therapeutic Proteins. Journal of Pharmaceutical Sciences, 109(1), pp.120-134. Available at: [Link]
-
Guan, F., et al. (2015). Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human urine by hydrophilic interaction liquid chromatography high resolution / high accuracy mass spectrometry for doping control purposes. ResearchGate. Available at: [Link]
-
MSD Veterinary Manual. (n.d.). Hypercalcemia in Dogs and Cats. MSD Veterinary Manual. Available at: [Link]
-
Liau, W. S., et al. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Molecular Medicine, 98(5), pp.625-634. Available at: [Link]
-
Al-Qallaf, B., et al. (2023). Optimizing formulation parameters for the development of carvedilol injectable in situ forming depots. Pharmaceutical Development and Technology, 28(10), pp.925-935. Available at: [Link]
-
Wang, Y., et al. (2021). The P50 value detected by the oxygenation-dissociation analyser and blood gas analyser. Artificial Cells, Nanomedicine, and Biotechnology, 49(1), pp.25-32. Available at: [Link]
-
Gao, Y., et al. (2020). Formulation aspects of intravenous nanosuspensions. Journal of Controlled Release, 327, pp.108-121. Available at: [Link]
-
Vegliante, M. C., et al. (2025). In Vivo Modeling of Tumor Heterogeneity for Immuno-Oncology Studies: Failures, Improvements, and Hopes. ResearchGate. Available at: [Link]
-
ONdrugDelivery. (2025). TRANSFORMING PARENTERAL DELIVERY: KEY CONSIDERATIONS FOR SC AND IM FORMULATION DEVELOPMENT. ONdrugDelivery. Available at: [Link]
-
García-Manzanares, V., et al. (2022). Physicochemical Stability of Hospital Parenteral Nutrition Solutions: Effect of Changes in Composition and Storage Protocol. Pharmaceutics, 14(11), p.2323. Available at: [Link]
-
Queen's University Belfast. (2022). Strategies for improving peptide stability and delivery. Queen's University Belfast Research Portal. Available at: [Link]
Sources
- 1. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openworks.mdanderson.org [openworks.mdanderson.org]
- 9. In vivo measurement and imaging of tumor oxygenation using coembedded paramagnetic particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Imaging of Changes in Tumor Oxygenation During Growth and After Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. Hypercalcemia in Dogs and Cats - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility of Myo-Inositol Trispyrophosphate (ITPP) in Physiological Buffers
Welcome to the technical support center for Myo-Inositol Trispyrophosphate (ITPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for addressing the solubility limitations of ITPP in physiological buffers. As a highly phosphorylated derivative of myo-inositol, ITPP presents unique challenges in solution, particularly in the complex ionic environment of physiological systems. This document will equip you with the foundational knowledge and practical protocols to ensure the successful preparation and application of ITPP in your experiments.
Understanding the Challenge: The Physicochemical Nature of ITPP
Myo-inositol trispyrophosphate (ITPP) is a polyanionic molecule, typically used as a hexasodium salt, which is highly soluble in water.[1][2] However, its solubility can be significantly impacted by the composition of the buffer, especially in the presence of divalent cations and at varying pH levels. The pyrophosphate moieties of ITPP can chelate metal ions, leading to precipitation, which can compromise experimental results.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my ITPP precipitating when I add it to my physiological buffer (e.g., PBS, cell culture media)?
A1: Precipitation of ITPP in physiological buffers is most commonly due to the presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[4] ITPP, as a pyrophosphate, can form insoluble complexes with these ions.[5] Many standard physiological buffers and cell culture media are supplemented with calcium and magnesium, which are essential for cellular function but problematic for ITPP solubility.
Q2: What is the optimal pH for dissolving ITPP?
A2: The solubility of inositol phosphates can be pH-dependent.[6] While ITPP is stable over a wide pH range, its charge state and interaction with other ions can change with pH.[1] For most applications, it is recommended to prepare ITPP solutions at a neutral pH (around 7.0-7.4) to mimic physiological conditions. In some protocols for in vivo use, the pH of the ITPP solution is adjusted to 7.0 using sodium hydroxide (NaOH).
Q3: Can ITPP aggregate in solution?
A3: While specific studies on ITPP aggregation are limited, peptides and other molecules with the potential for self-association can aggregate under certain conditions, influenced by factors like pH and temperature.[7][8] Given ITPP's complex structure, there is a potential for aggregation, especially at high concentrations. It is crucial to visually inspect your ITPP solutions for any signs of turbidity or particulate matter.
Q4: What is the difference between the sodium salt and other salt forms of ITPP?
A4: The most commonly used form of ITPP is the hexasodium salt.[9][10] Other salt forms, such as the triethylamine salt, may be encountered during synthesis and purification. The choice of salt form can influence solubility and other physicochemical properties.[11] For most biological applications, the sodium salt is preferred due to its high water solubility and physiological compatibility.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues with ITPP.
Issue 1: Immediate Precipitation Upon Addition to Buffer
-
Likely Cause: Presence of divalent cations (Ca²⁺, Mg²⁺) in the buffer.
-
Troubleshooting Steps:
-
Buffer Selection: Whenever possible, use a physiological buffer that is free of calcium and magnesium. For example, use Ca²⁺ and Mg²⁺-free Phosphate-Buffered Saline (PBS).[12]
-
Sequential Addition: If your experimental design requires the presence of divalent cations, prepare your final solution by adding the ITPP solution to the Ca²⁺/Mg²⁺-containing buffer last, and do so slowly while vortexing.
-
Use of Chelating Agents: In some specific applications, a small amount of a chelating agent like EDTA could be considered to sequester divalent cations, but this must be carefully evaluated for its impact on your experimental system.
-
Issue 2: Cloudiness or Precipitate Formation Over Time
-
Likely Cause: Slow precipitation of ITPP salts or potential aggregation.
-
Troubleshooting Steps:
-
Temperature: Prepare and store ITPP solutions at the recommended temperature. For stock solutions, storage at -20°C or -80°C is often advised.[10] Avoid repeated freeze-thaw cycles.
-
Concentration: Do not exceed the recommended working concentration of ITPP in your final experimental buffer. It's better to prepare a more concentrated stock solution in a compatible solvent (like water or saline) and then dilute it to the final concentration in your experimental buffer just before use.
-
Filtration: After dissolution, filter the ITPP solution through a 0.22 µm syringe filter to remove any micro-precipitates.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated ITPP Stock Solution
This protocol describes the preparation of a high-concentration ITPP stock solution that can be used for subsequent dilutions into various experimental buffers.
Materials:
-
Myo-inositol trispyrophosphate, hexasodium salt
-
Nuclease-free water or 0.9% sterile saline
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of ITPP hexasodium salt in a sterile conical tube.
-
Add the appropriate volume of nuclease-free water or 0.9% sterile saline to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously until the ITPP is completely dissolved. The dissolution may be slightly exothermic.
-
Visually inspect the solution for any undissolved particles. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Sterilize the ITPP stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparing ITPP Working Solutions in Physiological Buffers
This protocol provides a step-by-step guide for diluting the ITPP stock solution into a physiological buffer, minimizing the risk of precipitation.
Workflow Diagram:
Caption: Workflow for preparing ITPP working solutions.
Procedure:
-
Thaw an aliquot of the concentrated ITPP stock solution at room temperature.
-
Warm your desired physiological buffer to the experimental temperature (e.g., 37°C for cell culture).
-
While gently vortexing the buffer, slowly add the required volume of the ITPP stock solution to achieve the final desired concentration.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or turbidity. If the solution is not clear, it should not be used.
-
Use the freshly prepared ITPP working solution immediately for your experiment.
Data Presentation
Table 1: ITPP Solubility in Common Solvents
| Solvent | Solubility | Notes |
| Water | Highly soluble[1] | Recommended for preparing high-concentration stock solutions. |
| 0.9% Saline | Soluble[9] | Commonly used as a vehicle for in vivo administration. |
| PBS (Ca²⁺/Mg²⁺-free) | Soluble | Recommended for in vitro assays to avoid precipitation. |
| PBS (with Ca²⁺/Mg²⁺) | Risk of Precipitation[4] | Use with caution; prepare fresh and add ITPP last. |
| Cell Culture Media (e.g., DMEM) | High Risk of Precipitation | Contains divalent cations; follow Protocol 2 carefully. |
| DMSO | Poorly Soluble | ITPP is a polar molecule and generally not soluble in organic solvents.[13] |
Diagram of ITPP Interaction with Divalent Cations:
Caption: ITPP chelation of divalent cations leading to precipitation.
References
- Cheng, P. T., & Pritzker, K. P. (1983). The effect of calcium and magnesium ions on calcium pyrophosphate crystal formation in aqueous solutions.
-
IAPP aggregation and cellular toxicity are inhibited by 1,2,3,4,6-penta-O-galloyl-β-D-glucose. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Using molecular dynamics to explore natural product inhibitors against IAPP(20-29) aggregation. (2020). ACS Publications. Retrieved from [Link]
-
Inhibition of IAPP Aggregation and Toxicity by Natural Products and Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Tetrasodium Pyrophosphate. (n.d.). PubChem. Retrieved from [Link]
-
Effect of Magnesium as Substitute Material in Enzyme-Mediated Calcite Precipitation for Soil-Improvement Technique. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. (2022). PubMed. Retrieved from [Link]
-
Buy Pure Sodium Pyrophosphate at Affordable Price, Properties & Uses. (n.d.). Pari Chemicals. Retrieved from [Link]
-
The effect of calcium and magnesium ions on calcium pyrophosphate crystal formation in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]
-
What are the chances of precipitation in column while using buffers as mobile phase? (2012). ResearchGate. Retrieved from [Link]
-
Effect of extracellular pH on the myo-inositol transporter SMIT expressed in Xenopus oocytes. (n.d.). PubMed. Retrieved from [Link]
-
SODIUM PYROPHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Detection of myo-inositol trispyrophosphate in equine urine and plasma by hydrophillic interaction chromatography. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Preparation of pure lower-order myo-Inositol phosphates on laboratory scale for physiological and enzymatic studies. (2021). PubMed. Retrieved from [Link]
-
Effect of Magnesium as Substitute Material in Enzyme-Mediated Calcite Precipitation for Soil-Improvement Technique. (2016). Frontiers in Microbiology. Retrieved from [Link]
-
Growth stimulatory precipitates of Ca2+ and pyrophosphate. (n.d.). PubMed. Retrieved from [Link]
-
Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Carbonate and magnesium interactive effect on calcium phosphate precipitation. (2008). PubMed. Retrieved from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Towards Improved Bioavailability of Cereal Inositol Phosphates, Myo-Inositol and Phenolic Acids. (n.d.). MDPI. Retrieved from [Link]
-
Preparation of pure lower-order myo-Inositol phosphates on laboratory scale for physiological and enzymatic studies. (n.d.). ResearchGate. Retrieved from [Link]
-
How to avoid buffer precipitation in saline culture media ? (2022). ResearchGate. Retrieved from [Link]
-
myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. (2010). PubMed. Retrieved from [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? (2010). PharmaTech. Retrieved from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. Retrieved from [Link]
-
How do you dissolve chemicals in the culture medium? (2022). ResearchGate. Retrieved from [Link]
-
Phosphate-buffered saline. (n.d.). Wikipedia. Retrieved from [Link]
-
myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. (n.d.). ResearchGate. Retrieved from [Link]
-
Inositol pentakisphosphate isomers bind PH domains with varying specificity and inhibit phosphoinositide interactions. (n.d.). PubMed Central. Retrieved from [Link]
-
Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. (2009). PubMed. Retrieved from [Link]
-
Influence of pH on the Cytotoxic Activity of Inositol Hexakisphosphate (IP6) in Prostate Cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How to Split Suspension Cell Lines: Step-By-Step Demonstration | CST Tech Tips. (2023). YouTube. Retrieved from [Link]
-
How to subculture (passage) primary cells. (2012). YouTube. Retrieved from [Link]
-
Cell Culture Video: Step-by-Step Guide to Passaging Cells. (2018). YouTube. Retrieved from [Link]
Sources
- 1. Myo-inositol Trispyrophosphate (ITPP) Research Compound [benchchem.com]
- 2. myo-Inositol trispyrophosphate hexasodium (ITPP hexasodium) | Others 12 | 23103-35-7 | Invivochem [invivochem.com]
- 3. A Brief Discussion on the Physical and Chemical Properties and Applications of Sodium Pyrophosphate [jzjkyhg.com]
- 4. The effect of calcium and magnesium ions on calcium pyrophosphate crystal formation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth stimulatory precipitates of Ca2+ and pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH on the Cytotoxic Activity of Inositol Hexakisphosphate (IP6) in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using molecular dynamics to explore natural product inhibitors against IAPP(20-29) aggregation - American Chemical Society [acs.digitellinc.com]
- 8. Inhibition of IAPP Aggregation and Toxicity by Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 13. rmtcnet.com [rmtcnet.com]
Validation & Comparative
A Comparative Guide to ITPP and Myo-Inositol Hexakisphosphate (IP6) as Hemoglobin Allosteric Effectors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Tissue Oxygenation
Adequate oxygen supply is fundamental to cellular respiration and physiological function. In a host of pathologies, including heart failure, solid tumors, and ischemic diseases, tissue hypoxia is a central driver of disease progression and a formidable barrier to therapeutic efficacy.[1] The modulation of hemoglobin's oxygen-binding affinity presents a compelling strategy to enhance oxygen delivery to hypoxic tissues. This guide provides an in-depth comparison of two inositol phosphate compounds, myo-inositol trispyrophosphate (ITPP) and myo-inositol hexakisphosphate (IP6), which are both potent allosteric effectors of hemoglobin. While they share a common molecular target, their structural differences, particularly concerning cell membrane permeability, lead to vastly different pharmacological profiles and therapeutic applications.
Core Mechanism: Allosteric Regulation of Hemoglobin
Both ITPP and IP6 exert their effects by binding to the allosteric site on the hemoglobin (Hb) tetramer, the same pocket that naturally binds 2,3-bisphosphoglycerate (2,3-BPG). This binding event preferentially stabilizes the low-affinity T-state (tense) conformation of hemoglobin over the high-affinity R-state (relaxed). The consequence of T-state stabilization is a rightward shift in the hemoglobin-oxygen dissociation curve. This shift lowers hemoglobin's affinity for oxygen, meaning that for any given partial pressure of oxygen (pO₂), more oxygen is released from red blood cells (RBCs) into the surrounding tissues.[1][2] This mechanism is particularly effective in hypoxic environments where the pO₂ is already low, facilitating targeted oxygen off-loading where it is most needed.[3][4]
Caption: Mechanism of ITPP/IP6-mediated oxygen delivery.
Head-to-Head Efficacy Comparison: The Decisive Role of Membrane Permeability
A direct comparison of ITPP and IP6 reveals that their efficacy in vivo is dictated almost entirely by one critical physicochemical property: the ability to cross the red blood cell membrane.
| Feature | myo-Inositol Trispyrophosphate (ITPP) | myo-Inositol Hexakisphosphate (IP6) |
| Synonyms | OXY111A | Phytic Acid |
| Chemical Nature | Synthetic pyrophosphate derivative of phytic acid[5] | Naturally occurring polyphosphorylated carbohydrate[6][7] |
| RBC Membrane Permeability | Permeant. Can cross the RBC membrane to act on hemoglobin.[1][5][8][9] | Impermeant. Cannot cross the RBC membrane due to its high negative charge.[9] |
| Primary In Vivo Mechanism | Allosteric modulation of hemoglobin, enhancing O₂ release.[8][10][11] | Anti-cancer, antioxidant, and immunomodulatory effects.[6][7][12] |
| Therapeutic Focus | Conditions of tissue hypoxia (heart failure, cancer, ischemic disease).[1][3][4] | Cancer prevention/treatment, metabolic disorders.[6][13][14] |
Myo-Inositol Trispyrophosphate (ITPP): A Systemic Oxygen Delivery Enhancer
ITPP is a synthetic molecule specifically designed to be membrane-permeant.[5][8] This property allows it to be administered systemically (e.g., intraperitoneally, orally, or intravenously) and subsequently enter circulating red blood cells to exert its allosteric effect on hemoglobin.[8][9][15] This direct, pharmacological action translates into robust and measurable physiological effects.
Preclinical studies have consistently demonstrated ITPP's ability to:
-
Decrease Hemoglobin-Oxygen Affinity: ITPP administration in mice causes a significant, dose-dependent increase in p50 (the pO₂ at which Hb is 50% saturated), indicating a rightward shift of the oxygen dissociation curve.[8][15]
-
Enhance Exercise Capacity: In both healthy mice and mouse models of severe heart failure, ITPP treatment leads to a dramatic increase in maximal exercise capacity, a direct functional consequence of improved oxygen delivery to muscles.[8][15]
-
Reduce Tissue Hypoxia: ITPP has been shown to decrease the expression of hypoxia-inducible factor-1α (HIF-1α) in the myocardium, providing molecular evidence of increased tissue oxygen availability.[8][10][11] In tumor models, it effectively re-oxygenates hypoxic tumor microenvironments.[16][17]
The success of these preclinical models has propelled ITPP into human clinical trials for treating various cancers and chronic heart failure, underscoring its potential as a first-in-class hypoxia-alleviating therapeutic.[4][18][19][20]
Myo-Inositol Hexakisphosphate (IP6): A Potent Effector Limited by Biology
IP6, also known as phytic acid, is a powerful allosteric effector of hemoglobin in vitro.[21] It binds to hemoglobin with high affinity and can induce significant rightward shifts in the oxygen dissociation curve.[22][23] However, its therapeutic application as a systemic hemoglobin modulator is severely constrained by its inability to cross the red blood cell membrane.[9] At physiological pH, IP6 carries a strong negative charge, which prevents its passive diffusion or active transport into erythrocytes.
Therefore, the vast body of in vivo research on systemically administered IP6 is not focused on hemoglobin modulation but on its other biological activities, such as:
-
Anti-Cancer Properties: IP6 has been extensively studied for its ability to inhibit cancer cell growth, induce apoptosis, and enhance the effects of chemotherapy.[6][12][24][25][26]
-
Antioxidant and Anti-inflammatory Effects: It can chelate metal ions and scavenge free radicals.[6][27]
-
Immune Modulation: IP6 has been shown to augment the activity of natural killer (NK) cells.[12][25]
The only context in which IP6 has been used to modulate oxygen delivery in vivo involves the ex vivo loading of erythrocytes. In this process, red blood cells are removed, treated with a method like electroporation to make their membranes temporarily permeable to IP6, and then transfused back into the subject.[28] While effective, this is a complex cell therapy procedure, not a conventional pharmacological intervention. A study directly comparing oral administration of ITPP and IP6 in mice found that ITPP increased Hb p50 by approximately 16%, while IP6 had no effect, confirming its lack of permeability.[9]
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data from a seminal study on ITPP's in vivo efficacy in mice.
| Parameter | Control | ITPP (1 g/kg, i.p.) | ITPP (2 g/kg, i.p.) | Source |
| Hb p50 (torr) | 37.3 ± 1.5 | 45.5 (≈22% increase) | 51.1 (≈37% increase) | [8] |
| Maximal Exercise Capacity (% increase) | Baseline | 40 ± 11% | 57 ± 13% | [8][15] |
| Maximal Exercise in Heart Failure Model (% increase) | Baseline | 49 ± 14% | 63 ± 7% | [8][15] |
Experimental Protocols: A Guide to Efficacy Evaluation
Protocol 1: Measurement of Hemoglobin-Oxygen Dissociation Curve (P50 Determination)
This protocol is fundamental for assessing the direct effect of an allosteric modulator on hemoglobin's oxygen affinity.
Objective: To determine the p50 of whole blood samples treated with ITPP or IP6.
Methodology:
-
Blood Collection: Obtain fresh whole blood samples (e.g., from mice or human volunteers) using an anticoagulant such as heparin.
-
Incubation: Aliquot the blood into separate tubes. Add the test compound (ITPP or vehicle control) at desired final concentrations. For IP6, this would typically be done with isolated hemoglobin or RBC ghosts, as it won't enter intact cells. Incubate the samples at 37°C for a set period (e.g., 1 hour) to allow for compound uptake and binding.[29]
-
Analysis: Use a dedicated instrument like a Hemox-Analyzer or a similar system employing a Clark oxygen electrode.[29]
-
Deoxygenation: The instrument slowly deoxygenates the sample by bubbling nitrogen gas through it while continuously measuring the pO₂ and the corresponding hemoglobin oxygen saturation (SO₂).
-
Oxygenation: Subsequently, the sample is re-oxygenated with air to generate a complete dissociation-association curve.
-
Data Processing: The instrument's software plots SO₂ versus pO₂, generating the oxygen-hemoglobin dissociation curve. The p50 value is calculated as the pO₂ at which the SO₂ is exactly 50%.
-
Comparison: Compare the p50 values of the treated groups to the control group. A significant increase in p50 indicates a rightward shift and reduced oxygen affinity.
Caption: Experimental workflow for p50 determination.
Protocol 2: In Vivo Efficacy - Exercise Capacity in Mice
This workflow assesses the functional consequence of enhanced oxygen delivery.
Objective: To measure the effect of ITPP administration on maximal exercise capacity in mice.
Methodology:
-
Acclimatization: Acclimate mice to a rodent treadmill for several days, including short running sessions, to reduce stress and obtain stable baseline performance.
-
Baseline Test: Conduct a baseline maximal exercise test. Place the mouse on the treadmill at a set speed and incline. Increase the speed incrementally until the mouse reaches exhaustion, defined as the inability to remain on the treadmill belt despite encouragement. Record the total run time and distance.
-
Compound Administration: Administer ITPP or a vehicle control via the chosen route (e.g., intraperitoneal injection or oral gavage).[8][15]
-
Post-Treatment Test: At a predetermined time point after administration (e.g., 24 hours, when ITPP's effect is known to be robust), repeat the maximal exercise test using the identical protocol as the baseline test.[8]
-
Data Analysis: For each mouse, calculate the percentage change in exercise capacity (run time or distance) from baseline to the post-treatment test.
-
Statistical Comparison: Use appropriate statistical tests (e.g., a paired t-test within groups and an unpaired t-test between groups) to determine if the change in exercise capacity in the ITPP-treated group is significantly greater than in the control group.
Sources
- 1. benchchem.com [benchchem.com]
- 2. docs.btfs.io [docs.btfs.io]
- 3. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 4. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 6. Cellular and Molecular Activities of IP6 in Disease Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inositol Hexaphosphate (IP6) and Colon Cancer: From Concepts and First Experiments to Clinical Application | MDPI [mdpi.com]
- 13. mskcc.org [mskcc.org]
- 14. mdpi.com [mdpi.com]
- 15. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 17. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]
- 19. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. Equilibrium aspects of the binding of myo-inositol hexakisphosphate to human hemoglobin as studied by 31P NMR and pH-stat techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interaction of inositol hexakisphosphate with liganded ferrous human hemoglobin. Direct evidence for two functionally operative binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The allosteric effect of inositol hexasulfate on oxygen binding by hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy of IP6 + inositol in the treatment of breast cancer patients receiving chemotherapy: prospective, randomized, pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inositol Hexaphosphate — Learn to Beat Cancer [learntobeatcancer.org]
- 26. iomcworld.org [iomcworld.org]
- 27. mdpi.com [mdpi.com]
- 28. Long-term physiological effects of enhanced O2 release by inositol hexaphosphate-loaded erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Modulation of red blood cell oxygen affinity with a novel allosteric modifier of hemoglobin is additive to the Bohr effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of ITPP's Effect on Tissue Oxygenation with pO2 Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that holds significant promise for enhancing tissue oxygen delivery. By binding to hemoglobin, ITPP reduces its oxygen affinity, facilitating the release of oxygen into hypoxic tissues. This guide provides a comprehensive overview of ITPP's mechanism, details the gold-standard methodology for validating its efficacy using partial pressure of oxygen (pO2) probes, presents a comparative analysis with alternative oxygenation strategies, and offers detailed experimental protocols for researchers.
Introduction: The Challenge of Tissue Hypoxia
Adequate oxygen supply is fundamental to cellular metabolism and physiological function. A multitude of pathological conditions, including cancer, heart failure, and ischemic diseases, are characterized by tissue hypoxia, which exacerbates disease progression and hinders therapeutic efficacy.[1] Myo-inositol trispyrophosphate (ITPP) has emerged as a promising therapeutic agent designed to counteract hypoxia.[1][2] Unlike its precursor, phytic acid, ITPP can cross the red blood cell (RBC) membrane and, once inside, acts as an allosteric modulator of hemoglobin to promote oxygen release into peripheral tissues.[1] Direct, quantitative measurement of tissue oxygen tension (pO2) is therefore critical to validating the physiological impact of ITPP and similar compounds.
Mechanism of Action: ITPP's Allosteric Modulation of Hemoglobin
ITPP's primary mechanism is the allosteric regulation of hemoglobin (Hb). It selectively enters red blood cells, a process thought to be mediated by the band 3 anion transporter.[1][2] Inside the erythrocyte, ITPP binds to the same site as 2,3-bisphosphoglycerate (2,3-BPG), the natural allosteric effector of hemoglobin.[1] This binding event stabilizes the low-affinity T-state (tense state) of hemoglobin. The consequence is a rightward shift in the hemoglobin-oxygen dissociation curve, signifying that for any given partial pressure of oxygen, more O2 is released from hemoglobin.[1][3][4] This enhanced oxygen offloading at the tissue level directly counteracts hypoxia.[2][5] This increased oxygen availability can also lead to the downstream suppression of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia.[4][5][6]
Validation Methodology: Direct pO2 Measurement
To empirically validate the effect of an oxygen-modulating compound like ITPP, direct measurement of the partial pressure of oxygen in the target tissue is the gold standard. While systemic measures like the p50 value (the pO2 at which hemoglobin is 50% saturated) provide crucial information about hemoglobin's oxygen affinity, they do not directly quantify the end-result of enhanced oxygen delivery to the interstitial space.[4][7]
3.1. The Clark-Type pO2 Probe
The Clark-type electrode is an electrochemical sensor that measures oxygen partial pressure in a liquid or tissue.[8][9] It consists of a platinum cathode and a silver anode immersed in an electrolyte, separated from the measurement environment by an oxygen-permeable membrane.[8][10] Oxygen diffuses across the membrane and is reduced at the cathode, generating a current that is directly proportional to the oxygen concentration.[10] This technology, and its modern iterations like fiber-optic probes and Electron Paramagnetic Resonance (EPR) oximetry, allows for real-time, quantitative monitoring of tissue pO2 in vivo.[11][12][13][14][15]
3.2. Causality in Experimental Design
A robust experimental design is crucial for establishing a causal link between ITPP administration and increased tissue oxygenation. Key considerations include:
-
Acclimatization: Animals must be properly acclimatized to the experimental setup to minimize stress-induced physiological changes that could affect baseline pO2 readings.
-
Probe Placement: The probe must be carefully inserted into the target tissue (e.g., tumor, muscle) to the desired depth. The location must be consistent across all subjects in a study group.
-
Baseline Measurement: A stable baseline pO2 reading must be established before the administration of ITPP or a vehicle control. This serves as the internal control for each subject.
-
Control Group: A vehicle-only control group is essential to account for any effects of the injection or experimental procedure itself.
-
Continuous Monitoring: pO2 should be monitored continuously after administration to capture the dynamics of the oxygenation effect, including the time to maximum effect and the duration of the response.[11]
Experimental Protocol: In Vivo Tissue pO2 Measurement in a Murine Tumor Model
This protocol provides a step-by-step guide for validating ITPP's effect on tumor oxygenation using a Clark-type pO2 probe.
4.1. Materials
-
Myo-inositol trispyrophosphate (ITPP)
-
Sterile saline (vehicle)
-
Tumor-bearing mice (e.g., 4T1 breast carcinoma or B16 melanoma models)[12][13]
-
Anesthesia (e.g., isoflurane)
-
Clark-type pO2 microelectrode system (e.g., Unisense, Oxford Optronix)
-
Micromanipulator for probe placement
-
Heating pad to maintain animal body temperature (37°C)
4.2. Procedure
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the animal on a heating pad to maintain normothermia.
-
Probe Calibration: Calibrate the pO2 probe according to the manufacturer's instructions using a zero-oxygen solution (e.g., sodium sulfite) and room air (20.9% O2).
-
Probe Insertion: Make a small incision in the skin overlying the tumor. Using a micromanipulator, carefully insert the pO2 probe into the tumor tissue to a consistent depth (e.g., 2-3 mm).
-
Baseline Stabilization: Allow the pO2 reading to stabilize for at least 15-20 minutes to establish a consistent baseline measurement.
-
ITPP Administration: Administer ITPP via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose (e.g., 2 g/kg).[11] For the control group, administer an equivalent volume of sterile saline.
-
Data Acquisition: Continuously record the tissue pO2 for a predefined period (e.g., 2-4 hours) to observe the full dynamic range of the oxygenation response.[11]
-
Data Analysis: Calculate the change in pO2 from baseline for both the ITPP-treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed differences.
Comparative Data and Alternative Strategies
The efficacy of ITPP in increasing tissue oxygenation has been quantified in several preclinical models. The data consistently show a significant, dose-dependent increase in tissue pO2 following administration.
5.1. Quantitative Effects of ITPP on Tumor Oxygenation
| Tumor Model | ITPP Dose Protocol | Change in pO2 (mm Hg) | Time to Max. Effect | Reference |
| 9L-glioma | 2 g/kg (single dose) | 83.6% increase | 2 hours | [11] |
| FSaII fibrosarcoma | 2 g/kg (single dose) | 29.6% increase | 2 hours | [11] |
| 4T1 breast carcinoma | 3-dose protocol | Increase to 27.7 ± 9.9 | After 2nd dose | [12] |
| B16 melanoma | 6-dose protocol | Increase to 14.6 ± 9.5 | After 5th dose | [13] |
5.2. Comparison with Alternative Oxygenation Methods
While ITPP represents a systemic, pharmacological approach, other methods exist to increase tissue oxygenation, each with distinct mechanisms and limitations.
| Method | Mechanism of Action | Advantages | Disadvantages |
| ITPP | Allosteric modulator of Hb; increases O2 release from RBCs.[1][3] | Systemic effect, targets hypoxic tissues, potential for sustained action.[12] | Pharmacokinetic/pharmacodynamic variability, requires parenteral administration. |
| Hyperbaric Oxygen (HBO) Therapy | Increases dissolved oxygen in plasma by exposing the body to 100% O2 at elevated pressure.[16] | High pO2 levels achievable, established clinical use for certain conditions.[16][17] | Requires specialized chambers, potential for oxygen toxicity, intermittent treatment.[16] |
| Topical Oxygen Therapy | Direct application of oxygen to a wound surface.[17][18] | Non-invasive, localized treatment for superficial wounds.[17] | Limited tissue penetration depth, not suitable for systemic hypoxia.[18] |
| Hemoglobin-Based Oxygen Carriers (HBOCs) | Acellular hemoglobin solutions designed to transport oxygen.[19] | Small size allows perfusion of constricted microvasculature.[19] | Short half-life, potential for significant side effects (e.g., vasoconstriction, hypertension).[19] |
ITPP's unique advantage lies in its ability to leverage the body's own oxygen transport system (RBCs) to more effectively offload oxygen where it is needed most, without altering atmospheric pressure or introducing exogenous hemoglobin.
Conclusion
The validation of myo-inositol trispyrophosphate's effect on tissue oxygenation relies on rigorous, direct measurement using techniques such as pO2 probes. Preclinical data strongly support ITPP's mechanism of action, demonstrating its ability to significantly increase oxygen partial pressure in hypoxic tissues, particularly in tumor models.[11][12][13] Compared to other oxygenation strategies, ITPP offers a unique systemic approach that enhances the physiological process of oxygen delivery. For researchers in oncology and cardiovascular disease, the methodologies described herein provide a robust framework for evaluating ITPP and other novel oxygen therapeutics, ensuring that claims of enhanced tissue oxygenation are supported by direct, quantitative evidence.
References
-
ResearchGate. (2025). myo‐Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane | Request PDF. [Link]
-
BTFS. (n.d.). How ITPP Works: Scientific Breakdown of Its Oxygen-Enhancing Potential. [Link]
-
L-F. L., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PNAS. [Link]
-
Ansiaux, R., et al. (2018). Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. PMC - NIH. [Link]
-
ResearchGate. (n.d.). ITPP increases Hb oxygen dissociation in vivo. ITPP was administrated.... [Link]
-
Kacprzak, M., et al. (2018). Treatment of hypoxia‐dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells. NIH. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS One. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PubMed Central. [Link]
-
PubMed. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)-Local pO2 study in murine tumors. [Link]
-
ResearchGate. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. [Link]
-
ResearchGate. (2025). Myo-InositolTrisPyroPhosphate Treatment Leads to HIF-1α Suppression and Eradication of Early Hepatoma Tumors in Rats | Request PDF. [Link]
-
Wikipedia. (n.d.). Clark electrode. [Link]
-
Conduct Science. (2022). Clark Oxygen Electrode: Principle and Limitations. [Link]
-
Deranged Physiology. (2023). Principles of oxygen measurement with the Clark electrode. [Link]
- Usiena air. (2023). Topical Hyperbaric Oxygen Therapy Versus Local Ozone Therapy in Healing of Venous Leg Ulcers. [https://usiena.air.pl/ Topical Hyperbaric Oxygen Therapy Versus Local Ozone Therapy in Healing of Venous Leg Ulcers]
-
Houndsfield, G. H., et al. (2010). A Novel Topical Oxygen Treatment for Chronic and Difficult-to-Heal Wounds: Case Studies. Ogenix. [Link]
-
de-Heer, F., et al. (2023). Oxygen therapy alternatives in COVID-19: From classical to nanomedicine. PMC - NIH. [Link]
-
WoundSource. (2022). Oxygen Therapy and Wound Management: Thinking Outside the Chamber. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.btfs.io [docs.btfs.io]
- 4. pnas.org [pnas.org]
- 5. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clark electrode - Wikipedia [en.wikipedia.org]
- 9. conductscience.com [conductscience.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 13. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)-Local pO2 study in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
- 17. A Novel Topical Oxygen Treatment for Chronic and Difficult-to-Heal Wounds: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aotinc.net [aotinc.net]
- 19. Oxygen therapy alternatives in COVID-19: From classical to nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ITPP and Carbogen Breathing for Tumor Reoxygenation
To: Researchers, Scientists, and Drug Development Professionals Subject: An Objective Comparison of Myo-Inositol Trispyrophosphate (ITPP) and Carbogen Breathing in Preclinical Tumor Models
This guide provides an in-depth, objective comparison of two distinct strategies for alleviating tumor hypoxia: the pharmacological agent myo-inositol trispyrophosphate (ITPP) and the gas-based intervention, carbogen breathing. Our analysis is grounded in published experimental data to support researchers in making informed decisions for preclinical study design.
The Challenge: Tumor Hypoxia as a Therapeutic Barrier
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia.[1][2] This condition is a major factor in resistance to cancer therapies.[3][4] Hypoxic cells are up to three times more resistant to ionizing radiation because oxygen is required to generate cytotoxic free radicals that damage DNA.[5] Furthermore, hypoxia drives aggressive tumor phenotypes and can create an immunosuppressive tumor microenvironment, hampering both chemotherapy and immunotherapy.[5][6] Consequently, strategies to effectively reoxygenate tumors are of critical interest.
Mechanisms of Action: Two Distinct Approaches to Reoxygenation
ITPP and carbogen breathing employ fundamentally different physiological mechanisms to increase tumor oxygen levels. Understanding these differences is key to evaluating their respective strengths and limitations.
ITPP: A Systemic, Hemoglobin-Modulating Agent
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin.[3][7] Once administered, it enters red blood cells and binds to the same site as the natural effector 2,3-bisphosphoglycerate (2,3-BPG).[7] This binding stabilizes the low-affinity "tense" (T) state of hemoglobin, reducing its overall affinity for oxygen.[7] The result is a rightward shift in the hemoglobin-oxygen dissociation curve, leading to enhanced oxygen release from red blood cells, particularly in tissues with high metabolic demand and low oxygen tension, such as tumors.[5][7][8]
Some studies also suggest that ITPP may have secondary effects, including reducing the oxygen consumption rate (OCR) of cancer cells and, with long-term administration, promoting the normalization of tumor vasculature.[3][4][6][9]
Carbogen Breathing: A Direct Hyperoxic Gas Intervention
Carbogen is a breathing gas mixture, typically composed of 95% oxygen and 5% carbon dioxide.[10][11] Its mechanism is twofold:
-
Hyperoxygenation: The high concentration of oxygen (95% vs. 21% in air) increases the amount of dissolved oxygen in the blood plasma and the saturation of hemoglobin.
-
Vasodilation: The 5% carbon dioxide component induces mild respiratory acidosis, causing vasodilation. This increase in blood vessel diameter is intended to improve blood flow and perfusion within the tumor, thereby enhancing the delivery of the oxygen-rich blood.[11][12]
The combined effect is a direct increase in the oxygen supply delivered to the tumor tissue.[11][13]
Diagram: Comparative Mechanisms of Action
The following diagram illustrates the distinct pathways by which ITPP and Carbogen Breathing increase intratumoral oxygen levels.
Caption: Distinct mechanisms of ITPP and Carbogen for tumor reoxygenation.
Performance Against Tumor Models: A Data-Driven Comparison
The efficacy of both ITPP and carbogen has been evaluated in numerous preclinical tumor models. While direct head-to-head studies are rare, a comparative analysis of published data provides valuable insights.
| Parameter | ITPP (myo-Inositol Trispyrophosphate) | Carbogen Breathing |
| Magnitude of pO₂ Increase | Significant pO₂ elevation of 10-20 mmHg observed in B16 melanoma and 4T1 breast carcinoma models.[1][2][14] In 9L-glioma models, a single dose induced a substantial 83.6% increase in tumor pO₂.[4] | Can induce GRE-MRI signal intensity increases of up to 100%, consistent with increased blood oxygenation and/or flow in various rodent tumor models.[11][13] |
| Duration of Effect | A single administration of 2 g/kg can lead to tumor reoxygenation for at least 4 days.[3][4] The effect can be transient or sustained depending on the tumor model and dosing schedule.[1][2][14] | The effect is transient and limited to the period of gas administration and a short time afterward.[13] Reversion to air breathing causes the effect to cease.[13] |
| Tumor Model Variability | Efficacy is demonstrated across multiple models including glioma, rhabdomyosarcoma, melanoma, and breast cancer.[1][3][4] However, the radiosensitizing effect can be model-dependent; beneficial in 9L-gliomas but absent in rhabdomyosarcomas in one study.[3][4] | Response is highly variable between tumor models. Marked responses were seen in MNU-induced mammary adenocarcinoma, whereas the Walker carcinosarcoma showed no response.[12] |
| Impact on Radiotherapy (RT) | Significantly enhances RT efficacy when administered before irradiation.[5] This is attributed to increased DNA damage in the reoxygenated tumor regions.[5][8] ITPP as a monotherapy does not typically affect tumor growth.[4][5] | Can enhance the effectiveness of RT, with some studies showing improved local control.[15] However, clinical results have been mixed, and it is not universally adopted.[16] |
| Impact on Chemotherapy | Potentiates the effects of chemotherapy (e.g., FOLFOX), leading to dramatic improvements in survival in colon cancer models.[17] | Can increase the uptake and elimination of certain chemotherapeutic agents like 5-fluorouracil, but this effect is not universal across all tumor models.[10][11] |
| Side Effects/Limitations | Generally well-tolerated in preclinical models.[6] As a systemic agent, potential off-target effects are a consideration, though it preferentially releases oxygen in hypoxic tissues.[8] | Can cause discomfort from the breathing mask and a feeling of shortness of breath.[18] The requirement for specialized gas delivery equipment limits its application. |
Experimental Methodologies: Protocols for Evaluation
To ensure the scientific integrity of comparative studies, standardized and validated protocols are essential.
Workflow for a Comparative Preclinical Study
The diagram below outlines a logical workflow for designing an experiment to compare the efficacy of ITPP and carbogen in a murine tumor model.
Caption: Experimental workflow for comparing ITPP and Carbogen with radiotherapy.
Protocol 1: ITPP Administration and Tumor Growth Delay
This protocol describes a typical procedure for evaluating ITPP's ability to sensitize tumors to radiation.
-
Tumor Inoculation: Subcutaneously inoculate tumor cells (e.g., 9L-glioma) into the flank of immunocompromised mice.[4] Allow tumors to grow to a diameter of 6-8 mm.[4]
-
ITPP Preparation: Dissolve ITPP powder in injectable water to the target concentration (e.g., to deliver 2 g/kg). Adjust the pH to ~7.0 using 0.1 M NaOH.[4]
-
Grouping and Treatment: Randomize animals into four groups: (i) Vehicle control, (ii) ITPP only, (iii) Radiotherapy (RT) only, (iv) ITPP + RT.
-
Administration: For the ITPP groups, administer the prepared solution via intraperitoneal (i.p.) injection. A common regimen is 2 g/kg once daily for two consecutive days.[4][19]
-
Irradiation: Two hours after the final ITPP injection (a timepoint shown to have maximal oxygenation), irradiate the tumors of animals in the RT groups with a single high dose (e.g., 20-30 Gy).[19][20] Shield the rest of the animal's body.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. The endpoint is typically when the tumor reaches a predetermined size (e.g., doubles its initial volume).[19]
-
Data Analysis: Calculate the tumor growth delay, which is the difference in the time it takes for treated vs. control tumors to reach the endpoint size.
Self-Validation: The inclusion of "ITPP only" and "RT only" groups is critical. The "ITPP only" group validates that the compound itself does not have a direct cytotoxic effect on tumor growth.[4][5] The "RT only" group establishes the baseline efficacy of radiation, against which the combination therapy is compared.
Protocol 2: Carbogen Breathing Administration
This protocol outlines the setup for administering carbogen during preclinical experiments.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane mixed with air (21% O₂).[21] Place the animal on a heated stage to maintain body temperature.[21]
-
Gas Delivery Setup: Place a nose cone or mask over the animal's snout. Connect the mask to a gas delivery system with a flow meter, allowing a switch between medical air and carbogen (95% O₂ / 5% CO₂).[10][21]
-
Administration: For treatment, switch the gas supply from air to carbogen at a flow rate of approximately 2 L/min.[10][21] Administer carbogen for a set period before and/or during the therapeutic intervention (e.g., radiotherapy).
-
Monitoring: Monitor the animal's respiratory rate throughout the procedure.
Self-Validation: A control group breathing medical air under the same anesthetic and physical setup conditions is essential to isolate the effects of carbogen from the experimental procedure itself.
Protocol 3: Measuring Tumor Hypoxia via Pimonidazole Staining
Pimonidazole is a 2-nitroimidazole compound that is reductively activated and forms adducts with cellular macromolecules only in hypoxic cells (pO₂ < 10 mmHg). It is a widely accepted method for visualizing hypoxic regions.
-
Injection: Administer pimonidazole hydrochloride to the tumor-bearing mouse via i.p. injection (e.g., 60 mg/kg).
-
Circulation: Allow the compound to circulate for 60-90 minutes before sacrificing the animal and excising the tumor.
-
Tissue Processing: Fix the tumor in formalin, embed in paraffin, and section for immunohistochemistry (IHC).
-
Immunohistochemistry: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval (e.g., using citrate buffer). c. Block endogenous peroxidases. d. Incubate with a primary antibody that recognizes pimonidazole adducts (e.g., a specific monoclonal antibody). e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Develop with a chromogen like DAB to produce a brown stain in hypoxic regions. g. Counterstain with hematoxylin.
-
Analysis: Quantify the stained (brown) area relative to the total tumor area using image analysis software to determine the hypoxic fraction.
Self-Validation: A tumor from a non-pimonidazole-injected animal should be used as a negative control to ensure antibody specificity. Comparing the hypoxic fraction in tumors from treated (ITPP or carbogen) versus untreated animals provides a direct measure of reoxygenation efficacy.
Conclusion and Future Outlook
Both ITPP and carbogen breathing have demonstrated the ability to increase tumor oxygenation in preclinical models, thereby enhancing the efficacy of conventional cancer therapies like radiotherapy.
-
ITPP offers the advantage of a prolonged, systemic effect from a simple injection, potentially reoxygenating tumors for days.[3][4] Its dual mechanism of modulating hemoglobin and potentially normalizing vasculature makes it a compelling therapeutic candidate.[6][7] The model-dependent nature of its radiosensitizing effect highlights the need for further research into predictive biomarkers.[3][4]
-
Carbogen breathing provides a potent but transient increase in oxygenation. Its efficacy is highly dependent on tumor perfusion and vascular architecture, leading to significant variability between tumor models.[12] While logistically more complex to administer, it represents a direct method of increasing oxygen supply.
The choice between these two approaches depends on the specific experimental question and therapeutic context. For therapies requiring a sustained period of normoxia, ITPP may be more advantageous. For interventions timed to coincide with a peak in oxygenation, carbogen could be effective, provided the tumor model is responsive. Future research should focus on direct comparative studies and identifying the tumor characteristics that predict a favorable response to each modality.
Diagram: Therapeutic Consequence of Overcoming Hypoxia
This diagram illustrates the logical framework of how alleviating hypoxia translates into improved therapeutic outcomes.
Caption: Alleviating tumor hypoxia enhances multiple cancer therapy modalities.
References
-
Stüben, G., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics. [Link]
-
Kieda, C., et al. (2021). Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. Journal of Cellular and Molecular Medicine. [Link]
-
Hosny, A., et al. (2023). Protocol to model tumor hypoxia in vitro using real-time phosphorescence-based sensing of O2 gradients generated by metastatic cancer cells. STAR Protocols. [Link]
-
McSheehy, P. M. J., et al. (2005). Investigations in vivo of the effects of carbogen breathing on 5-fluorouracil pharmacokinetics and physiology of solid rodent tumours. Cancer Chemotherapy and Pharmacology. [Link]
-
Tran, L. B., et al. (2019). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine. [Link]
-
Stüben, G., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. Redjournal.org. [Link]
-
Tran, L. B., et al. (2019). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine. [Link]
-
Tran, L. B., et al. (2019). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. ResearchGate. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. ResearchGate. [Link]
-
Kaanders, J. H., et al. (1996). Radiotherapy with carbogen breathing and nicotinamide in head and neck cancer: feasibility and toxicity. Radiotherapy and Oncology. [Link]
-
Stüben, G., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. ResearchGate. [Link]
-
Tran, L. B., et al. (2019). Optimization of ITPP treatment schedule. ResearchGate. [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)-Local pO2 study in murine tumors. PLOS ONE. [Link]
-
Clambey, E. T., et al. (2022). Long-term impact of ITPP on hypoxic response and tumor vasculature in colorectal cancer. ResearchGate. [Link]
-
Harada, H. (2016). Microenvironment and Radiation Therapy. Cancers. [Link]
-
Dai, Y., et al. (2022). Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging. STAR Protocols. [Link]
-
Minemoto, Y., et al. (2001). Carbogen breathing after irradiation enhances the effectiveness of tirapazamine in SiHa tumors but not SCCVII tumors in mice. International Journal of Radiation Oncology, Biology, Physics. [Link]
-
The Christie NHS Foundation Trust. (2022). Information For Bladder Cancer Patients Receiving Carbogen And Nicotinamide. The Christie NHS Foundation Trust. [Link]
-
Al-Quran, S. Z., et al. (2022). Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances. Cancers. [Link]
-
Riou, A., et al. (2020). Combined endogenous MR biomarkers to assess changes in tumor oxygenation induced by an allosteric effector of hemoglobin. NMR in Biomedicine. [Link]
-
Petrowsky, H., et al. (2018). The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice. Annals of Surgery. [Link]
-
Le Dévéhat, F., et al. (2020). Inositol tripyrophosphate: A new membrane permeant allosteric effector of haemoglobin. ResearchGate. [Link]
-
Laurence, V. M., et al. (1995). Carbogen breathing with nicotinamide improves the oxygen status of tumours in patients. British Journal of Cancer. [Link]
-
Allal, A. S., et al. (2006). Carbogen breathing combined with radical radiotherapy in advanced head and neck cancer patients with severe co-morbidities. Clinical Oncology. [Link]
-
Howe, F. A., et al. (1997). Monitoring tumor response to carbogen by gradient-recalled echo MRI. International Journal of Radiation Oncology, Biology, Physics. [Link]
-
McSheehy, P. M. J., et al. (2005). Investigations in vivo of the effects of carbogen breathing on 5-fluorouracil pharmacokinetics and physiology of solid rodent tumours. PubMed. [Link]
-
Jordan, B. F., et al. (2015). Monitoring tumor response to carbogen breathing by oxygen-sensitive MR parameters to predict the outcome of radiation therapy: a preclinical study. ResearchGate. [Link]
-
Robinson, S. P., et al. (1998). The response to carbogen breathing in experimental tumour models monitored by gradient-recalled echo magnetic resonance imaging. British Journal of Cancer. [Link]
-
U.S. Army Medical Research and Materiel Command. (1997). MEASURING HYPOXIA IN HUMAN TUMORS--COMPARISON OF METHODS. Defense Technical Information Center. [Link]
-
Shin, A. K., et al. (2022). Measuring the Effect of ITPP on Tumor Hypoxia with Multispectral Optoacoustic Tomography. OpenWorks @ MD Anderson. [Link]
-
Al-Mamgani, A., et al. (2015). Carbogen gas and radiotherapy outcomes in prostate cancer. Journal of Inflammation Research. [Link]
-
Karroum, O., et al. (2017). Experimental design built as a dynamic follow-up of the tumors during a breathing challenge. ResearchGate. [Link]
-
Sent-Chordi, L., et al. (2017). In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis. Journal of Visualized Experiments. [Link]
-
Kieda, C., et al. (2021). Reduction of hypoxia in cancer bearing mice treated by ITPP. ResearchGate. [Link]
-
Aetna. (2023). Carbogen Inhalation Therapy. Aetna Medical Clinical Policy Bulletins. [Link]
-
Gu, Y., et al. (2019). Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors. Molecules. [Link]
-
Yuan, Y., et al. (2022). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Journal of Medicinal Chemistry. [Link]
-
Tredan, O., et al. (2019). Representative Hypoxia-Activated Prodrugs Evaluated Previously in the Clinic. ResearchGate. [Link]
Sources
- 1. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 2. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)-Local pO2 study in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Combined endogenous MR biomarkers to assess changes in tumor oxygenation induced by an allosteric effector of hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigations in vivo of the effects of carbogen breathing on 5-fluorouracil pharmacokinetics and physiology of solid rodent tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The response to carbogen breathing in experimental tumour models monitored by gradient-recalled echo magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Carbogen breathing combined with radical radiotherapy in advanced head and neck cancer patients with severe co-morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbogen Inhalation Therapy - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 17. The Allosteric Hemoglobin Effector ITPP Inhibits Metastatic Colon Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. christie.nhs.uk [christie.nhs.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Mechanistic and Performance Comparison of ITPP and Efaproxiral: Allosteric Modulators of Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The allosteric modulation of hemoglobin (Hb) to enhance oxygen delivery to hypoxic tissues represents a significant therapeutic strategy for conditions like cancer, heart failure, and ischemic diseases.[1][2] Myo-inositol trispyrophosphate (ITPP) and efaproxiral (RSR13) are two synthetic small molecules that exemplify this approach, yet they achieve this common goal through fundamentally distinct molecular mechanisms. This guide provides an in-depth, mechanistic comparison of ITPP and efaproxiral, supported by experimental data, to inform research and development decisions in the field of tissue oxygenation.
Introduction: The Therapeutic Rationale of Right-Shifting the Oxygen-Hemoglobin Dissociation Curve
Hemoglobin's primary role is to transport oxygen from the lungs to the peripheral tissues. The efficiency of this process is described by the oxygen-hemoglobin dissociation curve, a sigmoidal plot representing the relationship between oxygen partial pressure (pO2) and hemoglobin saturation.[3] A "rightward shift" of this curve signifies a decrease in hemoglobin's affinity for oxygen, promoting the release of O2 into tissues.[4][5][6] This is a natural physiological response to factors like increased CO2, lower pH (the Bohr effect), and elevated temperature in metabolically active tissues.[3][6]
Both ITPP and efaproxiral are designed to induce this rightward shift pharmacologically, thereby increasing the partial pressure of oxygen at which hemoglobin is 50% saturated (P50).[1][7][8] This enhanced oxygen off-loading can alleviate hypoxia, a key pathological feature in solid tumors and failing cardiac muscle.[1][9][10]
Part 1: A Tale of Two Mechanisms: Distinct Binding and Action
While both molecules stabilize the low-oxygen-affinity "tense" (T-state) of hemoglobin, their interaction sites and binding modalities are fundamentally different.
Myo-inositol trispyrophosphate (ITPP): The Non-Covalent 2,3-BPG Mimic
ITPP is a synthetic, membrane-permeant derivative of phytic acid.[1][11] Its mechanism is elegant in its biomimicry.
-
Cellular Entry: ITPP is engineered to cross the red blood cell (RBC) membrane, a feat its precursor, phytic acid, cannot achieve.[1][8] This entry is believed to be mediated by the band 3 anion transporter, conferring high selectivity for erythrocytes.[1][12]
-
Binding Site: Once inside the RBC, ITPP binds non-covalently to the same site as the natural allosteric effector, 2,3-bisphosphoglycerate (2,3-BPG).[1] This pocket is located in the central water cavity of the hemoglobin tetramer, between the two β-subunits.
-
Allosteric Action: By occupying the 2,3-BPG binding site, ITPP stabilizes the T-state conformation of hemoglobin.[1] This stabilization decreases hemoglobin's overall affinity for oxygen, facilitating its release into peripheral tissues, especially in hypoxic environments.[9][13][14]
Efaproxiral (RSR13): A Non-Covalent Interactor in the Central Water Cavity
Efaproxiral is a synthetic molecule that also functions as an allosteric modifier of hemoglobin.[7][15]
-
Binding Site: Efaproxiral binds non-covalently within the central water cavity of the hemoglobin tetramer.[15]
-
Allosteric Action: This binding stabilizes the deoxyhemoglobin (T-state) conformation.[16] This structural stabilization reduces hemoglobin's affinity for oxygen, promoting O2 unloading and increasing tissue oxygenation.[7][15][17] This mechanism has been particularly explored for its potential to sensitize hypoxic tumors to radiation therapy.[7][10][16]
Diagram: Comparative Mechanisms of ITPP and Efaproxiral
Caption: Mechanisms of ITPP and Efaproxiral action on hemoglobin.
Part 2: Comparative Performance and Quantitative Data
The distinct mechanisms of ITPP and efaproxiral translate to different preclinical and clinical profiles. The most critical metric for evaluating these compounds is the increase in P50, which quantifies the rightward shift of the oxygen dissociation curve.[15]
| Parameter | Myo-inositol trispyrophosphate (ITPP) | Efaproxiral (RSR13) |
| Binding Site | 2,3-BPG pocket (between β-subunits)[1] | Central water cavity[15] |
| Binding Type | Non-covalent[1] | Non-covalent[15] |
| Cellular Entry | Permeates RBC membrane via Band 3 transporter[1][12] | Does not need to enter cancer cells to be effective[7][10] |
| Reported P50 Increase | Dose-dependent; up to 37% increase in mice (2 g/kg, i.p.)[8][18] | Dose-dependent; leads to a measurable increase in whole blood P50[7][17] |
| Therapeutic Application | Preclinical studies in heart failure and cancer[1][2][8][9] | Clinically evaluated as a radiation sensitizer for cancer[7][16][19] |
| Clinical Status | Phase 1 clinical trials (as OXY111A)[20][21] | Completed Phase III trials; did not demonstrate a benefit[22] |
Part 3: Experimental Validation: Protocols for Characterization
The foundational experiment to characterize and compare allosteric hemoglobin modulators is the determination of the oxygen-hemoglobin dissociation curve and the resulting P50 value.
Protocol: Determination of P50 in Whole Blood
This protocol provides a generalized workflow for assessing the effect of a compound like ITPP or efaproxiral on hemoglobin-oxygen affinity.
Objective: To measure the P50 of heparinized whole blood samples treated with an allosteric modulator compared to a vehicle control.
Materials:
-
Heparinized whole blood from a healthy donor.
-
Test compound (ITPP or efaproxiral) and vehicle control (e.g., saline).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
A dedicated instrument for measuring oxygen dissociation curves (e.g., Hemox Analyzer, or a system using a Clark oxygen electrode and dual-wavelength spectrophotometry).[23][24]
-
Gas cylinders with certified mixtures of O2, CO2, and N2.
-
Tonometer for blood gas equilibration.[24]
Methodology:
-
Sample Preparation:
-
Divide the fresh, heparinized whole blood into aliquots.
-
Incubate aliquots with varying concentrations of the test compound (e.g., ITPP) or vehicle control for a specified time at 37°C. The incubation allows for the compound to enter the red blood cells and bind to hemoglobin.
-
-
Deoxygenation:
-
Introduce a small volume (e.g., 50 µL) of the treated blood sample into the measurement cuvette of the analyzer, which contains a buffered solution.
-
Gently purge the sample with a deoxygenation gas (e.g., N2 with 5.6% CO2 to maintain physiological pH) until hemoglobin saturation is near 0%.
-
-
Oxygenation and Data Acquisition:
-
Stop the deoxygenation gas flow and introduce a gas with a known, high partial pressure of oxygen (e.g., air or a specific O2/N2/CO2 mix).
-
The instrument will continuously record the partial pressure of oxygen (pO2) using a Clark electrode and the corresponding hemoglobin oxygen saturation (SO2) via spectrophotometry as the sample equilibrates with the oxygen source.[24]
-
-
P50 Calculation:
-
The instrument's software plots SO2 versus pO2, generating the oxygen-hemoglobin dissociation curve.
-
The P50 value is automatically calculated as the pO2 at which the hemoglobin is 50% saturated.[25]
-
-
Data Analysis:
-
Compare the P50 values of the compound-treated samples to the vehicle control. A statistically significant increase in P50 indicates a rightward shift of the curve and successful allosteric modulation.
-
Diagram: Experimental Workflow for P50 Determination
Caption: Workflow for determining the P50 value of whole blood.
Part 4: Therapeutic Implications and Conclusion
Both ITPP and efaproxiral have demonstrated the viability of allosterically modulating hemoglobin to increase tissue oxygenation.
-
Efaproxiral progressed to Phase III clinical trials as a radiosensitizer for brain metastases.[15][19] The rationale was that by reversing tumor hypoxia, it would make cancer cells more susceptible to the oxygen-dependent effects of radiation therapy.[7][10] However, the trials ultimately did not show a significant survival benefit, and it has not been approved for clinical use.[22]
-
ITPP has shown significant promise in a wide range of preclinical models, including improving exercise capacity in heart failure and reducing tumor growth.[8][21] Its ability to selectively enter red blood cells and mimic a natural regulatory mechanism is a key design feature.[1][12] ITPP (under the designation OXY111A) has undergone Phase 1 clinical trials, and its development continues to be an area of active research.[20][21]
ITPP and efaproxiral, while sharing the common goal of enhancing oxygen delivery, are distinguished by their unique molecular interactions with hemoglobin. ITPP acts as a biomimetic of 2,3-BPG, binding non-covalently to the same site, while efaproxiral also binds non-covalently but within the central water cavity. The preclinical success of ITPP and the clinical journey of efaproxiral provide invaluable insights for researchers and drug developers. Understanding these mechanistic nuances is critical for designing the next generation of hemoglobin allosteric modulators with improved efficacy and clinical translatability. The robust experimental framework for P50 determination remains the cornerstone for evaluating and comparing these promising therapeutic agents.
References
-
Steen, R. G., & Halle, D. A. (2007). Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases. British Journal of Cancer, 96(5), 748–754. [Link]
-
Suh, J. H. (2004). Efaproxiral: a novel radiation sensitiser. Expert Opinion on Investigational Drugs, 13(5), 545-551. [Link]
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
BTFS. (n.d.). How ITPP Works: Scientific Breakdown of Its Oxygen-Enhancing Potential. BTFS Research. [Link]
-
L-B-A, T., Bol, A., Labar, D., Jordan, B. F., & Gallez, B. (2019). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(12), 5024-5028. [Link]
-
AdisInsight. (2004). Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13. Drugs, 64(20), 2341-2348. [Link]
-
Duarte, C. D., Greferath, R., Nicolau, C., & Lehn, J. M. (2010). myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane. ChemBioChem, 11(18), 2543-2548. [Link]
-
Oknińska, M., Leszek, P., & Mączewski, M. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy, 154, 113544. [Link]
-
Hall, J. E., & Hall, M. E. (2020). Physiology, Oxygen Transport And Carbon Dioxide Dissociation Curve. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia. (n.d.). Oxygen–hemoglobin dissociation curve. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Nickson, C. (2020). Oxygen-Haemoglobin Dissociation Curve. Life in the Fast Lane. [Link]
-
Grgic, I., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), e0285293. [Link]
-
Medical Exam Prep. (2016). Understanding the Oxygen Dissociation Curve. Medical Exam Prep Blog. [Link]
-
Limani, P., et al. (2021). Long-term impact of ITPP on hypoxic response and tumor vasculature in colorectal liver metastases. Clinical Cancer Research, 27(1), 241-251. [Link]
-
GP Notebook. (2020). Right shift of the oxygen-haemoglobin dissociation curve. GP Notebook. [Link]
-
ResearchGate. (n.d.). ITPP increases Hb oxygen dissociation in vivo. [Image]. Retrieved from [Link]
-
Tran, L. B. A., Bol, A., Labar, D., Karroum, O., Jordan, B. F., & Gallez, B. (2019). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Journal of Cellular and Molecular Medicine, 23(3), 1908-1916. [Link]
-
Suh, J. H., Stea, B., & Nabid, A. (2004). Efaproxiral: a novel radiation sensitiser. Expert Opinion on Investigational Drugs, 13(5), 545-551. [Link]
-
Wikipedia. (n.d.). Efaproxiral. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Bellelli, A., Brunori, M., & di Patti, M. C. B. (2006). The Allosteric Properties of Hemoglobin: Insights from Natural and Site Directed Mutants. Current Protein & Peptide Science, 7(1), 17-45. [Link]
-
CancerNetwork. (2002). Hemoglobin Modifier Enhances RT in Advanced NSCLC. CancerNetwork. [Link]
-
Shaw, E., Scott, C., & Suh, J. (2005). Efaproxiral: A radiation enhancer used in brain metastases from breast cancer. The Annals of Pharmacotherapy, 39(11), 1845-1850. [Link]
-
Verde, C., Giordano, D., di Prisco, G., & Andersen, Ø. (2023). Modulation of Allosteric Control and Evolution of Hemoglobin. Biomolecules, 13(3), 572. [Link]
-
BioWorld. (2003). Efaproxiral reported to improve survival in cancer patients with brain metastases. BioWorld. [Link]
-
Stea, B., et al. (2007). Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases. British Journal of Cancer, 96(5), 748-754. [Link]
-
Stea, B., et al. (2004). Safety profile of efaproxiral (RSR13), a novel radiation sensitizer, in patients undergoing radiation therapy. Journal of Clinical Oncology, 22(14_suppl), 5589-5589. [Link]
-
Verde, C., Giordano, D., di Prisco, G., & Andersen, Ø. (2023). Modulation of Allosteric Control and Evolution of Hemoglobin. Biomolecules, 13(3), 572. [Link]
-
Linder, M., et al. (2021). High-throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach. Journal of Laboratory Automation, 26(5), 451-460. [Link]
-
Bu, Z., & Callender, R. (2009). Modulation of hemoglobin dynamics by an allosteric effector. Biophysical Journal, 96(3), 949-957. [Link]
-
Acutecaretesting.org. (n.d.). What is p50. Acutecaretesting.org. [Link]
-
Mayo Clinic Laboratories. (n.d.). Hemoglobin-O2 Affinity (p50) Testing. Mayo Clinic Laboratories Test Catalog. [Link]
-
Biology LibreTexts. (2019). 12: Hemoglobin and allosteric effects. Biology LibreTexts. [Link]
-
Wang, Y., et al. (2019). The P50 value detected by the oxygenation-dissociation analyser and blood gas analyser. Journal of Medical Engineering & Technology, 43(1), 28-34. [Link]
-
Nelson, M. G., Savage, G. A., Cooke, P. J., & Lappin, T. R. (1981). Determination of the oxygen dissociation curve and P50 of whole blood. An evaluation of the Hem-O-Scan and Instrumentation Laboratory systems. American Journal of Clinical Pathology, 75(3), 395-399. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicalexamprep.co.uk [medicalexamprep.co.uk]
- 4. Physiology, Oxygen Transport And Carbon Dioxide Dissociation Curve - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oxygen–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Efaproxiral: a novel radiation sensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. docs.btfs.io [docs.btfs.io]
- 10. cancernetwork.com [cancernetwork.com]
- 11. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 12. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. myo-Inositol trispyrophosphate hexasodium (ITPP hexasodium) | Others 12 | 23103-35-7 | Invivochem [invivochem.com]
- 15. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. "Efaproxiral: A radiation enhancer used in brain metastases from breast" by Margaret M. Charpentier [digitalcommons.uri.edu]
- 20. Doping Control: Myo-inositol Trispyrophosphate (ITPP) [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Efaproxiral - Wikipedia [en.wikipedia.org]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. mayocliniclabs.com [mayocliniclabs.com]
Cross-Validation of ITPP's Anti-Angiogenic Effects in Diverse Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer therapies, targeting tumor angiogenesis remains a cornerstone of strategic intervention. The tumor's ability to recruit and develop a blood supply is a critical dependency for its growth, invasion, and metastasis. Myo-inositol trispyrophosphate (ITPP) has emerged as a novel investigational agent with a unique mechanism of action that disrupts this process. This guide provides an in-depth, cross-validated comparison of ITPP's anti-angiogenic effects across various tumor histologies, contextualized with the established anti-angiogenic agent, bevacizumab. We will delve into the causality behind experimental choices, present detailed protocols for assessing anti-angiogenic efficacy, and offer a comparative analysis of available data to inform future research and development.
The Rationale for Targeting Tumor Hypoxia: ITPP's Unique Mechanism of Action
Tumor hypoxia, a state of low oxygen tension, is a potent driver of angiogenesis. It stabilizes the transcription factor Hypoxia-Inducible Factor-1 alpha (HIF-1α), which in turn upregulates the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[1][2] Traditional anti-angiogenic therapies, such as the monoclonal antibody bevacizumab, directly target the VEGF signaling pathway.
ITPP, however, employs a distinct and indirect approach. It is a synthetic allosteric effector of hemoglobin, meaning it enhances the release of oxygen from red blood cells.[3][4] By increasing oxygen delivery to the hypoxic tumor microenvironment, ITPP effectively counteracts the primary stimulus for angiogenesis. This leads to the destabilization and degradation of HIF-1α, consequently downregulating VEGF expression and inhibiting the formation of new blood vessels.[1][2][3][4] Furthermore, evidence suggests that ITPP can promote the normalization of existing tumor vasculature, making it more efficient for oxygen and drug delivery.[5]
This fundamental difference in the mechanism of action—addressing the cause (hypoxia) rather than the effect (VEGF signaling)—positions ITPP as a compelling candidate for anti-angiogenic therapy, potentially overcoming some of the resistance mechanisms observed with direct VEGF inhibitors.
Visualizing the Anti-Angiogenic Signaling Cascade of ITPP
Caption: ITPP's mechanism of action to inhibit tumor angiogenesis.
Comparative Analysis of ITPP's Anti-Angiogenic Efficacy
The following tables summarize the available quantitative data on the anti-angiogenic effects of ITPP and bevacizumab across different tumor types. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis is based on data from separate studies.
Glioma
| Agent | Model | Key Findings | Quantitative Data | Citation |
| ITPP | U87 glioma cells on Chick Chorioallantoic Membrane (CAM) | Markedly reduced tumor progression and angiogenesis. | Reduction in the number of neovessels after 2 days of treatment. | [6] |
| Bevacizumab | Rat C6 glioma model | Significant decrease in tumor perfusion parameters. | Significant differences in 70-keV single-energy CT value, slope of the energy spectrum curve, and iodine concentration on days 4 and 8 compared to control. | [1] |
| Bevacizumab | Orthotopic glioma mouse model | Dose-dependent reduction in total vascular volume and tumor growth. | Medium and high doses significantly decreased tumor growth and prolonged survival. | [7][8] |
Melanoma
| Agent | Model | Key Findings | Quantitative Data | Citation |
| ITPP | B16F10 melanoma in mice | Reduced tumor growth and inhibited lung metastasis. | Endpoint tumor size of ~1 cm³ in ITPP-treated mice vs. ~2 cm³ in control at day 24. | [9] |
| ITPP | B16F10 melanoma in mice | Increased intratumor oxygen tension and normalized tumor vessels. | 50% tumor growth was observed at day 23 in treated mice, a significant delay compared to controls. | [5] |
| Bevacizumab | Human melanoma xenografts in mice | Effective anti-angiogenic but not antitumorigenic agent. | Significant differences in blood vessel density between treated and control groups. No significant difference in average tumor volume. | [10] |
| Bevacizumab | Phase II study in advanced melanoma (in combination with chemotherapy) | Longer progression-free survival (PFS) in the combination group. | Median PFS of 4.8 months (CPB group) vs. 3.0 months (CP group). | [11] |
Hepatocellular Carcinoma (HCC)
| Agent | Model | Key Findings | Quantitative Data | Citation |
| ITPP | Orthotopic syngeneic rat HCC model | High potency for tumor growth inhibition, leading to long-term survival and even cure in most treated animals. | Strong decrease in HIF-1α activity and downregulation of VEGF expression. Shift in hemoglobin P50 value by 30%. | [4] |
| Bevacizumab | Phase II study in advanced HCC | Significant decrease in tumor perfusion parameters. | Median PFS of 6.9 months; 65% of patients were progression-free at 6 months. | [3][12] |
| Bevacizumab | Patients with unresectable HCC | Disease control rate of 54%. | Median time to radiologic progression of 10.4 months. | [13] |
Breast Cancer
| Agent | Model | Key Findings | Quantitative Data | Citation |
| ITPP | MMTV-PyMT mouse breast cancer model | Increased oxygen tension and blood flow, suppressing HIFs and proangiogenic genes. | Data on specific tumor volume reduction was not quantified in the provided search results. | [6] |
| Bevacizumab | Phase III trial in metastatic breast cancer (in combination with chemotherapy) | Significant increase in response rates but no improvement in PFS or overall survival (OS). | Response rates of 19.8% with bevacizumab vs. 9.1% with chemotherapy alone. | [14] |
| Bevacizumab | Inflammatory and locally advanced breast cancer | Inhibitory effects on VEGF receptor activation and vascular permeability; induced tumor cell apoptosis. | Median decrease of 66.7% in phosphorylated VEGFR2 in tumor cells and a median increase of 128.9% in tumor apoptosis after bevacizumab alone. | [15][16] |
Experimental Protocols for Assessing Anti-Angiogenic Effects
The following are detailed, step-by-step methodologies for key experiments used to evaluate the anti-angiogenic properties of compounds like ITPP.
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.
Protocol:
-
Preparation of Basement Membrane Matrix:
-
Thaw basement membrane extract (e.g., Matrigel®) on ice at 4°C overnight.
-
Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix solution, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) to 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in endothelial cell growth medium.
-
Seed 1-2 x 10⁴ cells per well onto the solidified matrix.
-
Immediately add the test compound (e.g., ITPP at various concentrations) or control vehicle to the respective wells. A known angiogenesis inhibitor (e.g., suramin) can be used as a positive control.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize tube formation using an inverted microscope.
-
-
Quantification:
-
Capture images of the tube network in each well.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Ex Vivo: Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis, where vessel sprouting from an explanted aortic ring can be observed and quantified.
Protocol:
-
Aorta Explantation and Preparation:
-
Euthanize a rat or mouse according to approved institutional guidelines.
-
Aseptically dissect the thoracic aorta and place it in a sterile Petri dish containing cold serum-free medium.
-
Carefully remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
-
Embedding and Culture:
-
Coat the wells of a 24-well plate with a thin layer of basement membrane matrix and allow it to solidify at 37°C.
-
Place a single aortic ring in the center of each well.
-
Overlay the ring with another layer of the matrix to fully embed it.
-
Incubate at 37°C for 30 minutes to solidify the top layer.
-
Add 1 mL of endothelial cell growth medium containing the test compound (ITPP) or control to each well.
-
-
Observation and Quantification:
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a phase-contrast microscope.
-
Quantify the angiogenic response by measuring the length and number of sprouts emanating from the aortic ring at different time points.
-
In Vivo: Tumor Xenograft Model
This model allows for the evaluation of a compound's anti-angiogenic and anti-tumor efficacy in a living organism.
Protocol:
-
Tumor Cell Implantation:
-
Culture the desired tumor cell line (e.g., U87 glioma, B16F10 melanoma) in appropriate media.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer ITPP or a vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule and dosage.
-
-
Tumor Growth Measurement and Analysis:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Assessment of Angiogenesis:
-
Fix the tumors in formalin and embed them in paraffin.
-
Perform immunohistochemical staining on tumor sections for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density (MVD).
-
Analyze the expression of angiogenesis-related proteins (e.g., HIF-1α, VEGF) by immunohistochemistry or western blotting of tumor lysates.
-
Discussion and Future Directions
The available evidence demonstrates that ITPP exhibits significant anti-angiogenic activity across a range of preclinical tumor models. Its unique mechanism of action, centered on alleviating tumor hypoxia, presents a compelling alternative to direct VEGF pathway inhibitors. While direct comparative efficacy data with agents like bevacizumab is still needed, the data suggests that ITPP's ability to normalize tumor vasculature could offer synergistic benefits when combined with conventional chemotherapy or immunotherapy by improving drug and immune cell delivery to the tumor core.
Future research should focus on conducting head-to-head preclinical studies comparing ITPP with established anti-angiogenic agents in various tumor models. Such studies should include comprehensive pharmacokinetic and pharmacodynamic analyses to optimize dosing and treatment schedules. Furthermore, exploring the combination of ITPP with other cancer therapies, including immune checkpoint inhibitors and targeted therapies, is a promising avenue for developing more effective and durable anti-cancer strategies. The insights gained from such investigations will be crucial in translating the preclinical promise of ITPP into clinical reality for cancer patients.
References
-
Suppression of hypoxia-induced HIF-1α and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes. PNAS. [Link]
-
Early antiangiogenic activity of bevacizumab evaluated by computed tomography perfusion scan in patients with advanced hepatocellular carcinoma. PubMed. [Link]
-
Anti-angiogenic properties of myo-inositol trispyrophosphate in ovo and growth reduction of implanted glioma. ResearchGate. [Link]
-
The Impact of Antiangiogenic Therapy Combined With Transarterial Chemoembolization on Enhancement Based Quantitative Tumor Response Assessment in Patients With Hepatocellular Carcinoma. NIH. [Link]
-
Antiangiogenesis Therapy for Breast Cancer: An Update and Perspectives from Clinical Trials. PubMed Central. [Link]
-
The role of angiogenesis in melanoma: Clinical treatments and future expectations. Frontiers in Pharmacology. [Link]
-
Antiangiogenic and antitumor effects of bevacizumab in patients with inflammatory and locally advanced breast cancer. PubMed. [Link]
-
Bevacizumab Has Differential and Dose-Dependent Effects on Glioma Blood Vessels and Tumor Cells. Clinical Cancer Research. [Link]
-
Suppression of hypoxia-induced HIF-1alpha and of angiogenesis in endothelial cells by myo-inositol trispyrophosphate-treated erythrocytes. PubMed. [Link]
-
Anti-angiogenic therapy on hepatocellular carcinoma development and progression. PubMed. [Link]
-
Current status of bevacizumab for advanced hepatocellular carcinoma. Frenette. [Link]
-
Anti-Angiogenesis Therapy in Breast Cancer: Is the Bevacizumab Era Over? ASCO Post. [Link]
-
Changes in serum angiogenic markers post ITPP and correlation with... ResearchGate. [Link]
-
Phase II Trial Evaluating the Clinical and Biologic Effects of Bevacizumab in Unresectable Hepatocellular Carcinoma. PMC. [Link]
-
Antiangiogenic Therapy for Glioblastoma. PMC. [Link]
-
The Effect of Bevacizumab on Human Malignant Melanoma Cells with Functional VEGF/VEGFR2 Autocrine and Intracrine Signaling Loops. PubMed Central. [Link]
-
Myo-InositolTrisPyroPhosphate treatment leads to HIF-1α suppression and eradication of early hepatoma tumors in rats. PubMed. [Link]
-
Anti-angiogenic effect of bevacizumab and anti-invasiveness effect of... ResearchGate. [Link]
-
Antiangiogenic and Antitumor Effects of Bevacizumab in Patients With Inflammatory and Locally Advanced Breast Cancer. ResearchGate. [Link]
-
Efficacy and safety of bevacizumab in patients with malignant melanoma: a systematic review and PRISMA-compliant meta-analysis of randomized controlled trials and non-comparative clinical studies. Frontiers in Oncology. [Link]
-
Utility of bevacizumab in advanced hepatocellular carcinoma: A veterans affairs experience. Cancer Medicine. [Link]
-
Data from Bevacizumab Has Differential and Dose-Dependent Effects on Glioma Blood Vessels and Tumor Cells. SciSpace. [Link]
-
Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. NIH. [Link]
-
Bevacizumab plus Ipilimumab in Patients with Metastatic Melanoma. PMC. [Link]
-
ITPP reduces melanoma tumor growth and improves mice survival. a Effect... ResearchGate. [Link]
-
(PDF) Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. ResearchGate. [Link]
-
Inositol 1, 4, 5-trisphosphate-dependent nuclear calcium signals regulate angiogenesis and cell motility in triple negative breast cancer. PubMed. [Link]
-
Anti-Angiogenic Effects of Natural Compounds in Diet-Associated Hepatic Inflammation. MDPI. [Link]
-
Inositol 1, 4, 5-trisphosphate-dependent nuclear calcium signals regulate angiogenesis and cell motility in triple negative breast cancer. PMC. [Link]
-
Soy and Breast Cancer: Focus on Angiogenesis. MDPI. [Link]
-
Angiogenesis Still Plays a Crucial Role in Human Melanoma Progression. MDPI. [Link]
-
Pro- and Antiangiogenic Factors in Gliomas: Implications for Novel Therapeutic Possibilities. MDPI. [Link]
-
The role of angiogenesis in melanoma: Clinical treatments and future expectations. NIH. [Link]
-
Response to anti-angiogenic therapy is affected by AIMP protein family activity in glioblastoma and lower-grade gliomas. PubMed Central. [Link]
Sources
- 1. Evaluation of the anti-angiogenic effect of bevacizumab on rat C6 glioma by spectral computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bevacizumab and Breast Cancer: A Meta-Analysis of First-Line Phase III Studies and a Critical Reappraisal of Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Trial Evaluating the Clinical and Biologic Effects of Bevacizumab in Unresectable Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myo-InositolTrisPyroPhosphate treatment leads to HIF-1α suppression and eradication of early hepatoma tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Data from Bevacizumab Has Differential and Dose-Dependent Effects on Glioma Blood Vessels and Tumor Cells (2023) [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Bevacizumab on Human Malignant Melanoma Cells with Functional VEGF/VEGFR2 Autocrine and Intracrine Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of angiogenesis in melanoma: Clinical treatments and future expectations [frontiersin.org]
- 12. Early antiangiogenic activity of bevacizumab evaluated by computed tomography perfusion scan in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Antiangiogenesis Therapy for Breast Cancer: An Update and Perspectives from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiangiogenic and antitumor effects of bevacizumab in patients with inflammatory and locally advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Myo-Inositol Trispyrophosphate (ITPP)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of myo-inositol trispyrophosphate (ITPP), a novel allosteric effector of hemoglobin. The content herein is synthesized from preclinical and clinical data to explain the causal relationships behind experimental findings and to provide a trustworthy resource for professionals exploring the therapeutic applications of this molecule.
Section 1: The Core Mechanism of ITPP - An Allosteric Hemoglobin Effector
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant molecule designed to address tissue hypoxia, a pathological hallmark of numerous diseases, including cancer, heart failure, and ischemic disorders[1]. Its primary mechanism of action is the allosteric regulation of hemoglobin (Hb), the protein within red blood cells (RBCs) responsible for oxygen transport[2].
Unlike its precursor, phytic acid, ITPP can efficiently cross the RBC membrane, a process believed to be mediated by the band 3 anion transporter[1][3]. Once inside the erythrocyte, ITPP binds to the same pocket as 2,3-bisphosphoglycerate (2,3-BPG), the natural allosteric effector of hemoglobin. This binding preferentially stabilizes the low-oxygen-affinity "tense" (T-state) of the hemoglobin tetramer[1]. According to the Monod-Wyman-Changeux (MWC) model of allostery, stabilizing the T-state shifts the hemoglobin-oxygen dissociation curve to the right[4][5]. This shift results in a lower affinity of hemoglobin for oxygen, thereby promoting the release of oxygen into peripheral tissues, especially in areas where the partial pressure of oxygen (pO₂) is low[2][6].
Section 2: Quantifying Efficacy In Vitro - The Foundation of ITPP's Action
In vitro studies are essential to confirm the direct molecular action of ITPP on hemoglobin, independent of systemic biological complexities. The primary and most critical metric for this evaluation is the p50 value , which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. A rightward shift, or an increase in the p50 value, provides direct evidence of reduced oxygen-binding affinity.
Secondary in vitro investigations have explored ITPP's effects at the cellular level. For instance, while ITPP shows no direct cytotoxicity to cancer cells, it has been found to reduce the oxygen consumption rate (OCR) of certain tumor cell lines, which could further contribute to alleviating tumor hypoxia[6][7]. In another model, ITPP delivered via RBCs to cultured cardiomyocytes under hypoxic conditions prevented the overexpression of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to low oxygen[8][9]. This finding causally links the ITPP-induced oxygen release to a direct molecular consequence in a target cell type.
Data Summary: Key In Vitro Findings
| Parameter Measured | Experimental System | Key Finding | Reference |
| Hemoglobin-Oxygen Affinity | Purified Hemoglobin / Intact Red Blood Cells | ITPP enhances oxygen release from RBCs, shifting the oxygen dissociation curve to the right. | [3][10] |
| Oxygen Consumption Rate (OCR) | Rhabdomyosarcoma & 9L-Glioma Cell Lines | ITPP significantly decreased the OCR in both tumor cell lines. | [7] |
| HIF-1α Expression | Cultured Cardiomyocytes | ITPP-charged RBCs prevented HIF-1α overexpression in hypoxic cardiomyocytes. | [8][9] |
| Direct Cytotoxicity | Cancer Cell Lines | ITPP had no direct impact on cancer cell viability. | [6] |
Experimental Protocol: In Vitro p50 Measurement
This protocol describes the determination of the hemoglobin-oxygen dissociation curve and p50 value using a Hemox™ Analyzer, the industry standard for such measurements[11].
Objective: To quantify the change in hemoglobin-oxygen affinity in response to ITPP.
Methodology:
-
Sample Preparation: Prepare a solution of purified hemoglobin or a suspension of intact red blood cells in a suitable buffer (e.g., HEPES) to a final concentration of 20-30 µM[11].
-
Incubation: Divide the sample into a control group (vehicle) and a test group. Incubate the test group with the desired concentration of ITPP for 1 hour at 37°C.
-
Oxygenation: Place 5 mL of the sample into the Hemox™ Analyzer cuvette. Fully oxygenate the sample by bubbling with compressed air for 10 minutes until 100% saturation is achieved[3].
-
Deoxygenation: Initiate the analysis. The instrument will introduce a flow of pure nitrogen (N₂) into the gas phase above the sample, which gradually deoxygenates the hemoglobin.
-
Data Acquisition: The Hemox™ Analyzer simultaneously measures the partial pressure of oxygen (pO₂) with a Clark-type electrode and the percentage of oxyhemoglobin spectrophotometrically[11].
-
Analysis: The instrument software plots the oxygen saturation percentage against the pO₂ to generate the oxygen dissociation curve. The p50 value is automatically calculated from this curve. An increase in p50 in the ITPP-treated sample compared to the control indicates a rightward shift and decreased oxygen affinity.
Section 3: Demonstrating Efficacy In Vivo - Translating Mechanism to Therapeutic Effect
While in vitro data confirms ITPP's mechanism, in vivo studies are crucial to demonstrate its physiological effects and therapeutic potential in a complex living system. Preclinical studies in animal models have provided compelling evidence of ITPP's efficacy in conditions driven by hypoxia.
Preclinical Efficacy in Animal Models
Cardiovascular Disease (Heart Failure): In mouse models of severe heart failure, ITPP administration (both intraperitoneal and oral) led to a significant, dose-dependent increase in blood p50[12][13]. This fundamental change in blood oxygen-carrying properties translated directly to a profound physiological benefit: a maximal increase in exercise capacity of up to 63%[13][14]. This improvement is attributed to enhanced oxygen delivery to exercising muscles and the myocardium. Consistent with this, ITPP treatment decreased the expression of HIF-1α mRNA in the heart muscle, confirming that the drug effectively mitigated tissue hypoxia[12][13].
Oncology: Tumor hypoxia is a major driver of cancer progression and resistance to therapy. ITPP has been shown to counteract this effectively. In various syngeneic mouse models of cancer (including colorectal, melanoma, and breast cancer), ITPP administration increased intratumoral pO₂[6][15][16]. This reoxygenation has multiple downstream benefits: it normalizes the abnormal tumor vasculature, suppresses the HIF-driven malignant response, and reduces tumor growth[6][15][17]. Importantly, by alleviating hypoxia, ITPP can sensitize tumors to conventional treatments like radiation and chemotherapy[7][18]. Some studies also show that ITPP can beneficially modulate the tumor microenvironment, promoting an anti-tumor immune response[15].
Data Summary: Key In Vivo Findings
| Therapeutic Area | Animal Model | Administration | Key Finding(s) | Reference(s) |
| Heart Failure | Transgenic Mice (Gαq overexpression) | I.P. Injection & Oral (drinking water) | Increased blood p50 by up to 31%. Increased maximal exercise capacity by up to 63%. Decreased myocardial HIF-1α expression. | [12][13][14] |
| Cancer (Colorectal) | Orthotopic Mouse Model | I.P. Injection | Suppressed hypoxic response, normalized vasculature, improved survival. | [6] |
| Cancer (General) | Various Tumor Models | I.P. Injection | Increased tumor pO₂, enhanced response to radiation therapy. | [7][16][18] |
| Cancer (Melanoma/Breast) | Syngeneic Mouse Models | I.P. Injection | Normalized tumor vessels, promoted anti-tumor immune response. | [15] |
Human Clinical Data
ITPP (under the name OXY111A) has been evaluated in a Phase Ib dose-escalation study in patients with advanced hepatopancreatobiliary tumors[19]. The study established a maximum tolerated dose (MTD) of 12,390 mg/m² administered via intravenous infusion. The treatment was well-tolerated, with the most common side effect being manageable hypercalcemia[19][20]. In terms of preliminary efficacy, 52% of patients experienced stable disease while on ITPP monotherapy, and this number rose to 60% after subsequent chemotherapy, suggesting a potential synergistic effect[19]. Pharmacokinetic analysis revealed a relatively short plasma half-life of 1.3 to 3.3 hours, indicating that sustained or repeated dosing is necessary for therapeutic effect[20][21].
Experimental Protocol: In Vivo Assessment in a Heart Failure Model
Objective: To determine if ITPP improves maximal exercise capacity in a mouse model of severe heart failure.
Methodology:
-
Animal Model: Use transgenic mice with cardiac-specific overexpression of Gαq, which develop a phenotype of severe heart failure[13].
-
Baseline Measurement: Acclimate mice to a rodent treadmill for several days. Then, measure baseline maximal exercise capacity. The test typically starts at a low speed and incline, with speed incrementally increased every 2 minutes until the mouse reaches exhaustion (defined as spending >10 seconds on the shock grid without attempting to resume running)[14].
-
ITPP Administration: Randomize mice into control (saline) and treatment groups. Administer ITPP via intraperitoneal (i.p.) injection at a dose of 1-2 g/kg or orally by dissolving it in the drinking water at 20 mg/mL[12][13][14].
-
Post-Treatment Measurement: Re-evaluate maximal exercise capacity 18-24 hours after i.p. injection or after 4-8 days of oral administration[13][14].
-
Blood Analysis (Optional but Recommended): Immediately following the exercise test, collect a blood sample via tail vein to measure the p50 using a Hemox™ Analyzer to correlate the physiological outcome with the drug's direct effect on hemoglobin[12].
-
Data Analysis: Compare the change in exercise duration/distance between the control and ITPP-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Section 4: A Comparative Analysis - Bridging the Gap Between Benchtop and Biology
The data presents a clear and logical progression from a fundamental molecular interaction to a tangible physiological outcome. The in vitro efficacy of ITPP is the direct and necessary prerequisite for its in vivo effects.
-
Strong Correlation: The primary in vitro finding—a rightward shift in the oxygen dissociation curve (increased p50)—is consistently mirrored in vivo. Studies in mice show a dose-dependent increase in p50 after ITPP administration, confirming the drug reaches its target and exerts its intended effect within the living system[12][13]. This biochemical change is the direct cause of the therapeutic benefits observed, such as increased exercise capacity and enhanced tumor oxygenation.
-
Explaining Discrepancies: Apparent discrepancies between in vitro and in vivo results are explained by the complexity of the biological system. For example, ITPP has no direct cytotoxic effect on cancer cells in a petri dish[6]. However, it reduces tumor growth in vivo[17]. This is not a contradiction. It demonstrates that ITPP's anti-cancer effect is not based on killing cancer cells directly but on modifying the tumor microenvironment. By alleviating hypoxia, ITPP disrupts a key driver of tumor growth and survival, a mechanism that can only be observed in a complete in vivo model.
-
Pharmacokinetic Considerations: Pharmacokinetics and bioavailability are critical factors in vivo that are irrelevant to in vitro assays. The short half-life of ITPP observed in human trials necessitates specific dosing regimens (e.g., repeated infusions) to maintain a therapeutic concentration[20]. In contrast, oral administration in drinking water provided a continuous exposure in mouse studies, leading to sustained increases in p50 and exercise capacity[13][14]. This highlights how the mode of administration and the drug's metabolic profile are critical variables in translating a proven in vitro effect into a successful in vivo outcome.
Section 5: Conclusion and Future Directions
The collective evidence robustly demonstrates that myo-inositol trispyrophosphate is a potent allosteric effector of hemoglobin. Its efficacy is firmly established in vitro through its consistent ability to lower hemoglobin's affinity for oxygen. This fundamental mechanism translates directly and effectively into preclinical in vivo models, where ITPP has been shown to ameliorate physiological deficits in hypoxia-driven diseases like heart failure and cancer.
The successful completion of a Phase Ib clinical trial has confirmed its safety profile in humans and provided preliminary signals of efficacy[19]. The strong correlation between the in vitro mechanism and the in vivo therapeutic outcomes provides a solid foundation for continued research. Future investigations, including Phase II/III clinical trials, are warranted to fully define the therapeutic role of ITPP in treating a range of human diseases characterized by tissue hypoxia[6][22].
References
-
Biolo, A., Greferath, R., Siwik, D. A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proceedings of the National Academy of Sciences, 106(6), 1926–1929. [Link][12]
-
Le Dévédec, M., Gembarska, A., Noman, M. Z., et al. (2015). Antihypoxic Potentiation of Standard Therapy for Experimental Colorectal Liver Metastasis through Myo-Inositol Trispyrophosphate. Clinical Cancer Research, 21(19), 4371–4381. [Link][6]
-
O'Hearne, M., Colucci, W. S., & Siwik, D. A. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PubMed, 106(6), 1926-9. [Link][13]
-
Noman, M. Z., Le Dévédec, M., Messai, Y., et al. (2013). Increasing the oxygen load by treatment with myo-inositol trispyrophosphate reduces growth of colon cancer and modulates the intestine homeobox gene Cdx2. PubMed, 13(9), 1184-91. [Link][17]
-
Bonnet, S., El-Bizri, N., Ghaffari, S., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine, 24(16), 9034-9047. [Link][8]
-
Cieśla, M., & Jasnos, K. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. PubMed, 40, 113-119. [Link][22]
-
Dr.Oracle. (2025). What is the time frame for Inositol Triphosphate (ITPP) to take effect?. Dr.Oracle. [Link][23]
-
Bonnet, S., El-Bizri, N., Ghaffari, S., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. PubMed, 24(16), 9034-9047. [Link][9]
-
Wikipedia. (n.d.). myo-Inositol trispyrophosphate. Wikipedia. Retrieved January 5, 2026, from [Link][2]
-
Noman, M. Z., Hasmim, M., Le Dévédec, M., et al. (2021). Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response. The Journal of Pathology, 253(2), 167–180. [Link][15]
-
Ansiaux, R., Karroum, O., D'hondt, L., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics, 110(4), 1195-1206. [Link][18]
-
ResearchGate. (n.d.). Impact of myo-inositol trispyrophosphate (ITPP) on in vitro oxygen consumption rate (OCR). ResearchGate. Retrieved January 5, 2026, from [Link][10]
-
ResearchGate. (n.d.). Experimental protocol. MI‐myocardial infarction; ITPP‐myo‐inositol trispyrophosphate. ResearchGate. Retrieved January 5, 2026, from [Link][24]
-
Schneider, M. A., Le Dévédec, M., Géraud, A., et al. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. Nature Communications, 12(1), 3807. [Link][19]
-
Karroum, O., D'hondt, L., Sluysmans, S., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. British Journal of Cancer, 119(12), 1476–1485. [Link][7]
-
Le Dévédec, M., Géraud, A., Hasmim, M., et al. (2010). myo-Inositol Trispyrophosphate: A Novel Allosteric Effector of Hemoglobin with High Permeation Selectivity across the Red Blood Cell Plasma Membrane. ChemBioChem, 11(10), 1391-1395. [Link][3]
-
Schneider, M. A., Le Dévédec, M., Géraud, A., et al. (2021). Phase Ib data reported for ITPP in patients with hepatopancreatobiliary tumors. BioWorld. [Link][20]
-
Patel, M. P., Siu, V., Oksenberg, D., et al. (2018). Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers. Drug Design, Development and Therapy, 12, 1599–1609. [Link][11]
-
ResearchGate. (n.d.). Myo-InositolTrisPyroPhosphate Treatment Leads to HIF-1α Suppression and Eradication of Early Hepatoma Tumors in Rats. ResearchGate. Retrieved January 5, 2026, from [Link][25]
-
BMG LABTECH. (n.d.). Oxygen Dissociation Assay (ODA): spectrophotometric based screening platform for hemoglobin-O2 affinity modifiers. BMG LABTECH. Retrieved January 5, 2026, from [Link][26]
-
Kieda, C., El-Hafny-Rahbi, B., Collet, G., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE, 18(5), e0285513. [Link][16]
-
ResearchGate. (n.d.). Study setup and pharmacokinetics. ResearchGate. Retrieved January 5, 2026, from [Link][21]
-
Patel, M. P., Siu, V., Oksenberg, D., et al. (2018). Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers. ResearchGate. [Link][27]
-
Jue, T., & Towner, R. A. (2021). High-throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach. PubMed Central, 11(8), e14282. [Link][28]
-
Kettunen, M. I., & Brindle, K. M. (2000). Enhanced oxygenation in vivo by allosteric inhibitors of hemoglobin saturation. PubMed, 278(1), 262-7. [Link][29]
-
Biolo, A., Greferath, R., Siwik, D. A., et al. (2009). Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. PMC, 106(6), 1926–1929. [Link][14]
-
Henry, E. R., & Ferrone, F. A. (2020). MWC allosteric model explains unusual hemoglobin-oxygen binding curves from sickle cell drug binding. PMC, 117(31), 18455-18463. [Link][4]
-
Verde, C., Giordano, D., & di Prisco, G. (2023). Modulation of Allosteric Control and Evolution of Hemoglobin. International Journal of Molecular Sciences, 24(6), 5912. [Link][5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. MWC allosteric model explains unusual hemoglobin-oxygen binding curves from sickle cell drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 17. Increasing the oxygen load by treatment with myo-inositol trispyrophosphate reduces growth of colon cancer and modulates the intestine homeobox gene Cdx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. researchgate.net [researchgate.net]
- 22. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. bmglabtech.com [bmglabtech.com]
- 27. researchgate.net [researchgate.net]
- 28. High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enhanced oxygenation in vivo by allosteric inhibitors of hemoglobin saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Paradigm Shift in Targeting Tumor Hypoxia: Assessing the Advantages of ITPP Over Conventional Hypoxia-Activated Prodrugs
Introduction: The Challenge of the Hypoxic Tumor Microenvironment
Solid tumors are complex ecosystems characterized by regions of low oxygen, or hypoxia, which arises from a disorganized and inadequate vascular network struggling to keep pace with rapid cancer cell proliferation.[1][2] This hypoxic state is not merely a bystander effect; it is a fundamental driver of tumor progression, metastasis, and profound resistance to a broad spectrum of cancer therapies, including radiotherapy and many chemotherapeutic agents that rely on oxygen to generate cytotoxic reactive oxygen species.[1][2][3]
For decades, the primary strategy to combat hypoxic cancer cells has been the development of Hypoxia-Activated Prodrugs (HAPs). These are inactive compounds that undergo enzymatic reduction in the low-oxygen environment of a tumor to release a potent cytotoxic agent.[1][3][4] This elegant approach aims to selectively eliminate the most therapy-resistant cells. However, despite promising preclinical data, the clinical translation of HAPs has been fraught with challenges, marked by several high-profile Phase III trial failures.[1][2]
This guide introduces a fundamentally different strategy: reversing tumor hypoxia with myo-inositol trispyrophosphate (ITPP). Unlike HAPs, which exploit hypoxia to kill cells, ITPP acts as an allosteric modulator of hemoglobin, enhancing the release of oxygen from red blood cells to reoxygenate the tumor microenvironment.[5][6][7] This paradigm shift from exploiting hypoxia to eliminating it presents a unique set of advantages, potentially overcoming the limitations of traditional HAPs and offering new avenues for combination therapies. This guide will provide an in-depth comparison of these two distinct approaches, supported by experimental frameworks and data.
Part 1: A Tale of Two Mechanisms: Reoxygenation vs. Bioreductive Activation
The fundamental difference between ITPP and conventional HAPs lies in their opposing mechanisms of action. HAPs are designed to become toxic in the absence of oxygen, whereas ITPP works to restore oxygen.
The ITPP Mechanism: Systemic Reoxygenation
ITPP is a synthetic, membrane-permeable molecule that, once administered, enters red blood cells.[5] Inside the erythrocyte, it binds to hemoglobin at the same site as the natural allosteric effector, 2,3-bisphosphoglycerate (2,3-BPG).[5][8] This binding stabilizes the low-affinity "tense" (T) state of hemoglobin, reducing its overall affinity for oxygen.[5] Consequently, the oxygen-hemoglobin dissociation curve shifts to the right, meaning that for any given partial pressure of oxygen, more oxygen is released from hemoglobin into the surrounding tissues.[6][7] In the context of a tumor, this leads to a significant increase in oxygen levels, alleviating the hypoxic conditions that drive therapeutic resistance.[9][10]
The HAP Mechanism: Selective Cytotoxicity
Conventional HAPs, such as the nitroaromatic compound Evofosfamide (TH-302) and the benzotriazine N-oxide Tirapazamine, are inactive prodrugs.[1][3] Their activation is contingent on a one-electron reduction, a process catalyzed by ubiquitous intracellular reductases like cytochrome P450 oxidoreductase.[11][12]
-
Under Normoxic Conditions: In healthy, well-oxygenated tissues, the resulting radical anion is rapidly re-oxidized back to the inert parent compound by molecular oxygen, creating a futile cycle with minimal toxicity.[11][13]
-
Under Hypoxic Conditions: In the absence of sufficient oxygen, the radical anion has a longer lifetime and can undergo further reduction or fragmentation.[3][14] This irreversible step releases a highly potent cytotoxic agent—for Evofosfamide, it's the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM), and for Tirapazamine, it's a DNA-damaging radical species.[11][13] This ensures that the cytotoxic payload is delivered preferentially to hypoxic tumor cells.
The following diagram illustrates the divergent pathways of ITPP and a typical HAP.
Caption: Divergent mechanisms of ITPP and Hypoxia-Activated Prodrugs (HAPs).
Part 2: Comparative Analysis: Key Advantages of the ITPP Approach
The unique mechanism of ITPP translates into several distinct advantages over the direct cytotoxic approach of HAPs.
Broad Therapeutic Synergy vs. Targeted Cytotoxicity
The most significant advantage of ITPP is its ability to act as a potent sensitizer for mainstream cancer therapies. By alleviating hypoxia, ITPP renders tumors more susceptible to:
-
Radiotherapy: The efficacy of radiation is directly dependent on the presence of oxygen to generate DNA-damaging free radicals. ITPP-mediated reoxygenation can significantly enhance the impact of radiotherapy.[10][15]
-
Chemotherapy: The effectiveness of many chemotherapeutic agents is diminished in the hypoxic, acidic tumor microenvironment. Normalizing oxygen levels can restore chemosensitivity.[16]
-
Immunotherapy: Hypoxia is known to suppress the anti-tumor immune response. Reoxygenation may help create a more favorable microenvironment for immune cell infiltration and function.[10]
HAPs, in contrast, are designed to be standalone cytotoxic agents for a specific cell population. While they can be combined with other therapies, the goal is to add a distinct killing mechanism rather than synergistically enhancing the primary therapy's efficacy.[3]
Favorable Safety Profile
ITPP itself is not a cytotoxic drug. Its mechanism is physiological modulation, not direct cell killing.[17] This suggests a potentially wider therapeutic window and a more favorable safety profile compared to HAPs, which release highly toxic alkylating agents or DNA-damaging radicals.[13][18][19] While HAPs are designed for tumor selectivity, off-target activation in physiologically hypoxic tissues or diffusion of the active metabolite from the tumor can lead to systemic toxicity.[20] A first-in-human Phase Ib study of ITPP in patients with hepatopancreatobiliary tumors identified a maximum tolerated dose and noted that treatment-related toxicities were generally manageable.[17]
Overcoming Intrinsic HAP Limitations
The HAP strategy, while conceptually sound, faces several intrinsic hurdles that ITPP's mechanism circumvents:
-
Heterogeneous Activation: The activation of HAPs depends on the expression levels of specific reductase enzymes, which can vary significantly between and within tumors.[12] ITPP's effect is independent of tumor cell enzyme expression, relying instead on systemic red blood cell physiology.
-
The "Bystander Effect" Dilemma: For HAPs to be effective, the activated cytotoxic agent must be able to diffuse from the severely hypoxic regions where it's formed to kill adjacent, moderately hypoxic or even oxygenated cells.[3] The stability and diffusion characteristics of this agent must be perfectly optimized—too stable and it might escape the tumor, too unstable and its reach is limited.[20] ITPP avoids this issue entirely; its "bystander effect" is the widespread reoxygenation of the tumor tissue, a physiological change rather than a diffusion-limited chemical effect.[9]
Data Summary: ITPP vs. Representative HAPs
The following table summarizes the key characteristics and performance metrics, providing a clear comparison.
| Feature | ITPP (myo-inositol trispyrophosphate) | Evofosfamide (TH-302) | Tirapazamine (SR-4233) |
| Primary Mechanism | Allosteric modulator of hemoglobin.[5][6] | Bioreductive prodrug of a DNA alkylator.[11][13][19] | Bioreductive prodrug generating DNA-damaging radicals.[21] |
| Primary Effect | Increases O₂ release, reversing tumor hypoxia.[7][9] | DNA cross-linking and cell death.[11][22] | DNA strand breaks and cell death.[14][18] |
| Activation Condition | Systemic; effect is pronounced in hypoxic tissues.[7] | Severe hypoxia (low pO₂).[3][13] | Hypoxia.[21] |
| Hypoxia Selectivity | N/A (Reverses hypoxia) | High (Reported up to 270-fold).[23][24] | High. |
| Therapeutic Goal | Sensitize tumors to conventional therapies (e.g., RT). | Directly kill hypoxic, therapy-resistant cells.[12] | Directly kill hypoxic, therapy-resistant cells.[21] |
| Key Preclinical Finding | Increased tumor pO₂ by 10-20 mm Hg in murine models.[9] | Potent cytotoxicity under hypoxic conditions (IC90 ~0.1-0.2 µM).[23] | Selective toxicity towards hypoxic cells via radical formation.[18][25] |
| Clinical Status | Phase Ib completed.[17] | Failed Phase III trials for sarcoma and pancreatic cancer.[1][2] | Failed to show benefit in Phase III trials for head and neck cancer.[21] |
Part 3: Experimental Protocols for Comparative Assessment
To objectively assess the advantages of ITPP, rigorous, well-designed experiments are crucial. The following protocols outline a workflow for a head-to-head preclinical comparison.
Workflow for In Vivo Comparative Efficacy Study
This workflow outlines a study to compare the efficacy of ITPP as a radiosensitizer against a HAP as a standalone agent in a solid tumor model.
Caption: Workflow for in vivo comparison of ITPP and HAP efficacy.
Detailed Protocol: In Vivo Comparative Efficacy
Objective: To compare the anti-tumor efficacy of ITPP-sensitized radiotherapy versus Evofosfamide monotherapy.
1. Cell Culture and Animal Model:
- Culture 4T1 murine breast cancer cells under standard conditions.
- Implant 1x10⁶ 4T1 cells subcutaneously into the flank of 8-10 week old female BALB/c mice.
- Monitor tumor growth with calipers.
2. Randomization and Grouping:
- When tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=10/group):
- Group 1 (Control): Vehicle (e.g., saline) intraperitoneally (i.p.).
- Group 2 (ITPP + RT): ITPP (e.g., 2 g/kg, i.p.) daily for two consecutive days. On the second day, 2 hours after ITPP injection, deliver a single dose of 10 Gy irradiation to the tumor.[15]
- Group 3 (HAP): Evofosfamide (e.g., 50 mg/kg, i.p.) administered once.
- Group 4 (RT Only): Vehicle i.p. followed by 10 Gy irradiation.
3. Causality Behind Experimental Choices:
- Animal Model: The 4T1 model is chosen for its aggressive growth and tendency to form hypoxic tumors, providing a relevant context for both therapeutic strategies.
- ITPP Dosing: The 2 g/kg dose and timing relative to radiotherapy are based on published studies demonstrating effective tumor reoxygenation.[15] The 2-hour window allows for ITPP to circulate and exert its effect on hemoglobin before irradiation.[15]
- Evofosfamide Dosing: The dose is selected based on preclinical studies showing efficacy with an acceptable toxicity profile.
- Controls: The inclusion of vehicle and RT-only groups is critical to isolate the specific effects of ITPP as a sensitizer and to provide a benchmark for the HAP's efficacy.
4. Monitoring and Endpoints:
- Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight three times per week.
- The primary endpoint is tumor growth delay (the time for tumors to reach a predetermined size, e.g., 1000 mm³).
- The secondary endpoint is overall survival. Euthanize mice when tumor volume exceeds 1500 mm³ or if signs of distress are observed.
5. Self-Validating System:
- At the study's conclusion (or with a satellite group), tumors can be excised and stained for hypoxia markers (e.g., pimonidazole, HIF-1α) and DNA damage (γH2AX).
- Expected Validation: The ITPP+RT group should show decreased hypoxia markers and increased γH2AX foci compared to the RT-only group, confirming the reoxygenation and radiosensitization mechanism.[10] The Evofosfamide group should show high levels of γH2AX specifically in regions that were hypoxic, validating its mechanism of action.
Detailed Protocol: Measuring Hemoglobin-Oxygen Dissociation (p50)
Objective: To quantify the direct pharmacological effect of ITPP on hemoglobin's oxygen affinity.
1. Sample Preparation:
- Obtain fresh whole blood from healthy donors or study animals.
- Wash red blood cells (RBCs) three times in a buffered saline solution.
- Prepare an RBC suspension and incubate with varying concentrations of ITPP (e.g., 0, 1, 10, 100 µM) for 1 hour at 37°C to allow for membrane permeation.
2. p50 Measurement:
- Use a specialized instrument (e.g., a Hemox Analyzer or similar blood gas analyzer) to measure the oxygen-hemoglobin dissociation curve.
- The instrument deoxygenates the sample with nitrogen and then re-oxygenates it, continuously measuring the partial pressure of oxygen (pO₂) and hemoglobin saturation (% sat).
- The p50 value is the pO₂ at which hemoglobin is 50% saturated.
3. Data Analysis and Interpretation:
- Plot the oxygen-hemoglobin dissociation curves for each ITPP concentration.
- Expected Result: A dose-dependent increase in the p50 value (a rightward shift of the curve) will be observed. This provides direct, quantitative evidence of ITPP's mechanism of action—reducing hemoglobin's affinity for oxygen.[5]
Conclusion and Future Perspectives
While the concept of selectively killing hypoxic cells with HAPs is powerful, its clinical implementation has been hampered by issues of inconsistent activation, toxicity, and complex pharmacology. ITPP represents a strategic pivot—instead of accepting hypoxia as a target, it seeks to eliminate it as a therapeutic barrier.
The primary advantage of ITPP lies in its potential to broadly resensitize tumors to the cornerstones of cancer therapy, particularly radiotherapy. Its unique, physiology-based mechanism is independent of tumor-specific enzyme expression and may offer a more favorable safety profile. The ability to normalize the tumor microenvironment, rather than simply delivering a toxin to it, opens up exciting possibilities for combinations with not only radiation and chemotherapy but also emerging immunotherapies.
However, the journey for ITPP is still in its early stages. Further clinical trials are necessary to validate the promising preclinical data and to determine optimal dosing, scheduling, and combination strategies in human patients.[17][26][27][28] The ultimate success of this approach will depend on its ability to translate the clear mechanistic advantages demonstrated in the lab into tangible clinical benefits for patients with solid tumors. By shifting the focus from exploiting hypoxia to eradicating it, ITPP offers a compelling and logical alternative in the ongoing effort to overcome one of oncology's most persistent challenges.
References
-
Kishimoto, S., et al. (2021). Mechanism of evofosfamide action. ResearchGate. Available at: [Link]
-
Hunter, F. W., et al. (2016). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research. Available at: [Link]
-
Meng, S., et al. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology. Available at: [Link]
-
Wikipedia. Evofosfamide. Available at: [Link]
-
Tzeng, T.-J., et al. (2022). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Molecules. Available at: [Link]
-
Patsnap Synapse. (2024). What is Tirapazamine used for?. Available at: [Link]
-
PubChem. Tirapazamine. National Institutes of Health. Available at: [Link]
-
Wikipedia. Tirapazamine. Available at: [Link]
-
PubChem. Evofosfamide. National Institutes of Health. Available at: [Link]
-
ResearchGate. Mechanism of the proposed dual action of tirapazamine (TPZ). Available at: [Link]
-
National Cancer Institute. Definition of evofosfamide. NCI Drug Dictionary. Available at: [Link]
-
Evans, J. W., et al. (1998). Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes. Cancer Research. Available at: [Link]
-
Tredwell, M., et al. (2016). Hypoxia Activated Prodrugs: Factors Influencing Design and Development. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Sitbon, Y., et al. (2020). Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Wikipedia. myo-Inositol trispyrophosphate. Available at: [Link]
-
Li, Y., et al. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Pharmacology. Available at: [Link]
-
Maczewski, M., et al. (2022). New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Krzykawska-Serda, M., et al. (2023). Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors. PLOS ONE. Available at: [Link]
-
ResearchGate. ITPP increases Hb oxygen dissociation in vivo. Available at: [Link]
-
Zhang, J., et al. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology. Available at: [https://www.frontiersin.org/articles/10.3389/fonc.2021.66 targeting-hypoxia/full]([Link] targeting-hypoxia/full)
-
Teicher, B. A., et al. (1998). Allosteric effectors of hemoglobin as modulators of chemotherapy and radiation therapy in vitro and in vivo. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Hicks, K. O., et al. (2013). Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling. Clinical Cancer Research. Available at: [Link]
-
Gain Therapeutics. (2023). Why allosteric drugs represent a unique small molecule approach. Available at: [Link]
-
Zeng, Y., et al. (2018). Hypoxia-activated prodrugs and redox-responsive nanocarriers for cancer therapy. International Journal of Nanomedicine. Available at: [Link]
-
Le, D. T., et al. (2018). Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models. Cancer Reports. Available at: [Link]
-
Rausch, V., et al. (2021). Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. Nature Communications. Available at: [Link]
-
Al-Samkari, H. (2025). 2025 Update on Clinical Trials in Immune Thrombocytopenia. NIH National Library of Medicine. Available at: [Link]
-
Nussinov, R., et al. (2021). Allostery: Allosteric Cancer Drivers and Innovative Allosteric Drugs. Annual Review of Cancer Biology. Available at: [Link]
-
Bellelli, A., et al. (2017). Hemoglobin: Structure, Function and Allostery. In: Reference Module in Biomedical Sciences. Elsevier. Available at: [Link]
-
CancerNetwork. (2002). Hemoglobin Modifier Enhances RT in Advanced NSCLC. Available at: [Link]
-
Tzeng, T.-J., et al. (2022). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. MDPI. Available at: [Link]
-
Giger, S., et al. (2021). Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
-
Mayo Clinic. Immune Thrombocytopenia (ITP) Clinical Trials. Mayo Clinic Research. Available at: [Link]
-
VJHemOnc. (2025). Ongoing clinical trials to watch in ITP. YouTube. Available at: [Link]
Sources
- 1. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 3. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Activated Prodrugs: Factors Influencing Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 7. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemoglobin: Structure, Function and Allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 10. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 13. Evofosfamide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric effectors of hemoglobin as modulators of chemotherapy and radiation therapy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tirapazamine | C7H6N4O2 | CID 135413511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Evofosfamide | C9H16Br2N5O4P | CID 11984561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tirapazamine - Wikipedia [en.wikipedia.org]
- 22. Facebook [cancer.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 2025 Update on Clinical Trials in Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mayo.edu [mayo.edu]
- 28. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of myo-Inositol Trispyrophosphate Hexa-Triethylamine
For researchers and drug development professionals, the synthesis and application of novel compounds like myo-Inositol trispyrophosphate (ITPP) are at the forefront of innovation. The unique properties of its hexa-triethylamine salt complex, however, necessitate a rigorous and scientifically-grounded approach to waste management. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical causality behind each step. Our commitment is to ensure that your laboratory's safety protocols are as robust as your research.
Hazard Assessment: Deconstructing the Compound
Proper disposal begins with a comprehensive understanding of the individual components and their combined properties. The compound is an acid-base salt formed between the highly phosphorylated myo-inositol derivative and the organic base, triethylamine (TEA).
myo-Inositol Trispyrophosphate (ITPP)
ITPP is a synthetic, polyanionic molecule with a myo-inositol core.[1][2] Its primary structure consists of a sugar alcohol ring esterified with three pyrophosphate groups.[1][3]
-
Chemical Stability: ITPP is stable under a wide pH range but can undergo hydrolysis under extreme acidic or basic conditions or through enzymatic action, breaking down into myo-inositol and pyrophosphate or orthophosphate.[1][4][5]
-
Toxicity Profile: The ITPP molecule itself and its likely hydrolysis products are not classified as hazardous.[6][7] However, as a phosphate-rich compound, its release into aquatic environments could contribute to eutrophication.
Triethylamine (TEA): The Primary Hazard Driver
Triethylamine ((C₂H₅)₃N) serves as the counterion in this salt complex. It is a volatile, colorless liquid with a strong fish-like or ammonia-like odor.[8][9] The safety profile of the entire complex is overwhelmingly dictated by the hazardous nature of TEA.
-
Flammability: TEA is a highly flammable liquid and vapor, with a low flash point of approximately -6.7°C (20°F).[8][9] Its vapors are heavier than air and can travel a considerable distance to an ignition source.[10][11]
-
Corrosivity and Reactivity: As a strong base, TEA reacts violently with acids and strong oxidizing agents in exothermic reactions.[9][10][11] It is corrosive and can cause severe skin burns and eye damage.[11][12] It is also corrosive to metals like aluminum, copper, and zinc in the presence of moisture.[10][11]
-
Toxicity: TEA is acutely toxic if inhaled, swallowed, or absorbed through the skin.[12] Acute vapor exposure can cause serious eye irritation, corneal swelling (described as "blue haze" or "smoky vision"), and respiratory tract irritation.[8][11]
The following table summarizes the key hazard characteristics that inform the disposal protocol.
| Property | myo-Inositol Trispyrophosphate (ITPP) | Triethylamine (TEA) |
| Physical State | Solid (in salt form) | Volatile Liquid |
| Primary Hazard | Environmental (Phosphate Load) | Flammable, Corrosive, Acutely Toxic |
| Flash Point | Not Applicable | ~ -6.7°C (20°F)[9] |
| Reactivity | Hydrolysis under extreme conditions | Strong base; reacts violently with acids & oxidizers[10][11] |
| Toxicity | Not classified as hazardous[6][7] | Causes severe burns; toxic by inhalation/ingestion/skin contact[11][12] |
| Disposal Concern | Low | High; Governs the entire disposal procedure |
Regulatory Framework: Ensuring Compliance
All chemical waste disposal is subject to stringent regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[13] Due to the presence of triethylamine, waste containing this compound is classified as hazardous.
Key Compliance Mandates:
-
Prohibition of Sewer Disposal: It is illegal and unsafe to dispose of this chemical waste down the drain.[10][12][14][15]
-
Waste Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[13]
-
Proper Containment: Waste must be collected in chemically compatible, sealed, and correctly labeled containers.[13][15]
-
Point-of-Generation Management: Waste should be accumulated in designated Satellite Accumulation Areas (SAAs) at or near where it is generated.[13][15]
Institutions must also adhere to their specific Laboratory Management Plans and the requirements of state and local authorities.[16]
Standard Operating Procedure for Disposal
This step-by-step protocol is designed to ensure safety and compliance throughout the waste lifecycle, from generation to final pickup.
Step 1: Donning Personal Protective Equipment (PPE)
Given the corrosive and toxic nature of triethylamine, robust personal protection is non-negotiable.
-
Eye Protection: Wear chemical safety goggles and a face shield.[14]
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or appropriate laminate gloves). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
Step 2: Waste Collection and Segregation
The core principle is containment and isolation.
-
Select a Waste Container: Use a clearly labeled, chemically compatible container, preferably high-density polyethylene (HDPE) or glass. Ensure it has a secure, vapor-tight screw cap.[13][15]
-
Labeling: The container must be labeled as "HAZARDOUS WASTE" before any waste is added. The label must include:
-
The full chemical name: "myo-Inositol trispyrophosphate hexa-triethylamine "
-
The primary constituents: "Triethylamine, myo-Inositol trispyrophosphate, [Solvent if applicable] "
-
Clear hazard indicators: "Flammable," "Corrosive," "Toxic."
-
-
Location: Place the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation. The SAA must be under the control of laboratory personnel and away from ignition sources and incompatible materials.[15]
-
Segregation: Crucially, do not mix this waste stream with any other chemicals, particularly acidic waste or oxidizing agents, to prevent violent reactions. [11][13]
Step 3: Spill Management
Accidents require immediate and correct action.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[9][10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, use a non-combustible absorbent material like sand, dry earth, or vermiculite.[10][17] Do not use paper towels or other combustible materials.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into the designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Final Disposal and Pickup
-
Secure Containment: Keep the hazardous waste container securely closed at all times, except when adding waste.[15]
-
Storage Limits: Do not exceed the institutional limits for waste accumulation in an SAA (typically 55 gallons, or 1 quart for acutely toxic wastes).[15]
-
Arrange for Pickup: Once the container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor to schedule a pickup.
The logical workflow for this entire process is visualized in the diagram below.
Caption: Logical workflow for the safe disposal of ITPP-TEA waste.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Triethylamine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Proper Disposal of Triethylamine Hydrobromide: A Guide for Labor
- Effect of myo-inositol(l ,4,5)trisphosphate on the hydrolysis of phytic acid by phytase. Indian Academy of Sciences.
- Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3. EvitaChem.
- Triethylamine | (C2H5)3N | CID 8471. PubChem - NIH.
- ICSC 0203 - TRIETHYLAMINE.
- TRIETHYLAMINE - CAMEO Chemicals. NOAA.
- Proper Disposal of Ferric Pyrophosphate: A Guide for Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- SAFETY DATA SHEET - Triethylamine. (2025). Fisher Scientific.
- Myo-inositol trispyrophosph
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Regulations for Hazardous Waste Generated at Academic Labor
- myo-Inositol trispyrophosph
- Hydrolysis of inositol trisphosphate by purified r
- Triethylamine Safety D
- Lactic Acid and Thermal Treatments Trigger the Hydrolysis of Myo-Inositol Hexakisphosph
- Safety D
- Safety Data Sheet - myo-Inositol trispyrophosph
- SAFETY DATA SHEETS - myo-Inositol Trispyrophosph
- myo-Inositol trispyrophosphate hexasodium-SDS. (2025). MedChemExpress.
- Hydrolysis and generation of myo-inositol phosphates...
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
Sources
- 1. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 2. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Myo-inositol trispyrophosphate (802590-64-3) for sale [vulcanchem.com]
- 4. Hydrolysis of inositol trisphosphate by purified rat brain myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactic Acid and Thermal Treatments Trigger the Hydrolysis of Myo-Inositol Hexakisphosphate and Modify the Abundance of Lower Myo-Inositol Phosphates in Barley (Hordeum vulgare L.) | PLOS One [journals.plos.org]
- 6. biosynth.com [biosynth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. TRIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nj.gov [nj.gov]
- 11. ICSC 0203 - TRIETHYLAMINE [chemicalsafety.ilo.org]
- 12. fishersci.com [fishersci.com]
- 13. danielshealth.com [danielshealth.com]
- 14. benchchem.com [benchchem.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. epa.gov [epa.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling myo-Inositol trispyrophosphate hexa-triethylamine
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of myo-Inositol trispyrophosphate hexa-triethylamine. The primary directive of this document is to ensure your safety by establishing a robust operational plan grounded in the principles of chemical hazard control. Given the compound's composition—a salt of myo-Inositol trispyrophosphate (ITPP) and the hazardous base triethylamine—all handling procedures must adopt a conservative approach, primarily addressing the risks posed by the triethylamine component.
Hazard Assessment: A Composite Profile
myo-Inositol trispyrophosphate hexa-triethylamine is a complex salt. While the parent compound, ITPP, has a low hazard profile, its salt form with triethylamine introduces significant risks.[1] A comprehensive safety plan must therefore be built upon the hazards of its most reactive component, triethylamine. The toxicological properties of the complete salt have not been thoroughly investigated, mandating caution.[2]
The primary hazards are driven by the triethylamine component, which is highly flammable, toxic if inhaled, ingested, or in contact with skin, and causes severe skin burns and eye damage.[3]
| Component | Key Hazards | GHS Pictograms |
| myo-Inositol Trispyrophosphate | Not classified as hazardous; potential for mild irritation. Hygroscopic (absorbs moisture).[2][4] | Not Applicable |
| Triethylamine | Highly Flammable Liquid & Vapor [5]Toxic (Oral, Dermal, Inhalation)[3]Corrosive (Causes severe skin burns and eye damage)[6]Corrosive to the respiratory tractHarmful to aquatic life[5] | 🔥 GHS02 Flame☠️ GHS06 Skull and Crossbones☣️ GHS05 Corrosion |
| Overall Compound | Treated as Flammable, Toxic, and Corrosive | 🔥 ☠️ ☣️ |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective laboratory safety relies on a multi-layered strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize risk before relying on Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate you from the hazard. For this compound, they are not optional.
-
Chemical Fume Hood: All handling of myo-Inositol trispyrophosphate hexa-triethylamine, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[7][8] This is critical to control the toxic and flammable vapors of triethylamine.[9] The fume hood should have explosion-proof electrical equipment.[6]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive vapors. Local exhaust ventilation is paramount.[4]
-
Safety Equipment: Before beginning any work, confirm the location and functionality of the nearest safety shower, eyewash station, and a Class B fire extinguisher (dry chemical, CO2, or alcohol-resistant foam).[2][4][5]
Administrative Controls: Safe Work Practices
These are the procedures and policies that dictate how work is to be performed safely.
-
Designated Area: Cordon off and clearly label the specific area within the fume hood where the compound will be handled.
-
Standard Operating Procedure (SOP): Develop and follow a detailed, lab-specific SOP for all procedures involving this compound. This SOP should be read and understood by all personnel involved in the experiment.[8]
-
Prohibit Working Alone: Never handle this compound while working alone. A "buddy system" ensures immediate assistance in case of an emergency.[8]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water immediately after handling the substance, even if gloves were worn.[11]
Personal Protective Equipment (PPE): Essential Barrier Protection
PPE is the final barrier between you and the chemical. The required PPE for handling this compound is extensive due to the severe hazards posed by triethylamine.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield.[8][12] | Protects against splashes of the corrosive liquid, which can cause severe eye damage and blindness.[3][6] |
| Hand Protection | Double-gloving: Nitrile inner gloves with neoprene or other chemically-resistant outer gloves.[8] | Provides robust protection against skin contact. Triethylamine is toxic and corrosive upon skin contact. Always inspect gloves for tears or holes before use. |
| Body Protection | Flame-retardant laboratory coat (e.g., Nomex).[8] Consider a chemically-resistant apron. | Protects skin and personal clothing from splashes and contamination. Standard cotton/poly lab coats are insufficient due to the flammability hazard.[8] |
| Respiratory Protection | Use is mandatory within a chemical fume hood. For spill cleanup or potential exposure outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents inhalation of toxic and corrosive triethylamine vapors, which can cause severe respiratory tract irritation and pulmonary edema.[6] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills.[10] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the chemical's lifecycle in your lab.
Storage and Handling
-
Storage: Upon receipt, store the container in a tightly sealed vial in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals. The recommended storage temperature is -20°C.[1][4] Store away from incompatible materials, especially strong acids and oxidizing agents.[5][10]
-
Preparation: Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation, as the compound is hygroscopic.[2] All weighing and solution preparation must occur within a chemical fume hood. Use non-sparking tools to prevent ignition of flammable vapors.[7]
Spill Response
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with an absorbent material (e.g., dry sand or earth) to contain the spill.[5]
-
Collect the absorbed material using non-sparking tools into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately. Alert others to evacuate.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Activate the fire alarm and notify your institution's emergency response team (e.g., call 911) and environmental health and safety department.[13]
-
Waste Disposal
-
Hazardous Waste: All materials contaminated with myo-Inositol trispyrophosphate hexa-triethylamine, including the chemical itself, empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[14]
-
Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal contractor. Do not pour this chemical or its solutions down the drain, as it is harmful to aquatic life and can damage plumbing.[5][10]
Visual Workflow: Safe Handling Protocol
The following diagram outlines the critical steps and decision points for safely handling myo-Inositol trispyrophosphate hexa-triethylamine.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 0203 - TRIETHYLAMINE [chemicalsafety.ilo.org]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Triethylamine | 121-44-8 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
